Product packaging for Tigecycline mesylate(Cat. No.:)

Tigecycline mesylate

Cat. No.: B1139305
M. Wt: 681.8 g/mol
InChI Key: QRMALYUMKBOEGR-KXLOKULZSA-N
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Description

Tigecycline mesylate a first-in-class, broad spectrum antibiotic with activity against antibiotic-resistant organisms.Target: Antibacterialthis compound is active against a broad range of gram-negative and gram-positive bacterial species including clinically important multidrug-resistant nosocomial and community-acquired bacterial pathogens. This compound has been shown to inhibit the translation elongation step by binding to the ribosome 30S subunit and preventing aminoacylated tRNAs to accommodate in the ribosomal A site [1]. This compound has also been found to be effective for the treatment of community- as well as hospital-acquired and ventilator-associated pneumonia and bacteremia, sepsis with shock and urinary tract infections. This compound appears to be a valuable treatment option for the management of superbugs, especially where conventional therapy has failed [2].Fifteen patients received this compound for 16 episodes of CPKP infection. The main infections were pneumonia (31%), urinary tract infection (31%), peritonitis (20%), catheter-related bacteraemia (12%), and meningitis (6%). Most infections were complicated with severe sepsis (44%), septic shock (12%), and/or bacteraemia (19%). The daily maintenance dose of this compound was 200 mg in 10 episodes and 100 mg in 6 episodes. The overall 30-day mortality rate was 25%. Univariate analysis showed that mortality was significantly associated (p < 0.01) with mean APACHE II and SOFA scores and the presence of immunosuppression, but not with the this compound dose [3].Clinical indications: Acinetobacter infection;  Bacterial infection;  Bacterial pneumonia;  Bacterial skin infection;  Bacteroides fragilis infection;  Bacteroides infection;  Citrobacter infection;  Clostridiaceae infection;  Clostridium difficile infection;  Clostridium infection;  Enterobacter infectionFDA Approved Date: June 17, 2005Toxicity: nausea;  vomiting;  diarrhea;  local IV-site reaction;  infection;  fever;  headache

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H43N5O11S B1139305 Tigecycline mesylate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O8.CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H3,(H,2,3,4)/t12-,14-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMALYUMKBOEGR-KXLOKULZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tigecycline Mesylate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigecycline, the first-in-class glycylcycline antibiotic, represents a significant advancement in combating multidrug-resistant bacteria. Its unique structural modification, the addition of a 9-glycylamido substituent to the minocycline core, enables it to overcome common tetracycline resistance mechanisms. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathways of tigecycline mesylate. Detailed experimental protocols, quantitative data on its antimicrobial activity and pharmacokinetic profile, and visualizations of its synthesis and mechanism of action are presented to serve as a comprehensive resource for researchers and drug development professionals.

Discovery and Development

The emergence of multidrug-resistant pathogens in the 1980s spurred renewed interest in the development of novel antibiotics. Researchers at American Cyanamid (later Wyeth) revisited the tetracycline class of antibiotics, seeking to modify existing structures to evade bacterial resistance. This effort led to the creation of a new class of antibiotics known as glycylcyclines.

The key innovation was the attachment of an N-alkyl-glycylamido side chain to the 9-position of the tetracycline scaffold, a modification not present in naturally occurring or other semisynthetic tetracyclines. This structural change proved crucial in overcoming the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection. The addition of the glycylamido moiety sterically hinders the binding of ribosomal protection proteins and reduces the affinity of the drug for bacterial efflux pumps.

Among the numerous glycylcycline derivatives synthesized and tested, tigecycline, a 9-t-butylglycylamido derivative of minocycline, emerged as the most promising candidate due to its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Mechanism of Action

Tigecycline exerts its bacteriostatic action by inhibiting protein synthesis in bacteria.[1] It binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl transfer RNA (tRNA) molecules into the A site of the ribosome. This prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein synthesis.

Tigecycline's affinity for the bacterial ribosome is significantly higher than that of its predecessors, tetracycline and minocycline. This enhanced binding is a key factor in its potent antimicrobial activity and its ability to overcome ribosomal protection mechanisms of resistance.

G cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Peptide_Chain Growing Peptide Chain 30S_subunit->Peptide_Chain Peptide bond formation Protein_Synthesis_Blocked Protein Synthesis Blocked 30S_subunit->Protein_Synthesis_Blocked 50S_subunit 50S Subunit Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->30S_subunit Binds to A-site Tigecycline Tigecycline Tigecycline->30S_subunit Binds to A-site, blocks tRNA entry

Mechanism of action of tigecycline at the bacterial ribosome.

Chemical Synthesis

The synthesis of tigecycline is a multi-step process that typically starts from the commercially available antibiotic, minocycline hydrochloride. The overall strategy involves the introduction of an amino group at the 9-position of the minocycline core, followed by acylation with a protected glycine derivative. The final step involves the formation of the mesylate salt for improved stability and formulation.

G Minocycline Minocycline Hydrochloride Nitration Nitration Minocycline->Nitration Nitro_Mino 9-Nitrominocycline Nitration->Nitro_Mino Reduction Reduction Nitro_Mino->Reduction Amino_Mino 9-Aminominocycline Reduction->Amino_Mino Acylation Acylation Amino_Mino->Acylation Tigecycline_Base Tigecycline (Base) Acylation->Tigecycline_Base Salt_Formation Mesylate Salt Formation Tigecycline_Base->Salt_Formation Tigecycline_Mesylate This compound Salt_Formation->Tigecycline_Mesylate

Overall synthetic workflow for this compound.
Experimental Protocols

The following protocols are representative examples based on procedures outlined in the patent literature.[2][3][4][5][6][7]

Step 1: Synthesis of 9-Nitrominocycline

  • Materials: Minocycline hydrochloride, concentrated sulfuric acid, potassium nitrate.

  • Procedure:

    • To a cooled ( -5°C to 0°C) solution of concentrated sulfuric acid, add minocycline hydrochloride portion-wise while maintaining the temperature below 5°C.

    • Once the minocycline is fully dissolved, add potassium nitrate portion-wise, ensuring the temperature does not exceed 5°C.

    • Stir the reaction mixture at 0-5°C for 1-2 hours.

    • The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction mixture is quenched by slowly adding it to a mixture of isopropyl alcohol and water at a low temperature.

    • The precipitated 9-nitrominocycline sulfate is collected by filtration, washed with a cold solvent mixture (e.g., isopropyl alcohol/water), and dried under vacuum.

Step 2: Synthesis of 9-Aminominocycline

  • Materials: 9-Nitrominocycline, methanol, water, palladium on carbon (Pd/C) catalyst.

  • Procedure:

    • Suspend 9-nitrominocycline in a mixture of methanol and water.

    • Transfer the suspension to a hydrogenation reactor.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the reactor with hydrogen gas (typically 40-50 psi) and stir the mixture at room temperature.

    • Monitor the reaction by HPLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • The filtrate containing 9-aminominocycline can be used directly in the next step or the product can be isolated as a salt (e.g., hydrochloride or sulfate) by precipitation.

Step 3: Synthesis of Tigecycline (Base)

  • Materials: 9-Aminominocycline, N-tert-butylglycyl chloride hydrochloride, a suitable solvent (e.g., N,N-dimethylformamide or a mixture of acetonitrile and N,N-dimethylpropyleneurea), and a base (e.g., sodium carbonate or triethylamine).

  • Procedure:

    • Dissolve 9-aminominocycline in the chosen solvent system and cool the solution to 0-5°C.

    • In a separate flask, prepare a solution or suspension of N-tert-butylglycyl chloride hydrochloride in the same solvent.

    • Slowly add the N-tert-butylglycyl chloride hydrochloride solution to the 9-aminominocycline solution while maintaining the temperature at 0-5°C and in the presence of a base to neutralize the generated HCl.

    • Stir the reaction mixture at a low temperature for several hours.

    • Monitor the reaction by HPLC.

    • Once the reaction is complete, the crude tigecycline is typically isolated by precipitation with an anti-solvent, followed by filtration.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol).

Step 4: Synthesis of this compound

  • Materials: Tigecycline (base), methanesulfonic acid, a suitable solvent (e.g., a mixture of dichloromethane and methanol).

  • Procedure:

    • Dissolve the purified tigecycline base in a suitable solvent such as a mixture of dichloromethane and methanol.

    • Cool the solution to 0-5°C.

    • Slowly add one equivalent of methanesulfonic acid, either neat or dissolved in a small amount of the reaction solvent.

    • Stir the mixture at a low temperature for a short period to ensure complete salt formation.

    • The this compound salt can be isolated by precipitation with an anti-solvent (e.g., diethyl ether or heptane), followed by filtration and drying under vacuum.

    • Alternatively, the solvent can be removed under reduced pressure to yield the solid mesylate salt.

Final Formulation: For pharmaceutical use, this compound is often prepared as a lyophilized powder for injection.[8][9][10][11] This involves dissolving the purified this compound in water for injection, possibly with excipients like lactose, filtering the solution to sterilize it, filling into vials, and then freeze-drying under controlled conditions.

Quantitative Data

In Vitro Antimicrobial Activity

The in vitro activity of tigecycline is characterized by low minimum inhibitory concentrations (MICs) against a broad range of pathogens.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)0.120.25
Staphylococcus aureus (MRSA)0.120.5
Streptococcus pneumoniae0.0150.03
Enterococcus faecalis (VSE)0.120.5
Enterococcus faecium (VRE)0.060.12
Escherichia coli0.250.5
Klebsiella pneumoniae0.51
Enterobacter cloacae0.51
Acinetobacter baumannii0.51

Data compiled from multiple sources. Actual values may vary depending on the study and testing methodology.

Pharmacokinetic Properties

Tigecycline is administered intravenously and exhibits a unique pharmacokinetic profile.

ParameterValueUnit
Volume of Distribution (Vd) 7 - 10L/kg
Systemic Clearance 0.2 - 0.3L/h/kg
Elimination Half-life (t½) ~27 - 42hours
Protein Binding 71 - 89%
Primary Route of Elimination Biliary/Fecal-
Renal Excretion (unchanged) ~22%

Data compiled from multiple sources.[1]

Conclusion

This compound remains a critical tool in the management of serious bacterial infections, particularly those caused by multidrug-resistant organisms. Its development through rational drug design, building upon the tetracycline scaffold, serves as a prime example of successful antibiotic innovation. The synthetic route, while multi-stepped, is well-established, allowing for the production of this life-saving medication. The data presented in this guide underscore its potent in vitro activity and favorable pharmacokinetic profile, which contribute to its clinical efficacy. Continued research and a thorough understanding of its chemistry and biology are essential for its optimal use and for the development of future generations of antibiotics.

References

Tigecycline Mesylate: A Comprehensive Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigecycline mesylate, a glycylcycline antimicrobial, represents a significant development in the armamentarium against multidrug-resistant (MDR) bacteria. As a derivative of minocycline, its unique chemical structure allows it to overcome common tetracycline resistance mechanisms, rendering it effective against a broad spectrum of pathogens. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, complete with quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and resistance pathways.

Antibacterial Spectrum of Tigecycline

Tigecycline exhibits a broad spectrum of in vitro activity against a wide array of Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][2][3][4] It is particularly valuable for its activity against organisms that have developed resistance to other antibiotic classes.[2][5]

Gram-Positive Aerobes

Tigecycline demonstrates potent activity against a variety of Gram-positive aerobes, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][5]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
Staphylococcus aureus (methicillin-susceptible)0.120.25>99
Staphylococcus aureus (methicillin-resistant)0.250.5>98
Enterococcus faecalis (vancomycin-susceptible)0.060.12100
Enterococcus faecium (vancomycin-resistant)0.060.12100
Streptococcus pneumoniae (penicillin-susceptible)0.030.06100
Streptococcus pneumoniae (penicillin-resistant)0.060.12>99

Note: MIC₅₀ and MIC₉₀ values are representative ranges compiled from multiple studies. Actual values may vary depending on the specific isolates and testing methodologies.

Gram-Negative Aerobes

Tigecycline is active against many clinically important Gram-negative aerobes, including Escherichia coli and Klebsiella pneumoniae, even those producing extended-spectrum β-lactamases (ESBLs).[2][5] However, it has limited activity against Pseudomonas aeruginosa and Proteus species.[2][5]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
Escherichia coli0.12 - 0.250.5 - 190 - 99
Klebsiella pneumoniae0.5 - 11 - 285 - 95
Enterobacter cloacae0.251~90
Acinetobacter baumannii0.5 - 1280 - 90
Citrobacter freundii0.251>90
Serratia marcescens12Variable

Note: MIC₅₀ and MIC₉₀ values are representative ranges compiled from multiple studies. Actual values may vary depending on the specific isolates and testing methodologies.

Anaerobic Bacteria

Tigecycline demonstrates excellent in vitro activity against a broad range of anaerobic bacteria, including Bacteroides fragilis and Clostridium perfringens.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
Bacteroides fragilis group0.52>95
Prevotella spp.0.120.5>98
Fusobacterium spp.0.120.25>99
Clostridium perfringens0.060.12100
Peptostreptococcus spp.0.120.25>98

Note: MIC₅₀ and MIC₉₀ values are representative ranges compiled from multiple studies. Actual values may vary depending on the specific isolates and testing methodologies.

Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[6][7] It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[7][8] This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein synthesis.[7] The glycylamido moiety attached to the 9-position of the minocycline core enhances its binding affinity and allows it to overcome common tetracycline resistance mechanisms.[6][7]

Tigecycline Mechanism of Action cluster_bacterium Bacterial Cell Tigecycline Tigecycline Ribosome 30S Ribosomal Subunit Tigecycline->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Blocks tRNA Aminoacyl-tRNA tRNA->Ribosome Prevents entry of

Caption: Tigecycline's mechanism of action on the bacterial ribosome.

Mechanisms of Resistance

While tigecycline is designed to evade common tetracycline resistance mechanisms, resistance can still emerge. The primary mechanisms of resistance to tigecycline involve the overexpression of chromosomally encoded efflux pumps.[9]

In Gram-negative bacteria, the most common mechanism is the upregulation of the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC pump in Enterobacteriaceae and Acinetobacter baumannii.[9] These pumps actively transport tigecycline out of the bacterial cell, reducing its intracellular concentration and efficacy.

Tigecycline Resistance Mechanism cluster_bacterium Resistant Bacterial Cell Tigecycline_in Tigecycline (intracellular) EffluxPump AcrAB-TolC Efflux Pump Tigecycline_in->EffluxPump Binds to Ribosome 30S Ribosomal Subunit Tigecycline_in->Ribosome Reduced binding Tigecycline_out Tigecycline (extracellular) EffluxPump->Tigecycline_out Actively transports out

Caption: Overexpression of efflux pumps as a mechanism of tigecycline resistance.

Experimental Protocols for Susceptibility Testing

The determination of tigecycline's in vitro activity is primarily conducted using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M07-A10)

This method involves the serial dilution of tigecycline in cation-adjusted Mueller-Hinton broth (CAMHB) to determine the minimum inhibitory concentration (MIC).

1. Preparation of Tigecycline Stock Solution:

  • Reconstitute this compound powder with a suitable solvent (e.g., sterile water) to a known concentration (e.g., 1280 µg/mL).

2. Preparation of Microdilution Plates:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Perform serial twofold dilutions of the tigecycline stock solution across the wells to achieve the desired concentration range (e.g., 16 to 0.008 µg/mL).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies of the test organism.

  • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

  • The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth Microdilution Workflow A Prepare Tigecycline Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Experimental workflow for the broth microdilution MIC test.

EUCAST Methodology

The EUCAST protocol for broth microdilution is largely similar to the CLSI method, with specific recommendations for media, inoculum density, and incubation conditions detailed in their official documentation. It is crucial to consult the latest EUCAST guidelines for precise procedural details.

Conclusion

This compound possesses a broad and potent antibacterial spectrum, making it a valuable therapeutic option for treating infections caused by multidrug-resistant pathogens. Its efficacy against MRSA, VRE, and ESBL-producing Gram-negative bacteria underscores its clinical importance. Understanding its mechanism of action and the potential for resistance development is crucial for its judicious use. Standardized susceptibility testing methodologies, such as those provided by CLSI and EUCAST, are essential for accurately determining its in vitro activity and guiding appropriate clinical use to preserve its efficacy for the future.

References

Navigating the Landscape of Tigecycline Mesylate Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigecycline, a glycylcycline antimicrobial, has served as a critical last-resort treatment against multidrug-resistant (MDR) bacteria. However, the emergence and spread of resistance mechanisms threaten its clinical efficacy. This in-depth technical guide provides a comprehensive overview of the core mechanisms of tigecycline resistance, detailed experimental protocols for their investigation, and quantitative data to inform research and development efforts.

Core Resistance Mechanisms

Resistance to tigecycline is primarily mediated by three principal mechanisms: overexpression of efflux pumps, alterations in the ribosomal target, and enzymatic inactivation of the drug.

Efflux Pump Overexpression

The most prevalent mechanism of tigecycline resistance involves the active extrusion of the antibiotic from the bacterial cell by efflux pumps, thereby reducing its intracellular concentration to sub-inhibitory levels.[1][2] Two major superfamilies of efflux pumps are implicated: the Resistance-Nodulation-Division (RND) family and the Major Facilitator Superfamily (MFS).

  • RND-Type Efflux Pumps: These are complex, tripartite systems that span both the inner and outer membranes of Gram-negative bacteria. Overexpression of RND pumps such as AcrAB-TolC and OqxAB in Enterobacterales and AdeABC, AdeFGH, and AdeIJK in Acinetobacter baumannii is a major contributor to tigecycline resistance.[2][3] The upregulation of these pumps is often a result of mutations in their local or global regulatory genes. For instance, mutations in ramR and acrR, which encode repressors of the ramA and acrAB genes respectively, lead to the overexpression of the AcrAB-TolC pump and a subsequent increase in tigecycline resistance.[4][5]

  • MFS-Type Efflux Pumps: The Tet(A) efflux pump, traditionally associated with tetracycline resistance, can also contribute to reduced susceptibility to tigecycline, particularly when mutations within the tet(A) gene are present.[6] These mutated Tet(A) pumps exhibit an increased capacity to recognize and expel tigecycline.

Ribosomal Alterations

Tigecycline exerts its bacteriostatic effect by binding to the 30S ribosomal subunit and preventing the accommodation of aminoacyl-tRNA in the A-site, thereby inhibiting protein synthesis.[7] Resistance can arise from mutations in the components of the ribosome that reduce the binding affinity of tigecycline.

  • Mutations in the rpsJ Gene: The rpsJ gene encodes the ribosomal protein S10. Mutations in this gene, particularly in the flexible loop region, have been associated with decreased susceptibility to tigecycline in both Gram-negative and Gram-positive bacteria.[8][9] However, these mutations typically confer only a modest increase in the minimum inhibitory concentration (MIC) of tigecycline.[8]

Enzymatic Inactivation

A more recent and concerning mechanism of tigecycline resistance is the enzymatic modification of the drug by flavin-dependent monooxygenases encoded by the tet(X) genes.[10] These enzymes hydroxylate the tigecycline molecule, rendering it inactive. The plasmid-mediated nature of tet(X) genes, particularly variants like tet(X3) and tet(X4), poses a significant threat due to their potential for rapid horizontal dissemination among clinically relevant pathogens.[10]

Quantitative Data on Resistance Mechanisms

The following tables summarize the quantitative impact of various resistance mechanisms on tigecycline MIC levels.

Resistance MechanismGene(s) InvolvedBacterial SpeciesFold Increase in Tigecycline MICReferences
Efflux Pump OverexpressionramR mutationKlebsiella pneumoniae8-fold[6][11]
acrR mutationKlebsiella pneumoniae4 to ≥8-fold[4]
acrAB knockoutKlebsiella pneumoniae16-fold decrease[10]
oqxAB overexpressionKlebsiella pneumoniae28 to 309-fold increase in gene expression[9]
AcrAB-TolC overexpressionMorganella morganii48.5-fold increase in acrA expression, 128-fold increase in MIC[12]
tmexCD1-toprJ1Klebsiella pneumoniae4 to 32-fold[9]
Ribosomal AlterationrpsJ mutation (V57L)Escherichia coli4-fold
Enzymatic Inactivationtet(X3)/tet(X4)Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii64 to 128-fold[7]
tet(A) variant (type 1)Klebsiella pneumoniae8-fold[6]
tet(A) variant (type 2)Klebsiella pneumoniae4-fold[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the MIC of tigecycline. Due to the lability of tigecycline in the presence of oxygen, special precautions are necessary to ensure accurate and reproducible results.

Materials:

  • Tigecycline analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum

  • Oxyrase® enzyme (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Media Preparation: Prepare CAMHB on the day of use. If using pre-prepared broth, it must be stored at 4°C and used within 12 hours of preparation.[13] To mitigate the effects of oxidation, freshly prepared broth is strongly recommended. Alternatively, supplement aged CAMHB with Oxyrase® to a final concentration of 2% (v/v) to create an oxygen-depleted environment.[11]

  • Tigecycline Stock Solution: Prepare a stock solution of tigecycline in sterile deionized water. The stability of aqueous tigecycline solutions is limited; therefore, prepare fresh stock solutions for each experiment.

  • Serial Dilutions: Perform two-fold serial dilutions of tigecycline in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of tigecycline that completely inhibits visible bacterial growth.

Efflux Pump Activity Assays

a) Protocol: Ethidium Bromide Accumulation Assay

This assay indirectly measures efflux pump activity by quantifying the intracellular accumulation of the fluorescent substrate ethidium bromide (EtBr). Reduced accumulation of EtBr suggests active efflux.

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN) (efflux pump inhibitors)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).

  • Loading with EtBr: Add EtBr to the cell suspension at a final concentration that is sub-inhibitory.

  • Inhibition of Efflux (Control): In a parallel sample, add an efflux pump inhibitor (e.g., CCCP at 10-20 µM or PAβN at 50-100 µg/mL) to the cell suspension before adding EtBr. This will block efflux and serve as a positive control for maximum accumulation.

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 30-60 minutes) to allow for EtBr uptake and efflux.

  • Fluorescence Measurement: Measure the fluorescence of the cell suspensions using a fluorometer with appropriate excitation and emission wavelengths for EtBr (e.g., excitation at 530 nm and emission at 600 nm).

  • Data Analysis: Compare the fluorescence intensity of the test sample to the sample with the efflux pump inhibitor. Lower fluorescence in the test sample indicates active efflux of EtBr.

b) Protocol: Nile Red Efflux Assay

This real-time assay directly measures the efflux of the fluorescent dye Nile Red from pre-loaded cells.

Materials:

  • Bacterial culture

  • Potassium phosphate buffer (PPB) with MgCl2

  • Nile Red solution

  • CCCP (for pre-loading)

  • Glucose solution

  • Fluorometer with kinetic reading capabilities

Procedure:

  • Cell Preparation: Grow bacteria overnight. Harvest, wash, and resuspend the cells in PPB to an OD660 of 1.0.[1]

  • Pre-loading with Nile Red: Add a low concentration of CCCP (e.g., 5-10 µM) to the cell suspension to de-energize the cells and inhibit efflux. Then, add Nile Red (e.g., 5 µM) and incubate for at least 3 hours to allow for dye accumulation.[1]

  • Washing: Centrifuge the cells to remove the extracellular Nile Red and CCCP. Resuspend the cells in fresh PPB.

  • Initiation of Efflux: Transfer the cell suspension to a cuvette in the fluorometer. Initiate efflux by adding a glucose solution (to energize the cells).

  • Kinetic Measurement: Immediately begin recording the decrease in fluorescence over time as Nile Red is pumped out of the cells.

  • Data Analysis: The rate of fluorescence decrease is proportional to the efflux pump activity.

Gene Expression Analysis

Protocol: Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of genes involved in tigecycline resistance, such as those encoding efflux pumps and their regulators.

Materials:

  • Bacterial culture

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit for cDNA synthesis

  • SYBR Green or TaqMan-based qPCR master mix

  • Validated primers for target and reference genes (see table below)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from bacterial cultures grown to the mid-logarithmic phase using a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target genes (e.g., acrB, oqxB, ramA, tet(X), rpsJ) and a validated housekeeping gene (e.g., 16S rRNA, rrsE) for normalization.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument according to the manufacturer's instructions.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the test and control conditions.

Validated qRT-PCR Primers:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
acrBGGTGGCGGTTTTGCTGTATTGCGGATGAACATGACCATGA[14]
oqxBTTCTCCCCCGGCGGGAAGTACCTCGGCCATTTTGGCGCGTA[15]
ramAGTCGCTGTTCGTTTCATCGGCGTTCATGCCGTCCTTATCG[16]
tet(X)GGC GGT GTT TGG TCT TAT GACGA TGA GGC TGA GAG AAG CA[17]
rpsJGCG AAG AAG GTT AAG CGT AAGCT TCG GTT GCT TCA TTT TC[18]
16S rRNAGTGCCAGCMGCCGCGGTAAAGGTCGGTGGCTCYGCACT[18]

Visualizations

Signaling Pathways and Logical Relationships

Tigecycline_Resistance_Mechanisms Tigecycline_in Tigecycline_in Tigecycline_in_ribo Tigecycline_in_ribo Tigecycline_in->Tigecycline_in_ribo Tigecycline_in_enz Tigecycline_in_enz Tigecycline_in->Tigecycline_in_enz

MIC_Workflow start Start prep_media Prepare Fresh CAMHB (<12h old or with Oxyrase) start->prep_media prep_drug Prepare Tigecycline Stock Solution start->prep_drug prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_media->serial_dilute prep_drug->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Efflux_Assay_Workflow

qRT_PCR_Workflow start Start rna_extraction Total RNA Extraction start->rna_extraction dnase_treatment DNase I Treatment rna_extraction->dnase_treatment cdna_synthesis cDNA Synthesis dnase_treatment->cdna_synthesis qpcr_setup Set up qPCR Reaction (SYBR Green/TaqMan) cdna_synthesis->qpcr_setup run_qpcr Run Real-Time PCR qpcr_setup->run_qpcr data_analysis Analyze Data (ΔΔCt method) run_qpcr->data_analysis end End data_analysis->end

Conclusion

The mechanisms of resistance to tigecycline are multifaceted and continue to evolve. A thorough understanding of these mechanisms, coupled with robust and standardized experimental methodologies, is paramount for the effective surveillance of resistance, the development of novel antimicrobial strategies, and the preservation of tigecycline's clinical utility. This guide provides a foundational resource for researchers and drug development professionals engaged in the critical effort to combat antimicrobial resistance.

References

Unraveling the Journey of Tigecycline Mesylate: An In-depth Pharmacokinetic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic properties of tigecycline mesylate, a broad-spectrum glycylcycline antibiotic. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for research and development purposes.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of tigecycline is characterized by a large volume of distribution and a long half-life, indicating extensive tissue penetration and retention. The following tables summarize key pharmacokinetic parameters observed in various populations.

Table 1: Single and Multiple Dose Pharmacokinetics in Healthy Adults

ParameterSingle Dose (100 mg)Multiple Dose (100 mg loading, then 50 mg q12h)Reference(s)
Cmax (ng/mL) 1.45~0.6[1][2]
AUC (µg·h/mL) 5.19 (AUC0-∞)~5-6 (AUC0-24,ss)[1][2]
Half-life (t½) (h) ~27 - 42~37 - 67[3][4][5]
Clearance (CL) (L/h) 21.80.2 - 0.3 (L/h/kg)[2][3][4][5]
Volume of Distribution (Vd) (L/kg) 7 - 107 - 10[4][6][7]
Protein Binding (%) 71 - 89 (concentration-dependent)71 - 89 (concentration-dependent)[5][7][8]

Table 2: Pharmacokinetics in Special Populations

PopulationKey Parameter ChangesDosing RecommendationsReference(s)
Severe Hepatic Impairment (Child-Pugh C) Clearance reduced by 55%, Half-life increased by 43%100 mg loading dose, then 25 mg every 12 hours[6][9]
Mild to Moderate Hepatic Impairment (Child-Pugh A/B) No significant alteration in pharmacokineticsNo dosage adjustment required[6]
Severe Renal Impairment (CrCl <30 mL/min) / ESRD on Hemodialysis Clearance reduced by ~20%, Not significantly removed by hemodialysisNo dosage adjustment required[1][10]
Critically Ill Patients High inter-individual variability. APACHE II score and age can affect clearance and volume of distribution respectively.Dose adjustments may be necessary based on clinical context and potentially therapeutic drug monitoring.[7][11]

Experimental Protocols

The determination of tigecycline's pharmacokinetic parameters relies on robust analytical methodologies for quantifying the drug in biological matrices.

Sample Collection and Processing

Blood samples are typically collected at various time points following intravenous administration of tigecycline. Plasma is separated by centrifugation and stored frozen until analysis. For tissue distribution studies, tissue samples are collected, homogenized, and processed to extract the drug.

Analytical Methods for Tigecycline Quantification

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for the quantitative analysis of tigecycline in biological samples.[4][10][12]

A. Sample Preparation:

A common method for sample preparation is protein precipitation.[13] This involves adding a precipitating agent, such as trichloroacetic acid, to the plasma sample to remove proteins that can interfere with the analysis. The sample is then centrifuged, and the supernatant containing tigecycline is collected for analysis.

B. Chromatographic Separation:

The prepared sample is injected into an HPLC or UPLC system. Chromatographic separation is typically achieved using a C18 reverse-phase column.[13][14] A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is often used to separate tigecycline from endogenous components.

C. Detection and Quantification:

For HPLC methods, UV detection at a specific wavelength (e.g., 250 nm) can be used.[15] However, LC-MS/MS provides higher sensitivity and selectivity.[13][14] In LC-MS/MS, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for tigecycline and an internal standard (e.g., minocycline or tetracycline).[13][14] This selected reaction monitoring (SRM) allows for accurate quantification of the drug even at low concentrations.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis methods.[4][16] Software programs are utilized to determine parameters such as Cmax, AUC, half-life, clearance, and volume of distribution. Population pharmacokinetic (PopPK) modeling is also frequently employed to identify sources of variability in drug disposition among different patient populations.[17][18][19]

Visualizing Pharmacokinetic and Experimental Processes

Tigecycline Pharmacokinetic Pathway

The following diagram illustrates the primary pharmacokinetic processes of this compound in the body.

Tigecycline_Pharmacokinetics cluster_absorption Administration cluster_distribution Distribution cluster_metabolism Metabolism (Minor) cluster_excretion Excretion IV Intravenous Administration Blood Bloodstream (71-89% Protein Bound) IV->Blood Rapid Distribution Tissues Extensive Tissue Distribution (High Vd: 7-10 L/kg) Blood->Tissues Extensive Penetration Metabolism Minimal Metabolism (Glucuronidation, N-acetylation) Blood->Metabolism Biliary Biliary/Fecal Excretion (~59% unchanged) Blood->Biliary Primary Route Renal Renal Excretion (~22% unchanged) Blood->Renal Secondary Route Tissues->Blood Redistribution

Caption: Overview of Tigecycline's Pharmacokinetic Pathway.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for conducting a pharmacokinetic study of tigecycline.

PK_Study_Workflow cluster_study_design Study Design & Conduct cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Interpretation Dosing Tigecycline Administration (e.g., IV infusion) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Sample Preparation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Concentration Concentration-Time Data Generation Analysis->Concentration PK_Modeling Pharmacokinetic Modeling (NCA or Compartmental) Concentration->PK_Modeling Interpretation Parameter Estimation & Interpretation PK_Modeling->Interpretation

Caption: Workflow of a Tigecycline Pharmacokinetic Study.

Absorption

Due to poor oral bioavailability, tigecycline is administered exclusively via intravenous infusion.[5] This ensures complete (100%) bioavailability in the systemic circulation.

Distribution

Tigecycline exhibits extensive and rapid distribution into tissues, which is a hallmark of its pharmacokinetic profile.[4][16] This is evidenced by its large volume of distribution, ranging from 7 to 10 L/kg.[4][6][7] This extensive tissue penetration results in higher concentrations in various tissues, including the gallbladder, lung, and colon, compared to serum concentrations.[6] Conversely, concentrations in bone and synovial fluid are lower than in serum.[6] Tigecycline is moderately to highly bound to plasma proteins (71-89%), with binding being concentration-dependent.[5][7][8]

Metabolism

Tigecycline undergoes limited metabolism in humans.[6][7] The primary metabolic pathways, although minor, include glucuronidation and N-acetylation of the tigecycline molecule.[6][20] Less than 10% of an administered dose is metabolized via each of these pathways.[21] Due to its minimal metabolism, there is a low potential for drug-drug interactions involving metabolic enzymes like the cytochrome P450 system.[22]

Excretion

The primary route of elimination for tigecycline is biliary excretion, with approximately 59% of the administered dose being excreted unchanged in the feces.[5][6][20] Renal excretion of the unchanged drug is a secondary pathway, accounting for about 22% of the dose.[5][6] The drug has a long terminal elimination half-life, generally ranging from 37 to 67 hours in healthy adults after multiple doses, contributing to its sustained therapeutic effect.[3][4]

Drug-Drug Interactions

  • Warfarin: Co-administration may alter the clearance of R- and S-warfarin. Prothrombin time or other suitable anticoagulation tests should be monitored.[22]

  • Digoxin: Tigecycline does not significantly affect the pharmacokinetics of digoxin, and no dosage adjustment is necessary.[22]

  • CYP450 System: Tigecycline does not inhibit metabolism mediated by the major CYP450 isoforms, suggesting a low potential for altering the metabolism of drugs metabolized by these enzymes.[22]

  • Oral Contraceptives: The efficacy of oral contraceptives may be reduced when used concurrently with antibiotics like tigecycline.[23]

  • Calcineurin Inhibitors (e.g., tacrolimus, cyclosporine): Concomitant use may increase the serum trough concentrations of the calcineurin inhibitors, necessitating monitoring.[22][23]

This in-depth guide provides a foundational understanding of the pharmacokinetic properties of this compound, essential for guiding further research, optimizing clinical use, and informing the development of future glycylcycline antibiotics.

References

Tigecycline Mesylate: A Comprehensive Guide to its Pharmacodynamic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigecycline is a glycylcycline antimicrobial agent, a synthetic derivative of minocycline. It represents a significant advancement in combating multidrug-resistant (MDR) bacteria. This technical guide provides an in-depth analysis of the core pharmacodynamic properties of tigecycline mesylate, focusing on its mechanism of action, spectrum of activity, key pharmacodynamic parameters, and mechanisms of resistance. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Tigecycline exerts its bacteriostatic action by inhibiting protein synthesis in bacteria.[1][2][3][4] It binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1][2][4] This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein synthesis.[1][3][5] The binding of tigecycline to the 70S ribosome is significantly stronger than that of its predecessors, minocycline and tetracycline, with 5-fold and over 100-fold greater affinity, respectively.[2] This enhanced binding affinity is attributed to a glycylamido moiety attached to the 9-position of the minocycline core, a structural modification not present in other tetracyclines.[1][2] This unique structure also allows tigecycline to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[1][4]

cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit A_Site 50S 50S Subunit Tigecycline Tigecycline Tigecycline->30S Binds to tRNA Aminoacyl-tRNA tRNA->A_Site Entry Blocked Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Inhibition Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Figure 1: Mechanism of action of tigecycline.

Spectrum of Activity

Tigecycline exhibits a broad spectrum of in vitro activity against a wide range of Gram-positive, Gram-negative, anaerobic, and atypical bacteria, including many strains resistant to other antibiotics.[2][3][6]

Gram-Positive Aerobes:

  • Staphylococcus aureus (including methicillin-resistant, MRSA)

  • Enterococcus species (including vancomycin-resistant, VRE)[5]

  • Streptococcus pneumoniae (including penicillin-resistant)[5]

  • Streptococcus pyogenes

  • Streptococcus agalactiae

Gram-Negative Aerobes:

  • Acinetobacter baumannii[7]

  • Citrobacter freundii[3]

  • Enterobacter cloacae[3]

  • Escherichia coli (including extended-spectrum β-lactamase [ESBL] producing strains)[3][5]

  • Haemophilus influenzae[2]

  • Klebsiella pneumoniae (including ESBL-producing strains)[3][5]

  • Neisseria gonorrhoeae[2]

  • Stenotrophomonas maltophilia[2][7]

Anaerobic Bacteria:

  • Bacteroides fragilis group[8]

  • Clostridium difficile[2][8]

  • Fusobacterium species[8]

  • Porphyromonas species

  • Prevotella species[8]

It is important to note that tigecycline has no activity against Pseudomonas aeruginosa or Proteus species.[2][3]

Quantitative Pharmacodynamic Data

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC50 and MIC90 values of tigecycline against various clinically important bacteria.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Acinetobacter baumannii12
Enterococcus faecalis (vancomycin-susceptible)0.0640.125
Enterococcus faecium (vancomycin-resistant)0.0640.125
Escherichia coli0.250.5
Klebsiella pneumoniae0.51
Staphylococcus aureus (methicillin-resistant)0.250.5
Stenotrophomonas maltophilia12

Data compiled from multiple sources.[6][9][10]

Pharmacodynamic Index: AUC/MIC Ratio

The ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is the key pharmacodynamic parameter that best correlates with the in vivo efficacy of tigecycline.[11] The target AUC/MIC values vary depending on the site of infection.

Infection TypeTarget AUC0-24/MIC
Complicated Skin and Skin Structure Infections (cSSSI)≥ 17.9
Complicated Intra-Abdominal Infections (cIAI)≥ 6.96
Hospital-Acquired Pneumonia (HAP)≥ 4.5

Data compiled from multiple sources.[5][12][13][14]

Post-Antibiotic Effect (PAE)

Tigecycline exhibits a prolonged post-antibiotic effect, meaning its suppressive effect on bacterial growth persists even after the drug concentration falls below the MIC.[15]

OrganismPAE Duration (hours)
Escherichia coli1.8 - 4.9
Staphylococcus aureus3.4 - 4.0
Streptococcus pneumoniae8.9
Enterococcus faecalis1.5 - 3.2
Staphylococci (various)1.6 - 3.0

Data compiled from multiple sources.[11][15][16][17][18]

Time-Kill Kinetics

Time-kill studies demonstrate that tigecycline is generally bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria.[18] However, bactericidal activity (a ≥3-log10 reduction in CFU/mL) has been observed against Streptococcus pneumoniae and Legionella pneumophila.[15]

Mechanisms of Resistance

While tigecycline was designed to overcome common tetracycline resistance mechanisms, resistance to tigecycline can still emerge, primarily through the overexpression of efflux pumps.[19][20]

  • Efflux Pumps: The primary mechanism of resistance involves the upregulation of chromosomally encoded resistance-nodulation-division (RND)-type efflux pumps, such as AcrAB-TolC in Enterobacteriaceae and MexXY-OprM in Pseudomonas aeruginosa.[19][21] These pumps actively transport tigecycline out of the bacterial cell, reducing its intracellular concentration.[19][20]

  • Ribosomal Protection: While less common, mutations in ribosomal proteins can also contribute to reduced susceptibility to tigecycline.[12]

  • Enzymatic Inactivation: The acquisition of certain tet(X) genes, which encode for enzymes that can degrade tigecycline, has been identified as another mechanism of resistance.[19][20]

cluster_resistance Mechanisms of Resistance Tigecycline Tigecycline Bacterial_Cell Bacterial Cell Tigecycline->Bacterial_Cell Enters Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Bacterial_Cell->Efflux_Pump Expels Tigecycline Ribosomal_Mutation Ribosomal Mutation Bacterial_Cell->Ribosomal_Mutation Alters Target Site Enzymatic_Degradation Enzymatic Degradation (e.g., Tet(X)) Bacterial_Cell->Enzymatic_Degradation Inactivates Tigecycline

Figure 2: Primary mechanisms of tigecycline resistance.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare serial two-fold dilutions of tigecycline in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculate each well (except for the sterility control) with 50 µL of the standardized bacterial suspension.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read the MIC as the lowest concentration of tigecycline that completely inhibits visible growth of the organism as detected by the unaided eye.[7][19]

Time-Kill Assay

This assay determines the rate and extent of bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Log-phase bacterial culture

  • Sterile test tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare tubes containing MHB with various concentrations of tigecycline (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without antibiotic.

  • Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubate all tubes at 37°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline.

  • Plate a known volume of each dilution onto appropriate agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

  • Plot the log10 CFU/mL versus time for each tigecycline concentration and the growth control.[1][4][8][22][23]

Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Prep_Tubes Prepare Tubes with Tigecycline Concentrations Start->Prep_Tubes Inoculate Inoculate Tubes Prep_Inoculum->Inoculate Prep_Tubes->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubate->Sample Dilute Serial Dilutions Sample->Dilute Plate Plate on Agar Dilute->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Count Count Colonies (CFU) Incubate_Plates->Count Plot Plot Time-Kill Curve (log10 CFU/mL vs. Time) Count->Plot End End Plot->End

Figure 3: Experimental workflow for a time-kill assay.

In Vivo Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents.

Materials:

  • Female ICR (CD-1) mice (or other suitable strain)

  • Cyclophosphamide (for inducing neutropenia)

  • Bacterial challenge strain

  • This compound for injection

  • Sterile saline

  • Anesthetic

  • Tissue homogenizer

  • Agar plates for colony counting

Procedure:

  • Induce Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[2][24][25]

  • Infection: Anesthetize the mice and infect them via intramuscular injection into the thigh with a standardized bacterial inoculum (e.g., 0.1 mL of 10^7 CFU/mL).[2][25]

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with tigecycline administered subcutaneously or intravenously at various dosing regimens. Include a vehicle control group.

  • Euthanasia and Tissue Collection: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the infected thigh muscle.

  • Bacterial Quantification: Homogenize the thigh tissue in a known volume of sterile saline.

  • Perform serial dilutions of the tissue homogenate and plate onto appropriate agar.

  • Incubate the plates and count the colonies to determine the number of CFU per gram of thigh tissue.

  • Data Analysis: Compare the bacterial load in the thighs of treated mice to that of the control group to determine the efficacy of the tigecycline treatment regimens.[24][25][26][27]

Conclusion

This compound remains a critical tool in the management of infections caused by multidrug-resistant bacteria. Its unique mechanism of action and broad spectrum of activity make it a valuable therapeutic option. A thorough understanding of its pharmacodynamic properties, including its MIC distributions, AUC/MIC targets, and potential for resistance, is essential for its optimal clinical use and for the development of future antimicrobial agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of tigecycline and other novel antibiotics.

References

Tigecycline Mesylate: A Technical Guide to its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigecycline is a broad-spectrum glycylcycline antibiotic with potent activity against a wide array of bacterial pathogens, particularly multidrug-resistant (MDR) Gram-positive organisms.[1][2] As a derivative of minocycline, its structural modifications allow it to overcome common tetracycline resistance mechanisms, making it a valuable agent in treating complex infections.[3][4] This document provides a comprehensive technical overview of tigecycline's mechanism of action, its quantitative in vitro activity against key Gram-positive bacteria, detailed experimental protocols for susceptibility testing, and an examination of resistance mechanisms.

Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis.[5][6] The core mechanism involves binding to the bacterial 30S ribosomal subunit, which physically blocks the entry of aminoacyl-tRNA molecules into the A-site of the ribosome.[2][3][7] This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein production and inhibiting bacterial growth.[2]

A key structural feature of tigecycline is the N,N-dimethylglycylamido moiety attached to the 9-position of the minocycline core.[5] This modification enhances its binding affinity to the ribosome—five times greater than that of minocycline and over 100 times greater than that of tetracycline.[5] This strong binding and the molecule's bulky side chain allow it to effectively evade the two primary mechanisms of tetracycline resistance: ribosomal protection proteins and efflux pumps.[1][3][7]

cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit A_Site A-Site Inhibition Protein Synthesis Inhibited Tigecycline Tigecycline Tigecycline->A_Site Binds with high affinity tRNA Aminoacyl-tRNA tRNA->Block Entry Blocked

Caption: Tigecycline's mechanism of inhibiting bacterial protein synthesis.

In Vitro Activity Against Gram-Positive Pathogens

Tigecycline demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including strains resistant to other classes of antibiotics. Its efficacy is maintained against methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant enterococci (VRE).[1][2] The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth, are summarized below. The MIC50 and MIC90 values indicate the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Gram-Positive OrganismResistance PhenotypeNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA)1,8000.120.25[8]
Methicillin-Resistant (MRSA)Not Specified0.120.5[8]
Streptococcus pneumoniaeAll phenotypes2260.0150.03[8]
Penicillin-ResistantNot Specified0.0150.03[8]
All phenotypesNot Specified0.1250.125[9]
Streptococcus pyogenesAll phenotypes2590.030.03[8]
Enterococcus faecalisVancomycin-Susceptible930.120.5[8]

Experimental Protocols for Susceptibility Testing

Accurate determination of tigecycline susceptibility is critical for clinical decision-making. Several methodologies are employed, with broth microdilution serving as the reference standard.

Broth Microdilution (BMD) Method

Broth microdilution is the gold-standard method for quantitative antimicrobial susceptibility testing.[10][11]

  • Preparation of Tigecycline Plates: A series of two-fold dilutions of tigecycline mesylate are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) within microtiter plates. The typical concentration range tested is 0.008 to 16 µg/mL.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected or read using a plate reader. The MIC is recorded as the lowest concentration of tigecycline that completely inhibits visible bacterial growth.

Agar-Based Methods

Etest (Agar Gradient Method): This method involves a plastic strip impregnated with a continuous gradient of tigecycline.[12][13]

  • Plate Inoculation: A standardized bacterial suspension (0.5 McFarland) is swabbed evenly across the surface of a Mueller-Hinton agar plate.

  • Strip Application: The Etest strip is placed on the agar surface. The antibiotic diffuses into the agar, creating a stable, continuous concentration gradient.

  • Incubation: The plate is incubated under the same conditions as the BMD method.

  • MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC value is read where the lower edge of the inhibition ellipse intersects the MIC scale printed on the strip.[12]

Disk Diffusion (Kirby-Bauer): This is a qualitative method used to determine if a bacterium is susceptible, intermediate, or resistant.[12][14]

  • Plate Inoculation: An agar plate is inoculated with a standardized bacterial suspension as described for the Etest.

  • Disk Application: A paper disk containing a fixed amount of tigecycline (e.g., 15 µg) is placed on the agar surface.[14]

  • Incubation: The plate is incubated for 18-24 hours.

  • Interpretation: The diameter of the zone of inhibition around the disk is measured. This diameter is then compared to established breakpoints (e.g., from the FDA or EUCAST) to categorize the isolate as susceptible, intermediate, or resistant.[12]

Inoculum Prepare Inoculum (0.5 McFarland) BMD Broth Microdilution (Reference Method) Inoculum->BMD Agar Agar-Based Methods (Etest, Disk Diffusion) Inoculum->Agar Incubate Incubate (35-37°C, 16-24h) BMD->Incubate Agar->Incubate Read Read Results Incubate->Read End Determine Susceptibility (MIC or S/I/R) Read->End

Caption: General workflow for antimicrobial susceptibility testing.

Mechanisms of Resistance in Gram-Positive Bacteria

While resistance to tigecycline in Gram-positive bacteria is uncommon, it can emerge.[9][15] The primary mechanisms do not involve the classic tetracycline resistance pathways that tigecycline was designed to evade. Instead, resistance is often associated with the overexpression of chromosomally encoded multidrug efflux pumps.

  • Staphylococcus aureus : In S. aureus, decreased susceptibility and resistance have been linked to the overexpression of the MepA efflux pump, which belongs to the multidrug and toxin extrusion (MATE) family.[4][16]

  • Enterococcus species : Upregulation of genes associated with tetracycline resistance efflux pumps (e.g., tet(L)) and ribosomal protection proteins (e.g., tet(M)) has been shown to contribute to the development of tigecycline resistance in enterococci.[17]

Conclusion

This compound remains a potent antimicrobial agent with excellent in vitro activity against a wide range of clinically significant Gram-positive bacteria, including challenging MDR pathogens like MRSA and VRE. Its unique mechanism of action allows it to bypass common tetracycline resistance mechanisms, although resistance mediated by the upregulation of efflux pumps can occur. Standardized susceptibility testing, with broth microdilution as the reference method, is essential for guiding its appropriate clinical use. For professionals in drug development and research, tigecycline serves as a key example of successful antibiotic modification to overcome existing resistance.

References

An In-depth Technical Guide on the Core Activity of Tigecycline Mesylate Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigecycline, a glycylcycline antibiotic, serves as a critical therapeutic agent against infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Its unique chemical structure allows it to overcome common tetracycline resistance mechanisms, making it a last-line treatment option in many clinical scenarios.[1][2][3] This guide provides a detailed examination of tigecycline's mechanism of action, its spectrum of activity with quantitative data, the molecular basis of emerging resistance, and standardized experimental protocols for its evaluation.

Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis.[4][5] As a derivative of minocycline, its defining feature is a 9-t-butylglycylamido substitution, which enhances its binding affinity to the bacterial ribosome.[6]

The core mechanism involves:

  • Binding to the 30S Ribosomal Subunit: Tigecycline binds with high affinity to the 16S rRNA of the 30S ribosomal subunit.[3][6] This binding is five times stronger than that of tetracycline and minocycline.

  • Blocking tRNA Entry: By binding to the A site of the ribosome, tigecycline sterically hinders the association of aminoacyl-tRNA molecules.[3][4][7]

  • Inhibition of Polypeptide Elongation: This blockade effectively halts the addition of new amino acids to the nascent peptide chain, thereby arresting protein synthesis and bacterial growth.

A key advantage of tigecycline is its ability to evade the two primary mechanisms of tetracycline resistance:

  • Ribosomal Protection Proteins (RPPs): The bulky C-9 substituent prevents the binding of RPPs, such as Tet(M), which would otherwise dislodge older tetracyclines from the ribosome.[6]

  • Efflux Pumps: While tigecycline is a substrate for some multidrug efflux pumps, it is not affected by the common tetracycline-specific efflux pumps.[8]

cluster_bacterium Gram-negative Bacterium Tigecycline Tigecycline 30S_Subunit 30S Ribosomal Subunit Tigecycline->30S_Subunit Binds with high affinity Tet_Efflux_Pumps Tetracycline-specific Efflux Pumps Tigecycline->Tet_Efflux_Pumps Evades Ribosomal_Protection Ribosomal Protection (e.g., Tet(M)) Tigecycline->Ribosomal_Protection Evades Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Blocks Bacterial_Cell_Death Bacteriostasis Protein_Synthesis->Bacterial_Cell_Death Leads to cluster_regulation Regulation of RND Efflux Pump Expression Stress Antibiotic Stress Regulators Global Activators (marA, ramA, soxS) Stress->Regulators Induces Operon acrAB Operon Regulators->Operon Activates Repressor Local Repressor (acrR) Repressor->Operon Represses Pump_Expression AcrAB-TolC Pump Overexpression Operon->Pump_Expression Leads to Resistance Tigecycline Resistance Pump_Expression->Resistance Causes Start Start Prep_Media Prepare fresh (<12h) Mueller-Hinton Broth Start->Prep_Media Prep_Drug Create serial dilutions of Tigecycline Prep_Media->Prep_Drug Prep_Inoculum Standardize bacterial inoculum (0.5 McFarland) Prep_Drug->Prep_Inoculum Inoculate Inoculate microtiter plates Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC as lowest concentration with no growth Incubate->Read_MIC End End Read_MIC->End

References

tigecycline mesylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigecycline mesylate is a broad-spectrum glycylcycline antibiotic, representing a critical therapeutic option against a wide array of bacterial pathogens, including those exhibiting multidrug resistance. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound. It details its mechanism of action, focusing on the inhibition of bacterial protein synthesis. Furthermore, this guide outlines key experimental protocols for the evaluation of its antimicrobial susceptibility and discusses its stability. The information is presented to support further research and development efforts in the field of infectious diseases.

Chemical Structure and Identification

Tigecycline is a synthetic derivative of minocycline, characterized by a glycylamido moiety attached at the C-9 position of the tetracycline core. This structural modification is crucial for its expanded spectrum of activity and its ability to overcome common tetracycline resistance mechanisms. The mesylate salt form enhances the aqueous solubility of the compound.

Below is a two-dimensional representation of the chemical structure of this compound.

G Chemical Structure of this compound cluster_tigecycline Tigecycline cluster_mesylate Methanesulfonic Acid (Mesylate) Tigecycline_structure Mesylate_structure caption Figure 1. Chemical structure of Tigecycline and Methanesulfonic Acid.

Figure 1. Chemical structure of Tigecycline and Methanesulfonic Acid.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (4S,4aS,5aR,12aS)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid
CAS Number 1135871-27-0
Molecular Formula C₃₀H₄₃N₅O₁₁S
Molecular Weight 681.75 g/mol
Synonyms GAR-936 mesylate, Tygacil mesylate

Physicochemical Properties

The physicochemical properties of this compound are essential for its formulation, stability, and pharmacokinetic profile. A summary of these properties is provided in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
pKa (Strongest Acidic) 3.17[1]
pKa (Strongest Basic) 8.97[1]
Solubility Soluble in DMSO.[2] Soluble in ethanol (~1 mg/mL), and dimethyl formamide (DMF) (~30 mg/mL).[3] Soluble in PBS (pH 7.2) at approximately 10 mg/mL.[3]
Melting Point Data not available in the searched literature.
Appearance Light yellow to brown powder or crystal.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tigecycline exerts its bacteriostatic action by inhibiting protein synthesis in bacteria.[1][4] It binds to the bacterial 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1] This prevents the incorporation of amino acids into the growing peptide chain, thereby halting protein elongation.[1] The glycylamido substitution at the 9-position enhances its binding affinity to the ribosome, making it effective against bacteria that have developed resistance to older tetracyclines through ribosomal protection or efflux pumps.[5]

The following diagram illustrates the signaling pathway of tigecycline's inhibitory action on bacterial protein synthesis.

G Mechanism of Action of Tigecycline Tigecycline This compound Ribosome_30S Bacterial 30S Ribosomal Subunit Tigecycline->Ribosome_30S Binds to A_Site A Site Peptide_Chain Elongating Peptide Chain A_Site->Peptide_Chain Incorporation Prevented Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Entry Blocked Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Chain->Protein_Synthesis_Inhibition Leads to caption Figure 2. Signaling pathway of tigecycline's inhibition of bacterial protein synthesis.

Figure 2. Signaling pathway of tigecycline's inhibition of bacterial protein synthesis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Methodology:

  • Preparation of Tigecycline Stock Solution: A stock solution of this compound is prepared in an appropriate solvent, typically water or a buffer, to a known concentration.

  • Serial Dilutions: A two-fold serial dilution of the tigecycline stock solution is prepared in a 96-well microtiter plate containing Mueller-Hinton broth (MHB). It is crucial to use freshly prepared MHB (less than 12 hours old) as the activity of tigecycline can be affected by the age of the medium.[6]

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate, including a growth control well without the antibiotic, is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of tigecycline that completely inhibits visible bacterial growth.

The following diagram provides a generalized workflow for this experimental protocol.

G Workflow for Broth Microdilution MIC Testing start Start prep_stock Prepare Tigecycline Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in Microtiter Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read and Record MIC Value incubate->read_mic end End read_mic->end caption Figure 3. Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Figure 3. Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Stability Analysis by High-Performance Liquid Chromatography (HPLC)

The stability of this compound in various solutions can be assessed using a validated HPLC method.

Methodology:

  • Sample Preparation: Solutions of this compound are prepared in the desired solvent or formulation and stored under specific conditions (e.g., temperature, light exposure). Aliquots are taken at predetermined time points.

  • HPLC System: A reversed-phase HPLC system with a C18 column is typically used. The mobile phase composition and flow rate are optimized to achieve good separation of tigecycline from its degradation products.

  • Detection: A UV detector is commonly employed for the detection of tigecycline, with the wavelength set at its maximum absorbance.

  • Quantification: The concentration of tigecycline in the samples is determined by comparing the peak area with that of a standard curve prepared from known concentrations of a reference standard. The percentage of remaining tigecycline over time is then calculated to assess its stability. A study demonstrated the use of HPLC with UV detection to monitor tigecycline concentrations over time in saline solution with and without stabilizing excipients.[7]

Conclusion

This compound remains a vital antibiotic in the clinical setting, particularly for treating infections caused by resistant pathogens. Its unique chemical structure confers a broad spectrum of activity and the ability to circumvent common resistance mechanisms. Understanding its physicochemical properties and mechanism of action is fundamental for its effective use and for the development of new glycylcycline derivatives. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this important therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Tigecycline Mesylate in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tigecycline is a glycylcycline antibiotic, a derivative of minocycline, with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2] It overcomes common tetracycline resistance mechanisms like efflux pumps and ribosomal protection.[2] These application notes provide detailed protocols and dosage guidelines for the in vitro use of tigecycline mesylate in antibacterial susceptibility testing and cell viability assays.

Data Presentation: Quantitative Summary

Antibacterial Activity

The in vitro potency of tigecycline is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Tigecycline Against Various Bacterial Species

Bacterial SpeciesResistance ProfileMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
Escherichia coliESBL-producing0.50.5≤0.06 - 0.5[3]
Klebsiella pneumoniaeESBL-producing120.25 - >8[3]
Acinetobacter baumanniiMDR12≤0.06 - 4[1][4][5]
Staphylococcus aureusMethicillin-resistant (MRSA)0.120.25≤0.06 - 1[6]
Enterococcus faecalisVancomycin-resistant (VRE)0.120.5≤0.06 - 0.5[6]
Streptococcus pneumoniaePenicillin-resistant0.0150.03≤0.06 - 0.125[6][7]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Cell Viability and Proliferation Assays

Tigecycline has also been investigated for its anti-proliferative effects in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric to quantify this effect.

Table 2: IC₅₀ Values of Tigecycline in Human Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC₅₀ (µM)Reference
AsPC-1Pancreatic Ductal Adenocarcinoma72 hours5-10 (approx.)[8]
HPACPancreatic Ductal Adenocarcinoma72 hours5-10 (approx.)[8]
Huh7Hepatocellular Carcinoma48 hours~20[9]
HepG2Hepatocellular Carcinoma48 hours~40[9]
Hep3BHepatocellular Carcinoma48 hours2.673[9]
AML2Acute Myeloid Leukemia72 hours4.72 ± 0.54[4][5]
HL-60Acute Myeloid Leukemia72 hours3.06 ± 0.85[4][5]
A375Amelanotic Melanoma48 hours82.0[10]
COLO 829Melanotic Melanoma48 hours21.0[10]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and handling of tigecycline solutions are critical due to its sensitivity to oxidation.[11][12]

  • Reconstitution: Reconstitute this compound powder in 0.9% NaCl or 5% Dextrose to a stock concentration of 10 mg/mL.[13][14] Do not use Sterile Water for Injection for initial reconstitution.[14]

  • Swirling: Gently swirl the vial until the lyophilized powder is completely dissolved. The resulting solution should be yellow to orange.[14]

  • Storage: For immediate use in susceptibility testing, dilute the stock solution in freshly prepared Mueller-Hinton Broth (MHB), made less than 12 hours before use.[2][15][16] Short-term storage of reconstituted stock solution can be at room temperature for up to 24 hours (6 hours in the vial and the remainder in an IV bag).[14] For research purposes, aliquoting and storing at -70°C may be possible, but stability under these conditions should be validated.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16] Broth microdilution is the reference method for tigecycline susceptibility testing.[2]

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (MHB) on the day of the experiment. The broth should be no more than 12 hours old at the time of use to minimize dissolved oxygen, which can degrade tigecycline.[2][11][15]

  • Tigecycline Dilution Series:

    • Dispense 50 µL of fresh MHB into each well of a 96-well microtiter plate.

    • Create a serial two-fold dilution of the tigecycline stock solution in the first column of the plate to achieve the desired concentration range (e.g., 0.016 to 256 µg/mL).[16]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of tigecycline that completely inhibits visible bacterial growth.

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol describes a common method to assess the effect of tigecycline on the proliferation of adherent cancer cell lines.

  • Cell Seeding: Plate cells (e.g., pancreatic or hepatocellular carcinoma cells) in a 96-well plate at a density of 2 x 10³ to 8 x 10⁴ cells per well, depending on the cell line's growth rate.[8][9] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Tigecycline Treatment:

    • Prepare a range of tigecycline concentrations (e.g., 1 µM to 160 µM) in the appropriate cell culture medium.[8][9]

    • Remove the old medium from the wells and add 200 µL of the medium containing the different tigecycline concentrations. Include a vehicle control (e.g., DMSO) at a concentration equivalent to that in the highest tigecycline dose.[8]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Tigecycline's Mechanism of Action

Tigecycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, which blocks the entry of amino-acyl tRNA molecules into the A site of the ribosome. This action prevents the incorporation of amino acid residues into elongating peptide chains.

cluster_ribosome Bacterial Ribosome cluster_30S A Site ribosome_70S 70S Ribosome ribosome_50S 50S Subunit ribosome_30S 30S Subunit A_site ribosome_30S->A_site Blocks protein_synthesis Protein Synthesis A_site->protein_synthesis Enables tRNA Amino-acyl tRNA tRNA->A_site Binds tigecycline Tigecycline tigecycline->ribosome_30S Binds to cell_death Bacteriostasis/ Cell Death protein_synthesis->cell_death Leads to

Caption: Mechanism of action of Tigecycline on the bacterial ribosome.

Experimental Workflow: MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of tigecycline using the broth microdilution method.

prep_media 1. Prepare Fresh Mueller-Hinton Broth (<12h old) prep_drug 2. Prepare Tigecycline Serial Dilutions in Plate prep_media->prep_drug inoculate 5. Inoculate Plate prep_drug->inoculate prep_inoculum 3. Prepare Bacterial Inoculum (0.5 McFarland) dilute_inoculum 4. Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate 6. Incubate (35°C, 16-20h) inoculate->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Experimental Workflow: Cell Viability (MTT) Assay

This diagram illustrates the process for evaluating the effect of tigecycline on cancer cell viability.

seed_cells 1. Seed Cells in 96-Well Plate adhere 2. Allow Adherence (Overnight) seed_cells->adhere treat 3. Treat with Tigecycline (Varying Concentrations) adhere->treat incubate 4. Incubate (24-72 hours) treat->incubate add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read_abs 7. Read Absorbance (570 nm) solubilize->read_abs analyze 8. Calculate % Viability and IC50 read_abs->analyze

Caption: Workflow for assessing cell viability with an MTT assay.

References

Application Notes and Protocols: Tigecycline Mesylate Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigecycline is a first-in-class glycylcycline, broad-spectrum antibiotic effective against various antibiotic-resistant bacteria.[1] Its mechanism of action involves the inhibition of protein translation by binding to the 30S ribosomal subunit.[2] Beyond its antimicrobial properties, tigecycline has demonstrated anti-leukemic activity by inhibiting mitochondrial translation, making it a compound of interest in oncology research.[1][3] For in vitro studies, tigecycline is commonly dissolved in Dimethyl Sulfoxide (DMSO). However, the compound's inherent instability presents a significant challenge for researchers.[1][3] Tigecycline is susceptible to both oxidation and epimerization, which can lead to the formation of pharmacologically inactive products.[3][4] Therefore, a thorough understanding of its solubility limits and stability in DMSO is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a comprehensive overview of tigecycline mesylate's solubility and stability in DMSO, along with detailed protocols for its preparation and assessment.

Solubility of this compound in DMSO

This compound is readily soluble in DMSO. However, reported solubility limits vary across different suppliers, and the final concentration can be affected by the quality of the solvent and the preparation technique. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[5]

Quantitative Solubility Data

The following table summarizes the reported solubility of tigecycline in DMSO from various commercial suppliers.

Supplier/SourceReported Solubility in DMSOMolar Concentration (approx.)
Selleck Chemicals100 mg/mL170.75 mM
Cayman Chemical~30 mg/mL~51.23 mM
ChemicalBook≥25 mg/mL≥42.69 mM

Note: The molecular weight of Tigecycline (free base) is 585.65 g/mol , and this compound is 681.75 g/mol . Calculations are based on the free base for consistency with reported molarities.

Protocol for Preparing a Concentrated Stock Solution in DMSO

This protocol outlines the steps for preparing a stable, concentrated stock solution of this compound in DMSO.

  • Materials :

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Inert gas (e.g., argon or nitrogen) (optional, but recommended)

    • Sterile, amber glass vials or polypropylene tubes

    • Vortex mixer, sonicator, and a 37°C water bath or heating block

  • Procedure :

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration. For initial preparations, it is advisable to start with a lower concentration (e.g., 25-30 mg/mL) before attempting higher concentrations.[2][6]

    • (Optional) Purge the headspace of the vial with an inert gas to displace oxygen and minimize oxidative degradation.[2]

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, use one or both of the following methods:

      • Sonication : Place the vial in an ultrasonic bath for 5-10 minutes.[1]

      • Warming : Gently warm the solution at 37°C for 10 minutes, with intermittent vortexing.[1]

    • Once fully dissolved, the solution should be clear and orange in color.[6]

    • For storage, create small-volume aliquots to avoid repeated freeze-thaw cycles.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolve Dissolution Enhancement cluster_storage Storage weigh 1. Weigh Tigecycline Mesylate Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso mix 3. Vortex Thoroughly (1-2 min) add_dmso->mix check 4. Check for Full Dissolution mix->check warm 5a. Warm at 37°C (10 min) check->warm No dissolved 6. Solution is Clear check->dissolved Yes sonicate 5b. Sonicate (5-10 min) warm->sonicate or sonicate->check aliquot 7. Create Small-Volume Aliquots dissolved->aliquot store 8. Store at -20°C or -80°C, Protected from Light aliquot->store G Key Factors Affecting Tigecycline Stability center Tigecycline Mesylate (in solution) degradation Degradation (Loss of Activity) center->degradation temp Temperature temp->degradation light Light Exposure light->degradation oxygen Oxygen / Air oxygen->degradation water Moisture / Water water->degradation ph pH (in aqueous dilutions) ph->degradation freeze_thaw Freeze-Thaw Cycles freeze_thaw->degradation oxidation Oxidation Products degradation->oxidation epimerization Epimerization Products degradation->epimerization G Experimental Workflow for Stability Assessment cluster_setup Setup cluster_storage Storage & Sampling cluster_analysis Analysis prep_stock 1. Prepare Fresh Stock Solution in DMSO t0_analysis 2. Analyze T=0 Sample (HPLC, n=3) prep_stock->t0_analysis aliquot 3. Aliquot Stock for Storage Conditions t0_analysis->aliquot store_rt Store at 25°C aliquot->store_rt store_4c Store at 4°C aliquot->store_4c store_neg20c Store at -20°C aliquot->store_neg20c sampling 4. Sample at Predetermined Time Intervals (e.g., 24h, 1wk, 1mo) store_rt->sampling store_4c->sampling store_neg20c->sampling hplc_analysis 5. Analyze Samples via HPLC sampling->hplc_analysis calc 6. Calculate % Remaining vs. T=0 hplc_analysis->calc plot 7. Plot % Remaining vs. Time calc->plot

References

Application Notes and Protocols for Tigecycline Mesylate in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tigecycline, a glycylcycline class antibiotic, has garnered significant interest for its anti-neoplastic properties.[1][2] Primarily known for its function as a bacteriostatic agent, recent studies have highlighted its potent activity against a variety of cancer cell lines.[3][4] These notes provide an overview and detailed protocols for the application of tigecycline mesylate in cell culture-based assays to investigate its effects on cell viability, signaling pathways, and apoptosis.

The primary mechanism of tigecycline's anti-cancer effect is the inhibition of mitochondrial protein synthesis.[3][5] By binding to the mitochondrial ribosome, it disrupts the translation of essential proteins required for the oxidative phosphorylation (OXPHOS) system.[6][7] This leads to mitochondrial dysfunction, a decrease in cellular ATP production, increased reactive oxygen species (ROS), and subsequent induction of cell cycle arrest and apoptosis.[8][9][10]

Mechanism of Action

Tigecycline selectively targets the mitochondrial ribosome, which shares structural similarities with bacterial ribosomes.[6] This leads to a halt in the translation of mitochondrial DNA-encoded proteins, which are critical components of the electron transport chain. The resulting impairment of oxidative phosphorylation is a central event that triggers a cascade of downstream cellular responses.[8][11]

Tigecycline_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects TIG Tigecycline MR Mitochondrial Ribosome TIG->MR binds MPT Mitochondrial Protein Translation MR->MPT inhibits OXPHOS OXPHOS Complexes (I, III, IV) MPT->OXPHOS synthesizes ATP ATP Depletion OXPHOS->ATP leads to ROS Increased ROS OXPHOS->ROS leads to Prolif Inhibition of Proliferation ATP->Prolif Apoptosis Apoptosis ROS->Apoptosis

Caption: Tigecycline inhibits the mitochondrial ribosome, disrupting OXPHOS and leading to cellular effects.

Affected Signaling Pathways

Beyond its direct impact on mitochondrial function, tigecycline modulates several key signaling pathways crucial for cancer cell proliferation and survival. These include the PI3K/AKT/mTOR, Wnt/β-catenin, and AMPK-mediated pathways.[5][8][9] The disruption of cellular energy homeostasis caused by tigecycline often leads to the inactivation of anabolic pathways like mTOR and the activation of catabolic processes such as autophagy.[1][5]

Tigecycline_Signaling_Pathways cluster_Mito Mitochondrial Inhibition cluster_Pathways Signaling Pathways cluster_Outcomes Cellular Outcomes TIG Tigecycline Mito_Inhibit Mitochondrial Translation Inhibition TIG->Mito_Inhibit PI3K PI3K/AKT/mTOR Mito_Inhibit->PI3K inhibits WNT Wnt/β-catenin Mito_Inhibit->WNT inhibits AMPK AMPK Mito_Inhibit->AMPK activates HIF HIFs / MYC Mito_Inhibit->HIF affects CCA Cell Cycle Arrest PI3K->CCA Apop Apoptosis PI3K->Apop Mig Inhibition of Migration/Invasion WNT->Mig Auto Autophagy AMPK->Auto HIF->Apop

Caption: Tigecycline impacts multiple signaling pathways downstream of mitochondrial inhibition.

Quantitative Data Summary: Efficacy in Cancer Cell Lines

The effective concentration of tigecycline can vary significantly depending on the cell line, incubation time, and assay method. The following table summarizes reported half-maximal inhibitory concentrations (IC₅₀).

Cell LineCancer TypeAssay TypeIncubation TimeIC₅₀ / Effective Concentration
OCI-AML2Acute Myeloid LeukemiaCellTiter-Fluor72 hours4.72 ± 0.54 µM (freshly prepared)[12]
HL-60Acute Myeloid LeukemiaCellTiter-Fluor72 hours3.06 ± 0.85 µM (freshly prepared)[12]
TEXLeukemiaCellTiter-Fluor72 hours~5 µM (freshly prepared)[12]
AsPC-1, HPACPancreatic Ductal AdenocarcinomaMTT72 hoursSignificant inhibition at 5-10 µmol/L[13]
Huh7, HepG2Hepatocellular CarcinomaMTT48 hoursSignificant viability decrease at >10 µM[14]
A375MelanomaWST-148 hours~7% viability decrease at 400 µM[15]
COLO 829MelanomaWST-148 hours~11% viability decrease at 200 µM[15]

Note: The stability of tigecycline in solution is a critical factor. Pre-incubation of stock solutions at room temperature can lead to a significant loss of activity.[12][16]

Experimental Protocols

Preparation and Handling of this compound

Tigecycline is supplied as a lyophilized orange powder and is susceptible to degradation, particularly when in solution and exposed to oxygen or light.[16][17][18]

  • Reconstitution: Reconstitute the lyophilized powder immediately before use. Use sterile 0.9% NaCl, 5% Dextrose, or cell culture medium without serum to create a stock solution (e.g., 10 mg/mL).[18][19] Gently swirl the vial to dissolve the powder completely.[19]

  • Working Dilutions: Prepare final working concentrations by diluting the stock solution in the appropriate cell culture medium. It is recommended to prepare fresh dilutions for each experiment.

  • Storage: Store the lyophilized powder as recommended by the manufacturer, typically at 2-8°C and protected from light. Stock solutions should be used immediately. If short-term storage is necessary, keep on ice and protect from light for no more than a few hours. Long-term storage of solutions is not recommended due to instability.[16]

Cell Viability / Proliferation Assay (MTT/WST-1)

This protocol provides a general method to assess the effect of tigecycline on cell viability and proliferation.

References

Application Notes and Protocols for Tigecycline Mesylate in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tigecycline mesylate in various preclinical animal models of infection. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics/pharmacodynamics (PK/PD) of this broad-spectrum antibiotic.

Introduction

Tigecycline, the first-in-class glycylcycline antibiotic, is a derivative of minocycline.[1][2] It is designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[3] Tigecycline exhibits a broad spectrum of activity against a wide range of Gram-positive, Gram-negative, anaerobic, and atypical bacteria, including multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[3][4][5] Animal models are crucial for understanding the in vivo efficacy, pharmacokinetics, and pharmacodynamics of tigecycline, providing essential data to inform clinical use.

Data Summary of Tigecycline in Animal Models

The following tables summarize quantitative data from various studies using tigecycline in different animal models of infection.

Table 1: Tigecycline Efficacy in Murine Pneumonia Models
PathogenAnimal ModelTigecycline Dosing RegimenKey Efficacy OutcomesReference
Mycoplasma pneumoniaeBALB/c mice10 mg/kg loading dose, then 5 mg/kg daily (subcutaneous) for 5 days- Tendency for reduced bacterial concentration in BAL fluid.- Significantly lower lung histopathological scores.- Significant reduction in inflammatory cytokines (IL-1β, IL-12, IFN-γ, TNF-α) and chemokines (MIG, MIP-1α, IP-10) in BAL fluid.[1][6][7]
Acinetobacter baumannii (Imipenem-Susceptible)C57BL/6 mice5 mg/kg (unknown frequency/route)- Decreased bacterial counts in lungs (log CFU/g 2.82 ± 1.2).- No significant improvement in survival (77% mortality vs 67% in control).[8]
Acinetobacter baumannii (Imipenem-Intermediate)C57BL/6 mice5 mg/kg (unknown frequency/route)- Decreased bacterial counts in lungs (log CFU/g 3.21 ± 0.28).- No significant improvement in survival (85% mortality vs 87% in control).[8]
Acinetobacter baumannii (MDR)Neutropenic CD-1 miceSingle or divided doses from 6.25 to 400 mg/kg/day (subcutaneous)- Efficacy correlated well with fAUC/MIC (R² = 0.96).- Mean fAUC/MIC for stasis, 50% efficacy, and 80% efficacy were 6, 8, and 17, respectively.- Maximal efficacy was a 3.4 log reduction in CFU.[9][10][11]
Klebsiella pneumoniae (KPC-producing)Rat25 mg/kg/day (divided every 12 hours) for 10 days- 100% survival and cure of pneumonia-septicemia.[12]
Table 2: Tigecycline Efficacy in Murine Thigh Infection Models
PathogenAnimal ModelTigecycline Dosing RegimenKey Efficacy OutcomesReference
Staphylococcus aureus (MSSA, HA-MRSA, CA-MRSA)Neutropenic miceDoses from 1.56 to 400 mg/kg/day (subcutaneous), divided 1 to 8 times daily- fAUC/MIC was the PK/PD parameter most predictive of efficacy.- Maximal CFU reduction ranged from 1.5 to 2.3 log₁₀ CFU/ml.- Mean fAUC/MIC required for stasis was 10.1.[13]
Staphylococcus aureus (CA-MRSA)Immunocompetent miceOnce-daily doses of 1.56, 3.13, 6.25, and 12.5 mg/kg (subcutaneous)- Maximal efficacy (mean CFU decrease of 1.6-1.9 logs) was achieved at all tested doses, indicating a significant contribution from the immune system.[13]
Table 3: Pharmacokinetic Parameters of Tigecycline in Animal Models
Animal ModelDose (mg/kg)RouteCmax (µg/mL)AUC (µg·h/mL)T½ (h)Reference
Neutropenic Mouse (S. pneumoniae thigh infection)3Subcutaneous0.42Not ReportedNot Reported[1]
Mouse (Pneumonia model)5SubcutaneousNot Reported2.9Not Reported[1]
Neutropenic Mouse (A. baumannii pneumonia)6.25 - 50 (single dose)SubcutaneousDose-dependentLinear pharmacokinetics11.3 ± 1.4[9][10]
Neutropenic Mouse (S. aureus thigh infection)Not specifiedNot specifiedNot ReportedNot Reported9.9[13]
RatNot specifiedNot specifiedNot ReportedNot Reported36 (plasma)[14]

Experimental Protocols

Protocol 1: Murine Pneumonia Model for Acinetobacter baumannii

This protocol is adapted from studies evaluating the efficacy of tigecycline against A. baumannii in a neutropenic mouse pneumonia model.[9][10][11]

1. Animal Model and Immunosuppression:

  • Use female CD-1 or similar mice.

  • Induce neutropenia by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

2. Bacterial Inoculum Preparation:

  • Culture a clinical isolate of A. baumannii on appropriate agar (e.g., Tryptic Soy Agar) overnight.

  • Inoculate a single colony into a broth medium (e.g., Mueller-Hinton Broth) and incubate to mid-logarithmic phase.

  • Wash the bacterial cells with sterile saline and dilute to the desired concentration (e.g., 10⁸ CFU/mL).

3. Induction of Pneumonia:

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).

  • Intranasally or intratracheally instill a defined volume (e.g., 50 µL) of the bacterial suspension.

4. This compound Preparation and Administration:

  • Reconstitute this compound powder with sterile 0.9% sodium chloride immediately before use.

  • Administer tigecycline subcutaneously at the desired doses (e.g., ranging from 6.25 to 400 mg/kg/day). Doses can be given as a single injection or in divided regimens (e.g., every 12, 6, 4, or 3 hours).[9]

  • Initiate therapy at a specified time post-infection (e.g., 4 hours).

5. Efficacy Assessment:

  • At a defined endpoint (e.g., 24 hours after the start of therapy), euthanize the mice.

  • Aseptically harvest the lungs.

  • Homogenize the lung tissue in sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of lung tissue).

  • Efficacy is typically defined as the log₁₀ change in bacterial CFU compared to control animals receiving a placebo (sterile saline).

6. Pharmacokinetic Studies (Optional but Recommended):

  • In a satellite group of infected animals, administer a single dose of tigecycline.

  • Collect blood samples via cardiac puncture or other appropriate methods at multiple time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours) after drug administration.[9]

  • Process blood to obtain serum and determine tigecycline concentrations using a validated method like HPLC.

  • Calculate key PK parameters such as Cmax, AUC, and half-life.

Protocol 2: Murine Thigh Infection Model for Staphylococcus aureus

This protocol is based on studies characterizing the pharmacodynamics of tigecycline against MRSA.[13]

1. Animal Model and Immunosuppression:

  • Use Swiss Webster or similar mice.

  • Induce neutropenia as described in Protocol 1 to study the drug's effect without significant immune system contribution. For studies on immunocompetent animals, this step is omitted.

2. Bacterial Inoculum Preparation:

  • Prepare an inoculum of the desired S. aureus strain (e.g., MRSA) as described in Protocol 1, adjusting the final concentration to approximately 10⁷ CFU/mL.

3. Induction of Thigh Infection:

  • Two hours before initiating therapy, inject a 0.1 mL volume of the bacterial suspension directly into the thigh muscle of each mouse.

4. Tigecycline Administration:

  • Prepare and administer tigecycline subcutaneously at various dosing regimens. The goal is to generate a range of exposures (fAUC/MIC) to define the exposure-response relationship.

5. Efficacy Assessment:

  • Euthanize mice at the start of therapy (0-hour controls) and after 24 hours (treated and untreated controls).

  • Aseptically remove the entire thigh muscle.

  • Homogenize the tissue in sterile saline.

  • Quantify the bacterial burden by plating serial dilutions as described in Protocol 1.

  • The primary endpoint is the change in log₁₀ CFU per thigh over the 24-hour period.

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis animal_prep Animal Preparation (e.g., Neutropenia Induction) infection Induce Infection (e.g., Pneumonia, Thigh) animal_prep->infection bact_prep Bacterial Inoculum Preparation bact_prep->infection treatment Administer Tigecycline or Placebo infection->treatment pk_sampling Pharmacokinetic Blood Sampling (Optional) treatment->pk_sampling euthanasia Euthanasia & Tissue Harvest treatment->euthanasia data_analysis Data Analysis (Efficacy, PK/PD) pk_sampling->data_analysis bact_quant Bacterial Quantification (CFU Counts) euthanasia->bact_quant bact_quant->data_analysis

Caption: General workflow for in vivo efficacy studies of tigecycline.

Tigecycline's Anti-inflammatory Signaling Pathway

One study suggests that tigecycline can modulate the inflammatory response in a sepsis model by affecting the NF-κB signaling pathway.[15]

G LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage Activates Tige Tigecycline NFkB_Pathway NF-κB Signaling Pathway (p-JNK, p-p65, p-p50) Tige->NFkB_Pathway Downregulates Phosphorylation Macrophage->NFkB_Pathway Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB_Pathway->Cytokines Upregulates

Caption: Tigecycline's inhibitory effect on the NF-κB pathway.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Tigecycline Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tigecycline is a glycylcycline antibiotic effective against a broad spectrum of bacteria, including multidrug-resistant strains. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations, for monitoring its stability, and for detecting impurities. High-performance liquid chromatography (HPLC) is the most widely adopted technique for the analysis of tigecycline due to its specificity, precision, and accuracy.[1] This document provides detailed application notes and protocols for the HPLC analysis of tigecycline mesylate, including stability-indicating methods. The methods described are based on established and validated procedures to ensure reliable and reproducible results.

Chromatographic Conditions

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of tigecycline. The selection of the appropriate method may depend on the specific application, such as routine quality control, stability studies, or analysis of related substances. Below is a summary of various chromatographic conditions reported in the literature.

ParameterMethod 1Method 2Method 3
Stationary Phase C18 column (250 x 4.6 mm, 5µm)[2][3]Kromasil ODS C18 (150 x 4.6mm, 5µ)[4]Sunsil C18 (150 mm x 4.6mm, 5µ)[5]
Mobile Phase Acetonitrile and 0.1% aqueous acetic acid (pH 3.5) (20:80 v/v)[2][3]1-Hexane Sulphonic acid Sodium Monohydrate Salt and Potassium Dihydrogen Ortho Phosphate buffer and Acetonitrile (83:17 v/v)[4]Acetonitrile and water (pH 3.5 with acetic acid) (70:30 v/v)[5]
Flow Rate 0.4 ml/min[2][3]1.2 ml/min[4]0.8 ml/min[5]
Detection Wavelength 250 nm[2][3][5]247 nm[4]250 nm[5]
Retention Time 5.02 min[2][3]7.6 min[4]Not specified
Injection Volume Not specifiedNot specifiedNot specified
Run Time Not specified14 min[4]Not specified

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is adapted from a validated stability-indicating method suitable for the determination of tigecycline in the presence of its degradation products.[2][3]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 analytical column (250 x 4.6 mm, 5µm)

  • Sonicator

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% aqueous acetic acid in a ratio of 20:80 (v/v). Adjust the pH of the aqueous acetic acid to 3.5 before mixing. Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/ml): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 ml volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions (50-150 µg/ml): From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 50-150 µg/ml.[2][3]

4. Chromatographic Procedure

  • Set the HPLC system with the C18 column and the prepared mobile phase.

  • Set the flow rate to 0.4 ml/min and the detection wavelength to 250 nm.[2][3]

  • Inject 20 µl of each working standard solution and the sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

5. Forced Degradation Studies To establish the stability-indicating nature of the method, forced degradation studies are performed.[2][3][6]

  • Acid Degradation: To a solution of tigecycline, add an equal volume of 1 M HCl and heat at 50°C for 30 minutes.[6]

  • Base Degradation: To a solution of tigecycline, add an equal volume of 1 M NaOH and heat at 50°C for 30 minutes.[6]

  • Oxidative Degradation: To a solution of tigecycline, add an equal volume of 0.5% hydrogen peroxide and heat at 50°C for 30 minutes.[6]

  • Thermal Degradation: Expose the solid drug to heat.

  • Photochemical Degradation: Expose a solution of the drug to UV light.

After degradation, neutralize the acidic and basic samples and dilute all samples with the mobile phase before injection into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main tigecycline peak.[2][3]

Protocol 2: Assay of Tigecycline in Parenteral Dosage Form

This protocol is based on a validated RP-HPLC method for the quantification of tigecycline in its parenteral dosage form.[4]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • 1-Hexane Sulphonic acid Sodium Monohydrate Salt

  • Potassium Dihydrogen Ortho Phosphate

  • Water (HPLC grade)

  • Tigecycline for Injection vials (e.g., TIGI-50 mg)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Kromasil ODS C18 analytical column (150 x 4.6mm, 5µ)

  • Sonicator

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Solutions

  • Buffer Preparation: Prepare a buffer solution containing 1-Hexane Sulphonic acid Sodium Monohydrate Salt and Potassium Dihydrogen Ortho Phosphate in water.

  • Mobile Phase: Prepare a mixture of the buffer and acetonitrile in a ratio of 83:17 (v/v).[4] Filter and degas the mobile phase.

  • Standard Stock Solution (500 µg/ml): Accurately weigh 50 mg of tigecycline working standard into a 100 ml volumetric flask. Add about 70 ml of diluent (mobile phase), sonicate to dissolve, and then dilute to the mark with the diluent.[4]

  • Working Standard Solution (50 µg/ml): Dilute 10 ml of the standard stock solution to 100 ml with the diluent.

  • Sample Preparation: For a vial containing 50 mg of Tigecycline in 5 ml, transfer 1 ml of the solution to a 10 ml volumetric flask and dilute to volume with the diluent.[4] Further dilute to obtain a final concentration within the linear range of the method.

4. Chromatographic Procedure

  • Set up the HPLC system with the Kromasil ODS C18 column and the prepared mobile phase.

  • Set the flow rate to 1.2 ml/min and the detection wavelength to 247 nm.[4]

  • Inject equal volumes (e.g., 20 µl) of the standard and sample solutions.

  • Calculate the amount of tigecycline in the parenteral dosage form by comparing the peak area of the sample with that of the standard.

Method Validation Summary

The described HPLC methods have been validated according to ICH guidelines.[1][7] The validation parameters demonstrate that the methods are accurate, precise, and reliable for their intended purpose.

Validation ParameterMethod 1Method 2Method 3
Linearity Range (µg/ml) 50 - 150[2][3]40 - 60[4]5 - 40[5]
Correlation Coefficient (r²) 0.999[2][3]0.9999[4]> 0.999[5]
Accuracy (% Recovery) Not specified100.92%[4]Not specified
Precision (% RSD) Not specifiedIntra-day: 0.54, Inter-day: 0.28[4]< 2[5]
LOD (µg/ml) 5[3]1.8[4]Not specified
LOQ (µg/ml) 14[3]5.42[4]Not specified

Visualizations

Experimental Workflow for Tigecycline HPLC Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation hplc_system HPLC System Setup (Column, Flow Rate, Wavelength) prep_mobile->hplc_system prep_std Standard Solution Preparation injection Injection of Samples and Standards prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection integration Peak Integration and Quantification detection->integration results Calculation of Tigecycline Concentration integration->results

Caption: Workflow for Tigecycline HPLC Analysis.

Key Parameters of the Tigecycline HPLC Method

G cluster_instrument Instrumentation cluster_conditions Chromatographic Conditions cluster_performance Method Performance center Tigecycline HPLC Method column Stationary Phase (e.g., C18) center->column detector Detector (e.g., UV) center->detector mobile_phase Mobile Phase (Composition and pH) center->mobile_phase flow_rate Flow Rate center->flow_rate wavelength Detection Wavelength center->wavelength linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision

Caption: Key Parameters of the Tigecycline HPLC Method.

References

Determining the Minimum Inhibitory Concentration (MIC) of Tigecycline Mesylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigecycline is a glycylcycline antimicrobial agent, a derivative of minocycline, with a broad spectrum of activity against a variety of multidrug-resistant (MDR) bacteria. It is often reserved for treating complicated skin and soft tissue infections, intra-abdominal infections, and community-acquired bacterial pneumonia. The efficacy of tigecycline is attributed to its ability to bind to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[1] Accurate determination of the Minimum Inhibitory Concentration (MIC) of tigecycline is crucial for clinical decision-making, epidemiological surveillance of resistance, and in the research and development of new antimicrobial agents.

This document provides detailed protocols for determining the MIC of tigecycline mesylate using standard laboratory methods, including broth microdilution, agar dilution, and gradient diffusion (Etest). It also addresses specific challenges and critical considerations unique to testing this particular antimicrobial agent.

Key Considerations for Tigecycline MIC Testing

A significant challenge in tigecycline susceptibility testing is its susceptibility to oxidation in solution, which can lead to falsely elevated MIC values.[2] Studies have demonstrated that the age of the Mueller-Hinton Broth (MHB) used for testing can impact the results, with freshly prepared media yielding lower and more accurate MICs.[2] Therefore, adherence to specific media preparation guidelines is paramount for obtaining reliable data.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobials.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), freshly prepared (<12 hours old)[1][2][3]

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)[1][4]

  • Sterile diluents (e.g., saline, sterile water)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Tigecycline Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent as recommended by the manufacturer (e.g., sterile water for injection).[5]

    • Further dilutions should be made in the test medium (fresh CAMHB).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of fresh CAMHB into each well of a 96-well microtiter plate.

    • Create a two-fold serial dilution of the tigecycline stock solution across the plate, typically ranging from 0.008 to 16 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture.

    • Dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of tigecycline that completely inhibits visible bacterial growth.

Workflow for Broth Microdilution MIC Determination

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_media Prepare Fresh CAMHB (<12h old) serial_dilution Perform Serial Dilution in 96-well Plate prep_media->serial_dilution prep_stock Prepare Tigecycline Stock Solution prep_stock->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Tigecycline Broth Microdilution MIC.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into the agar medium prior to solidification.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Inoculum replicating device (e.g., Steers replicator)

  • Quality control (QC) bacterial strains

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Tigecycline-Containing Agar Plates:

    • Prepare molten MHA and cool to 45-50°C.

    • Add appropriate volumes of tigecycline stock solution to the molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate (no antibiotic).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute the suspension to obtain a final inoculum of approximately 10^4 CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the bacterial suspensions onto the surface of the agar plates.

    • Allow the inocula to dry before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of tigecycline that prevents the growth of a visible colony or more than a faint haze.

Logical Flow for Agar Dilution Method

AgarDilutionLogic start Start prep_plates Prepare Tigecycline-Infused Agar Plates (Serial Dilutions) start->prep_plates prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum spot_inoculate Spot Inoculate Plates prep_plates->spot_inoculate prep_inoculum->spot_inoculate incubate Incubate Plates (35°C, 16-20h) spot_inoculate->incubate read_results Observe Growth on Each Plate incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Logical flow for the agar dilution MIC method.

Etest (Gradient Diffusion Method)

The Etest consists of a plastic strip with a predefined gradient of antimicrobial agent, which is placed on an inoculated agar plate.

Materials:

  • Tigecycline Etest strips

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile swabs

  • Quality control (QC) bacterial strains

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation and Plating:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dip a sterile swab into the suspension and streak the entire surface of an MHA plate to obtain confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Application of Etest Strip:

    • Aseptically apply the tigecycline Etest strip to the center of the inoculated agar plate.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • An elliptical zone of inhibition will form around the strip.

    • The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Data Presentation

Quality Control Ranges

It is imperative to perform quality control testing with each batch of MIC determinations to ensure the accuracy and reproducibility of the results.

Quality Control StrainMethodExpected MIC Range (µg/mL)
Escherichia coli ATCC 25922Broth Microdilution0.03 - 0.25[4]
Staphylococcus aureus ATCC 29213Broth Microdilution0.03 - 0.25[4]
Enterococcus faecalis ATCC 29212Broth Microdilution0.03 - 0.12

Note: QC ranges should be verified against the latest CLSI or EUCAST guidelines.

Interpretive Criteria

MIC breakpoints are used to categorize a bacterial isolate as susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints can vary by regulatory agency and bacterial species.

Organism GroupFDA Breakpoints (µg/mL)EUCAST Breakpoints (µg/mL)
S I
Enterobacteriaceae≤ 24
Staphylococcus aureus≤ 0.5-
Enterococcus spp.≤ 0.250.5

S = Susceptible, I = Intermediate, R = Resistant. Breakpoints are subject to change and should be confirmed with the latest agency guidelines.[6][7]

Conclusion

Accurate and reproducible determination of tigecycline MICs is essential for its effective clinical use and for monitoring the emergence of resistance. Due to the inherent instability of tigecycline in solution, strict adherence to protocols, particularly the use of freshly prepared media for broth-based methods, is critical. The methodologies and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to perform reliable tigecycline susceptibility testing.

References

Application Notes and Protocols for Tigecycline Mesylate: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro and in vivo studies of tigecycline mesylate, a broad-spectrum glycylcycline antibiotic. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to support research and development efforts.

Mechanism of Action

Tigecycline is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria. It binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1][2][3] This action prevents the incorporation of amino acids into growing peptide chains, thereby halting protein synthesis.[3] Notably, tigecycline's chemical structure, particularly the glycylamido moiety attached to the 9-position of the minocycline core, allows it to evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[3][4] While primarily bacteriostatic, tigecycline has demonstrated bactericidal activity against certain pathogens like Streptococcus pneumoniae and Legionella pneumophila.[1]

cluster_ribosome Bacterial 70S Ribosome cluster_30s A Site 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Halts Tigecycline Tigecycline Tigecycline->30S_Subunit Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Blocked Entry Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Diagram 1: Mechanism of action of tigecycline.

In Vitro Studies

Susceptibility Testing

In vitro susceptibility testing is crucial for determining the minimum inhibitory concentration (MIC) of tigecycline against various bacterial isolates. The following tables summarize representative MIC data.

Table 1: In Vitro Activity of Tigecycline against Gram-Positive Pathogens

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)-0.120.25
Staphylococcus aureus (MRSA)18000.120.5
Streptococcus pneumoniae2260.0150.03
Enterococcus faecalis (VSE)930.120.5
Streptococcus pyogenes2590.030.03

Data compiled from multiple sources.[5]

Table 2: In Vitro Activity of Tigecycline against Gram-Negative Pathogens

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli560.191.0
Klebsiella pneumoniae48--
Enterobacteriaceae (multidrug-resistant)1040.191.0
Acinetobacter baumannii2270.51.0

Data compiled from multiple sources.[5][6]

Experimental Protocols for In Vitro Studies

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prepare_Tigecycline Prepare Tigecycline Stock Solution Prepare_Plates Prepare Microdilution Plates with Serial Dilutions Prepare_Tigecycline->Prepare_Plates Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Prepare_Plates->Inoculate_Plates Incubate_Plates Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate_Plates Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate_Plates->Read_MIC

Diagram 2: Broth microdilution workflow.

Protocol:

  • Media Preparation: Use freshly prepared (<12 hours old) cation-adjusted Mueller-Hinton broth (CAMHB) to ensure tigecycline stability.[1]

  • Tigecycline Dilution: Prepare a stock solution of this compound in sterile distilled water. Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: Culture the bacterial isolate on an appropriate agar medium overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Incubation: Incubate the inoculated plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of tigecycline that completely inhibits visible bacterial growth.

The Etest provides a continuous gradient of antibiotic concentrations on a plastic strip.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Etest Strip Application: Aseptically apply the tigecycline Etest strip to the agar surface.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Reading: An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

This assay determines the rate of bacterial killing by tigecycline over time.

Protocol:

  • Preparation: Prepare flasks containing CAMHB with various concentrations of tigecycline (e.g., 1x, 4x, 8x MIC) and a growth control flask without the antibiotic.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each tigecycline concentration and the growth control.

The PAE is the suppression of bacterial growth that persists after a short exposure to an antibiotic.

Protocol:

  • Exposure: Expose a bacterial suspension in the logarithmic growth phase to a specific concentration of tigecycline (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control suspension is not exposed to the antibiotic.

  • Drug Removal: Remove the tigecycline by centrifugation and washing the bacterial pellet with fresh, pre-warmed broth.

  • Regrowth Monitoring: Resuspend the washed bacteria in fresh broth and monitor their growth by performing viable cell counts at regular intervals until the turbidity of the culture matches that of the control.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL after drug removal, and C is the corresponding time for the unexposed control culture. Tigecycline has a prolonged post-antibiotic effect, ranging from 3.4 to 4.9 hours for Staphylococcus aureus and Escherichia coli, respectively.[3]

In Vivo Studies

Pharmacokinetics

Tigecycline is administered intravenously and exhibits a large volume of distribution, indicating extensive tissue penetration.[4][7]

Table 3: Pharmacokinetic Parameters of Tigecycline in Humans

ParameterValue
Volume of Distribution (Vd)7-10 L/kg
Half-life (t₁/₂)27 hours (single dose), 42 hours (multiple doses)
Protein Binding71-89%
ExcretionFeces (59%), Urine (33%)

Data compiled from multiple sources.[2][4][8]

Efficacy in Animal Models

The murine thigh infection model is a commonly used preclinical model to evaluate the in vivo efficacy of antibiotics.

Table 4: Efficacy of Tigecycline in a Murine Thigh Infection Model against Extended-Spectrum β-Lactamase (ESBL)-Producing Enterobacteriaceae

IsolateInitial Bacterial Load (log₁₀ CFU/thigh)Bacterial Load after 72h (Control) (log₁₀ CFU/thigh)Bacterial Load after 72h (Tigecycline) (log₁₀ CFU/thigh)Reduction in Bacterial Load (log₁₀ CFU/thigh)
E. coli~4.5~8.0~1.5~3.0
K. pneumoniae~4.5~8.5~1.5~3.0

Data adapted from a study demonstrating bactericidal activity after a 72-hour exposure.[9][10]

Experimental Protocol for In Vivo Murine Thigh Infection Model

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Induce_Neutropenia Induce Neutropenia in Mice (e.g., with cyclophosphamide) Inject_Bacteria Inject Bacteria into Thigh Muscle Induce_Neutropenia->Inject_Bacteria Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Inoculum->Inject_Bacteria Administer_Tigecycline Administer Tigecycline (subcutaneously or intravenously) Inject_Bacteria->Administer_Tigecycline Harvest_Thighs Harvest Thighs at Specific Time Points Administer_Tigecycline->Harvest_Thighs Homogenize_Tissue Homogenize Thigh Tissue Harvest_Thighs->Homogenize_Tissue Determine_CFU Determine Bacterial Load (CFU/thigh) Homogenize_Tissue->Determine_CFU

Diagram 3: Murine thigh infection model workflow.

Protocol:

  • Animal Model: Use female ICR mice (or another suitable strain) weighing approximately 25 g.

  • Immunosuppression (Optional but common): Induce neutropenia by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

  • Infection: Anesthetize the mice and inject 0.1 mL of a prepared bacterial suspension (e.g., 10⁶ CFU/mL) into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer tigecycline via a subcutaneous or intravenous route. Dosing regimens can be varied to mimic human pharmacokinetics.

  • Tissue Harvesting and Processing: At predetermined time points (e.g., 24, 48, 72 hours), euthanize the mice. Aseptically remove the thigh, homogenize it in sterile saline, and perform serial dilutions.

  • Bacterial Quantification: Plate the dilutions onto appropriate agar media to determine the number of CFU per thigh.

  • Data Analysis: Compare the bacterial load in the thighs of treated animals to that of untreated controls to determine the efficacy of tigecycline.

Safety and Tolerability

The most common adverse effects associated with tigecycline are gastrointestinal, including nausea and vomiting.[7] Increases in liver enzymes have also been reported.[7] A boxed warning exists regarding an increase in all-cause mortality observed in clinical trials, particularly in patients with hospital-acquired pneumonia.[11][12] Therefore, tigecycline should be reserved for situations where alternative treatments are not suitable.[11][12]

Conclusion

This compound remains a valuable antibiotic for treating infections caused by multidrug-resistant pathogens. A thorough understanding of its mechanism of action, in vitro activity, and in vivo pharmacology, as detailed in these application notes, is essential for its appropriate use in research and clinical settings. The provided protocols offer standardized methods for the continued investigation of this important antimicrobial agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tigecycline Mesylate Dosage in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tigecycline mesylate.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored before and after reconstitution?

A1: Proper storage is crucial for maintaining the stability and efficacy of this compound.

  • Before Reconstitution: Vials of lyophilized powder should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1]

  • After Reconstitution: Once reconstituted, the stability of tigecycline depends on the storage temperature and the diluent used. The reconstituted solution is typically yellow to orange; if it is green or black, it should be discarded.[1] For intravenous use, after being mixed with 0.9% Sodium Chloride Injection or 5% Dextrose Injection, it can be stored at room temperature for up to 24 hours or refrigerated at 2°C to 8°C (36°F to 46°F) for up to 48 hours.[1] For experimental purposes, it's important to note that tigecycline's stability in solution can be limited.[2] Novel formulations with additives like ascorbic acid and pyruvate have been shown to extend stability significantly.[2]

Q2: What is the primary mechanism of action of tigecycline?

A2: Tigecycline is a glycylcycline antibiotic that inhibits protein synthesis in bacteria.[3][4][5][6][7][8] It binds to the 30S ribosomal subunit, blocking the entry of aminoacyl-tRNA into the A-site of the ribosome.[3][4][6] This action prevents the elongation of peptide chains, leading to a bacteriostatic effect.[5][7] A key feature of tigecycline is its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[3][5]

Q3: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider when designing experiments?

A3: The most critical PK/PD index for tigecycline efficacy is the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[9][10][11][12][13] The target fAUC/MIC value can vary depending on the pathogen and the site of infection.[8][13] For example, in a murine thigh infection model with Staphylococcus aureus, an fAUC/MIC of 5.4 was associated with 80% efficacy.[9] In a murine pneumonia model with Acinetobacter baumannii, the fAUC/MIC for 80% efficacy was found to be 17.[11]

Troubleshooting Guide

Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values in in vitro susceptibility testing.

  • Possible Cause: Tigecycline is susceptible to oxidation, and its stability can be compromised in aged culture media, leading to reduced activity and artificially inflated MIC values.[14][15] The amount of dissolved oxygen in the media can affect the drug's activity.[15]

  • Solution:

    • Always use fresh Mueller-Hinton broth (MHB) prepared less than 12 hours before use for broth microdilution MIC testing.[14][15]

    • If using aged media is unavoidable, consider supplementing it with an oxygen-reducing agent like Oxyrase to standardize the test conditions.[14][15]

    • Be aware that different MIC testing methodologies (e.g., Etest, agar dilution, broth microdilution) can sometimes yield different results for tigecycline.[16][17]

Issue 2: Poor efficacy in in vivo animal models despite using clinically relevant doses.

  • Possible Cause: The standard human dosage may not directly translate to sufficient exposure in animal models due to differences in metabolism and drug distribution.[18] Additionally, tigecycline has a large volume of distribution, meaning it extensively distributes into tissues, which can result in low serum concentrations.[5][7][19] This might not be ideal for infections primarily located in the bloodstream.[7]

  • Solution:

    • Dose optimization is critical. Conduct dose-ranging studies in your specific animal model to determine the dose required to achieve the target fAUC/MIC associated with efficacy.[10][11][20]

    • For severe infections or less susceptible pathogens, higher doses may be necessary to achieve the desired therapeutic effect.[13][21]

    • Consider the site of infection. Due to its extensive tissue penetration, tigecycline is well-suited for tissue-based infections but may be less effective for bacteremia.[7][22]

Issue 3: Drug precipitation or discoloration of the experimental solution.

  • Possible Cause: Improper reconstitution or use of incompatible diluents can lead to precipitation. The reconstituted solution should be a yellow to orange color.[1][23] Discoloration (e.g., green or black) indicates degradation of the drug.[1]

  • Solution:

    • Reconstitute this compound with 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection.[23] Do not use Sterile Water for Injection for reconstitution.[1]

    • Visually inspect the solution for particulate matter and discoloration before administration.[1] Discard any solution that is not clear and yellow-to-orange.

Data Presentation

Table 1: Stability of Reconstituted this compound

Storage ConditionDiluentStability Duration
Room Temperature (≤25°C/77°F)0.9% NaCl or 5% DextroseUp to 24 hours (6 hours in vial, remaining time in IV bag)[1][24]
Refrigerated (2°C to 8°C/36°F to 46°F)0.9% NaCl or 5% DextroseUp to 48 hours[1][24]
37°C (Body Temperature)pH-neutral Peritoneal Dialysis (PD) Solution8 hours[25]
37°C (Body Temperature)Glucose or Icodextrin PD Solution12 hours[25]

Table 2: Pharmacokinetic Parameters of Tigecycline in Different Species

ParameterHuman (Healthy Subjects)Mouse
Half-life (t½) 37 to 67 hours[19]9.9 hours (S. aureus model)[9][10]
Volume of Distribution (Vd) 7 to 10 L/kg[5][19]Not explicitly stated in provided murine models
Systemic Clearance 0.2 to 0.3 L/h/kg[5][19]Not explicitly stated in provided murine models

Table 3: Recommended Dosing for In Vivo Murine Models (as a starting point)

Murine ModelPathogenDosing Regimen ExamplesReference
Thigh InfectionStaphylococcus aureus1.56 to 400 mg/kg/day (single or divided doses)[9][10]
PneumoniaAcinetobacter baumannii6.25 to 400 mg/day (single or divided doses)[11]
PneumoniaMycoplasma pneumoniae10 mg/kg loading dose, then 5 mg/kg for 5 days[26]
Thigh InfectionE. coli & K. pneumoniae3.125 to 300 mg/kg/day (single or divided doses)[20]

Experimental Protocols

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) from a powdered stock according to the manufacturer's instructions. Crucially, use this "fresh" media within 12 hours of preparation.[14][15]

  • Tigecycline Preparation: Reconstitute this compound and perform serial dilutions in fresh MHB to achieve the desired concentration range in the microtiter plates.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a density of approximately 10^5 CFU/mL in the final well volume.[14]

  • Incubation: Inoculate the microtiter plates and incubate at 35°C in ambient air for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the organism.

Protocol 2: In Vivo Murine Thigh Infection Model

  • Animal Preparation: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection. This is a common procedure to create an immunocompromised model.[10]

  • Infection: At time 0, inject a standardized bacterial suspension (e.g., S. aureus at ~10^7 CFU/mL) into the thigh muscle of each mouse.[10]

  • Drug Administration: At 2 hours post-infection, administer tigecycline subcutaneously at various doses. Dosing can be single or divided over a 24-hour period.[10][20]

  • Sample Collection: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions for bacterial colony counting (CFU/thigh).

  • Data Analysis: Compare the bacterial load in the thighs of treated mice to untreated controls to determine the efficacy of the different tigecycline dosages.

Visualizations

experimental_workflow cluster_invitro In Vitro MIC Determination cluster_invivo In Vivo Murine Thigh Model prep_media Prepare Fresh MHB (<12h old) prep_drug_invitro Prepare Tigecycline Serial Dilutions prep_media->prep_drug_invitro incubate Inoculate & Incubate Plates (35°C) prep_drug_invitro->incubate prep_inoculum Standardize Bacterial Inoculum prep_inoculum->incubate read_mic Read MICs incubate->read_mic prep_mic Determine Pathogen MIC read_mic->prep_mic induce_neutropenia Induce Neutropenia infect Thigh Muscle Infection induce_neutropenia->infect administer_drug Administer Tigecycline Doses (SC) infect->administer_drug harvest Harvest & Homogenize Thighs (24h) administer_drug->harvest count_cfu Perform Colony Counts (CFU) harvest->count_cfu analyze Analyze Efficacy count_cfu->analyze prep_mic->administer_drug Inform In Vivo Dose Selection

Caption: Workflow for optimizing tigecycline dosage.

signaling_pathway Tigecycline Tigecycline Ribosome Bacterial 30S Ribosome Tigecycline->Ribosome Binds to A_Site A-Site Ribosome->A_Site tRNA Aminoacyl-tRNA tRNA->A_Site Entry Blocked Protein_Synthesis Protein Synthesis Elongation A_Site->Protein_Synthesis Inhibits Bacteriostasis Bacteriostasis Protein_Synthesis->Bacteriostasis Leads to

Caption: Mechanism of action of tigecycline.

troubleshooting_logic start High/Inconsistent MICs? cause1 Aged Media (>12h)? start->cause1 solution1 Use Fresh Media or Add Oxyrase cause1->solution1 Yes cause2 Different Test Method? cause1->cause2 No end Consistent MICs solution1->end solution2 Verify with Reference Method (Broth Microdilution) cause2->solution2 Yes cause2->end No solution2->end

Caption: Troubleshooting logic for inconsistent MIC results.

References

Technical Support Center: Tigecycline Mesylate Degradation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tigecycline mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation under various conditions, primarily through two main pathways:

  • Epimerization: This occurs under acidic conditions (low pH) and results in the formation of a non-toxic but antibacterially inactive epimer.[1]

  • Oxidation: This is the predominant degradation pathway at higher pH (>7) and is due to the presence of a phenolic functional group in the tigecycline structure.[2][3]

Tigecycline also degrades under exposure to basic conditions, heat (thermal degradation), and light (photochemical degradation).[4][5]

Q2: What are the known degradation products of tigecycline?

A2: Forced degradation studies have identified several degradation products. While specific structures are often proprietary, the main products result from epimerization and oxidation. One significant degradation product is the 4-epimer of tigecycline.[1] Studies have also deduced the structures of several oxidative degradation products using techniques like high-resolution mass spectrometry.[6]

Q3: Which analytical techniques are most suitable for analyzing tigecycline and its degradation products?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for the separation, identification, and quantification of tigecycline and its degradation products.[2][7][8] UV-Visible spectrophotometry can also be used for quantification, but HPLC provides the necessary separation for stability-indicating assays.[2][5][7][8]

Q4: Why is my reconstituted tigecycline solution changing color?

A4: The color change, often to a yellow or orange hue, is an indication of degradation, particularly oxidation.[3] Tigecycline is unstable in solution, and exposure to oxygen, especially at a pH around 7.8, accelerates this process.[1][3] It is crucial to use freshly prepared solutions for analysis.

Q5: What are some key considerations for developing a stability-indicating HPLC method for tigecycline?

A5: A successful stability-indicating method should effectively separate the intact tigecycline from all its degradation products. Key considerations include:

  • Column Choice: A C18 column is commonly used.[4][9][10]

  • Mobile Phase Composition: A mixture of an acidic buffer (e.g., acetic acid, phosphoric acid, or trifluoroacetic acid) and an organic solvent like acetonitrile is typical.[4][9][11] The pH of the mobile phase is critical to achieve good separation and minimize on-column degradation.

  • Detection Wavelength: Detection is usually performed in the UV range, with wavelengths around 250 nm or 280 nm being common.[4][5][9]

  • Forced Degradation Samples: The method must be validated using samples of tigecycline that have been forcibly degraded under various stress conditions (acid, base, oxidation, heat, light) to ensure specificity.[5][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Possible Cause Troubleshooting Step
Secondary Interactions with Column Silanols Use a base-deactivated column or add a competing amine to the mobile phase.
Metal Chelation Tigecycline can chelate with metal ions. The addition of a chelating agent like EDTA to the mobile phase can improve peak shape.[2]
Inappropriate Mobile Phase pH Optimize the pH of the mobile phase to ensure the analyte has a consistent charge state.
Column Overload Reduce the injection volume or the concentration of the sample.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Fluctuations in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for pump issues.
Temperature Variations Use a column oven to maintain a consistent temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.
Changes in Mobile Phase pH Prepare fresh mobile phase daily and verify the pH.
Issue 3: Extraneous Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Sample Contamination Use high-purity solvents and reagents. Filter all samples and mobile phases.
Degradation During Sample Preparation or Storage Prepare samples fresh and store them at low temperatures, protected from light. Analyze samples as quickly as possible after preparation.
Carryover from Previous Injections Implement a robust needle wash protocol and inject a blank solvent to check for carryover.
Excipient Interference Analyze a placebo sample (containing all formulation components except tigecycline) to identify any interfering peaks.

Quantitative Data from Forced Degradation Studies

The following table summarizes the extent of tigecycline degradation under various stress conditions as reported in the literature.

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acid Hydrolysis 0.1 N HCl24 hoursAmbientVaries[5]
0.5 M HCl30 minutes50°C16%[11]
Base Hydrolysis 0.1 N NaOH24 hoursAmbientVaries[5]
0.5 M NaOH30 minutes50°C35%[11]
Oxidation 3% H₂O₂24 hoursAmbientVaries[5]
0.25% H₂O₂30 minutes50°C57%[11]
Thermal Degradation Hot Air Oven4 hours40°CMost significant[5]
Photodegradation UV Light4 hoursAmbientVaries[5]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a validated method for the determination of tigecycline in pharmaceutical dosage forms.[4]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% aqueous acetic acid (pH adjusted to 3.5) in a ratio of 20:80 (v/v).

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Dilute the stock solution with the mobile phase to achieve a final concentration within the linear range (e.g., 50-150 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the standard and sample solutions.

    • The retention time for tigecycline is approximately 5.02 minutes under these conditions.[4]

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.[5][9][11]

  • Objective: To generate degradation products to demonstrate the specificity of the stability-indicating analytical method.

  • Procedure:

    • Acid Hydrolysis: Dissolve tigecycline in 0.1 N HCl and keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Dissolve tigecycline in 0.1 N NaOH and keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidative Degradation: Dissolve tigecycline in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid tigecycline powder to a temperature of 40°C in a hot air oven for 4 hours. Dissolve the powder in the mobile phase for analysis.

    • Photodegradation: Expose a solution of tigecycline to UV light for 4 hours.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (such as Protocol 1). Compare the chromatograms of the stressed samples to that of an unstressed standard to identify and quantify the degradation products.

Visualizations

Tigecycline_Degradation_Pathways Tigecycline Tigecycline Epimer 4-Epimer (Inactive) Tigecycline->Epimer  Acidic Conditions (Low pH)   Oxidation_Products Oxidation Products Tigecycline->Oxidation_Products  Alkaline/Neutral Conditions (Higher pH) Exposure to Oxygen  

Caption: Primary degradation pathways of this compound.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution Filter Filter Solutions (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample Solution (e.g., from forced degradation study) Prep_Sample->Filter Equilibrate Equilibrate HPLC System Filter->Equilibrate Inject Inject Sample onto C18 Column Equilibrate->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection (e.g., 250 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Peaks (Retention Time) Chromatogram->Identify Quantify Quantify Peaks (Area) Identify->Quantify Report Report Results Quantify->Report

Caption: General workflow for the HPLC analysis of tigecycline.

References

Technical Support Center: Tigecycline Mesylate Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tigecycline mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability issues encountered when working with tigecycline in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for tigecycline in solution?

A1: The main stability issues for tigecycline in solution are its susceptibility to oxidation and epimerization.[1][2] These degradation processes are influenced by several factors, including pH, temperature, and exposure to light and oxygen, leading to a loss of pharmacological activity.[2]

Q2: What is the expected color of a freshly reconstituted tigecycline solution, and what do color changes indicate?

A2: A freshly reconstituted tigecycline solution should be yellow to orange in color.[3][4][5][6] Any deviation from this, such as a green or black discoloration, indicates degradation, and the solution should be discarded.[4][5][6]

Q3: How long is a reconstituted tigecycline solution stable at room temperature?

A3: Once reconstituted, tigecycline solution may be stored at room temperature (not to exceed 25°C/77°F) for up to 24 hours. This includes up to 6 hours in the vial and the remaining time in an intravenous bag.[3][4][5][7] If storage conditions exceed 25°C after reconstitution, the solution should be used immediately.[4][5]

Q4: Can I store reconstituted tigecycline solution under refrigeration?

A4: Yes, a reconstituted solution of tigecycline, when mixed with 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP, can be stored under refrigeration at 2°C to 8°C (36°F to 46°F) for up to 48 hours after being immediately transferred to an intravenous bag.[3][4][5]

Q5: What solvents are recommended for reconstituting and diluting this compound?

A5: For reconstitution, 0.9% Sodium Chloride Injection, USP, 5% Dextrose Injection, USP, or Lactated Ringer's Injection, USP are recommended.[4][5][6] For further dilution, 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP are compatible.[3] Tigecycline is also soluble in organic solvents like DMSO and ethanol for laboratory use, but aqueous solutions are not recommended for storage for more than a day.[8]

Q6: How does pH affect the stability of tigecycline solutions?

A6: The pH of the solution is a critical factor in tigecycline stability. Tigecycline is susceptible to oxidation at pH values greater than 7 and is more prone to epimerization at lower pH.[2] The marketed formulation is pH-adjusted to prevent oxidation.[2]

Q7: Are there any additives that can enhance the stability of tigecycline in solution?

A7: Yes, studies have shown that oxygen-reducing agents can improve stability. A novel formulation containing ascorbic acid (3 mg/mL) and pyruvate (60 mg/mL) in a saline solution at pH 7.0 was found to keep tigecycline intact for at least 7 days when protected from light.[2][9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution appears green or black after reconstitution. Degradation of tigecycline.Discard the solution immediately and prepare a fresh one. Ensure proper storage of the lyophilized powder away from heat and moisture.[4][6]
Inconsistent experimental results (e.g., variable MIC values). Degradation of tigecycline in the experimental medium over time.Use freshly prepared solutions for each experiment. Consider the stability of tigecycline in your specific growth medium, as it is known to be unstable in some media.[11] For longer experiments, consider using stabilizing agents like ascorbic acid and pyruvate, but validate their compatibility with your assay.[2][9][10]
Precipitate forms in the solution. Poor solubility or interaction with incompatible solutions.Ensure you are using the recommended solvents for reconstitution and dilution.[5][6] Visually inspect the solution for particulate matter before use.[4][5]
Rapid loss of potency in aqueous solution. Oxidation and/or epimerization.Protect the solution from light.[2] Prepare solutions fresh and use them promptly. For storage, adhere to recommended temperature guidelines.[3][7] Consider adjusting the pH to a more stable range if your experimental protocol allows, or use stabilizing excipients.[2]

Quantitative Data Summary

Table 1: Stability of Tigecycline in Saline Solution at Room Temperature

Time Percent of Tigecycline Remaining (in saline alone)
24 hours20%
48 hours<2%
Data from a study where tigecycline (1 mg/mL) was dissolved in saline and incubated in the light.[2]

Table 2: Effect of Stabilizing Additives on Tigecycline Stability in Saline at 48 Hours

Additive Percent of Tigecycline Remaining
Oxyrase18%
Pyruvate32%
Ascorbic Acid68%
HPCD20%
Data represents the percentage of intact tigecycline after 48 hours of incubation with various additives.[2]

Experimental Protocols

Protocol 1: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general method for assessing the stability of tigecycline in solution, based on common practices found in the literature.[12][13]

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer. A common mobile phase is a 20:80 (v/v) ratio of acetonitrile to 0.1% aqueous acetic acid, with the pH adjusted to 3.5.[12][13]

  • Flow Rate: 0.4 mL/min.[12]

  • Detection: UV detection at 250 nm.[12][13]

  • Retention Time: Under these conditions, the retention time for tigecycline is approximately 5.02 minutes.[12]

2. Sample Preparation:

  • Prepare a stock solution of tigecycline in the desired solvent or medium.

  • For the stability study, incubate the solution under the desired stress conditions (e.g., different temperatures, light exposure, pH).

  • At specified time points, withdraw an aliquot of the sample.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., within the linear range of 50-150 µg/mL).[12]

3. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the appearance of degradation peaks and a decrease in the peak area of the parent tigecycline peak.

  • Quantify the amount of remaining tigecycline by comparing its peak area to a standard curve of known concentrations.

Protocol 2: Forced Degradation Study

To understand the degradation pathways, a forced degradation study can be performed.

1. Stress Conditions:

  • Acid Hydrolysis: Mix the tigecycline solution with an equal volume of 1 M hydrochloric acid and heat at 50°C for 30 minutes.[14]

  • Base Hydrolysis: Mix the tigecycline solution with an equal volume of 1 M sodium hydroxide and heat at 50°C for 30 minutes.[14]

  • Oxidation: Mix the tigecycline solution with an equal volume of 0.5% hydrogen peroxide and heat at 50°C for 30 minutes.[14]

  • Photochemical Degradation: Expose the tigecycline solution to UV light.[12]

  • Thermal Degradation: Store the tigecycline solution at an elevated temperature (e.g., 60-80°C).[12]

2. Analysis:

  • Following exposure to the stress conditions, prepare the samples as described in the HPLC protocol and analyze them to observe the degradation products.[14]

Visualizations

G cluster_prep Solution Preparation and Storage cluster_analysis Stability Analysis Workflow Lyophilized This compound (Lyophilized Powder) Reconstitution Reconstitute with 0.9% NaCl, 5% Dextrose, or Lactated Ringer's Lyophilized->Reconstitution Dilution Further Dilute in 0.9% NaCl or 5% Dextrose Reconstitution->Dilution Storage Storage Options Dilution->Storage RoomTemp Room Temperature (≤25°C) Up to 24 hours Storage->RoomTemp If used within 24h Refrigerated Refrigerated (2-8°C) Up to 48 hours Storage->Refrigerated For longer storage Sample Tigecycline Solution Stress Apply Stress Conditions (pH, Temp, Light) Sample->Stress Sampling Collect Aliquots at Time Points Stress->Sampling HPLC HPLC Analysis (C18 Column, UV Detection) Sampling->HPLC Data Quantify Degradation HPLC->Data

Caption: Experimental workflow for tigecycline solution preparation, storage, and stability analysis.

G cluster_oxidation Oxidation cluster_epimerization Epimerization Tigecycline Tigecycline OxidizedProducts Oxidized Degradation Products Tigecycline->OxidizedProducts > pH 7 Presence of O2 Epimer 4-epimer (Pharmacologically Inactive) Tigecycline->Epimer < pH 7 (Acidic Conditions) Loss Loss of Antibacterial Activity OxidizedProducts->Loss Epimer->Loss

Caption: Primary degradation pathways of tigecycline in solution.

References

Technical Support Center: Enhancing Tigecycline Mesylate Efficacy in Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of tigecycline mesylate against resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: My tigecycline MICs are increasing in previously susceptible strains. What are the common resistance mechanisms?

A1: Increased Minimum Inhibitory Concentrations (MICs) for tigecycline in Gram-negative bacteria are primarily associated with two mechanisms:

  • Efflux Pump Overexpression: Upregulation of Resistance-Nodulation-Division (RND) type efflux pumps, such as AcrAB-TolC and OqxAB, is a major contributor to tigecycline resistance. These pumps actively transport the drug out of the bacterial cell, reducing its intracellular concentration.

  • Enzymatic Inactivation: The presence of tet(X) genes, which encode for a flavin-dependent monooxygenase, can lead to enzymatic modification and inactivation of tigecycline. This is a significant concern as these genes can be horizontally transferred via plasmids.

  • Ribosomal Mutations: Alterations in the 30S ribosomal subunit, the target of tigecycline, can also confer resistance. Mutations in the rpsJ gene, which encodes a ribosomal protein, have been linked to reduced tigecycline susceptibility.

Q2: I am considering a combination therapy approach. Which agents are most likely to be synergistic with tigecycline?

A2: Combination therapy is a promising strategy to enhance tigecycline's efficacy. Several antimicrobial classes have demonstrated synergistic or additive effects with tigecycline against multidrug-resistant (MDR) bacteria:

  • Polymyxins (e.g., Colistin): The colistin-tigecycline combination is one of the most extensively studied and has shown promising efficacy. Colistin is thought to disrupt the outer membrane of Gram-negative bacteria, thereby increasing the intracellular concentration of tigecycline.

  • Carbapenems (e.g., Meropenem, Imipenem): Combining tigecycline with carbapenems can be effective against certain resistant strains.

  • Aminoglycosides (e.g., Amikacin, Gentamicin): These have shown synergistic activity with tigecycline, particularly against carbapenem-resistant Klebsiella pneumoniae (CRKP).

  • Beta-lactamase inhibitors (e.g., Sulbactam): Tigecycline in combination with sulbactam has shown synergistic activity against MDR Acinetobacter baumannii.

Q3: Are there non-antibiotic adjuvants that can restore tigecycline susceptibility?

A3: Yes, research into non-antibiotic adjuvants is an active area. These compounds aim to counteract resistance mechanisms. For example, ML-7 has been shown to act as a potent adjuvant by inhibiting efflux pump function and disrupting the proton motive force in Klebsiella pneumoniae. Another example is azidothymidine, which has been found to potentiate tigecycline activity against Tet(X)-mediated resistance.

Q4: Is increasing the dose of tigecycline a viable strategy to overcome resistance?

A4: High-dose tigecycline regimens (e.g., a 200 mg loading dose followed by 100 mg every 12 hours) have been explored to achieve more favorable pharmacokinetic/pharmacodynamic (PK/PD) targets, especially for severe infections like bacteremia. Some studies suggest that high-dose regimens may lead to better clinical outcomes compared to standard doses. However, this approach should be considered carefully, weighing the potential for improved efficacy against any potential increase in adverse effects.

Troubleshooting Guides

Problem: Inconsistent results in checkerboard synergy assays.

Possible Cause Troubleshooting Step
Inoculum preparation variability Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard, to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Drug concentration errors Prepare fresh stock solutions of tigecycline and the combination agent for each experiment. Perform serial dilutions carefully to ensure accurate final concentrations in the microtiter plate.
Incorrect incubation conditions Incubate plates at 35-37°C for 16-20 hours in ambient air. Ensure consistent temperature and humidity.
Subjective interpretation of growth Use a spectrophotometer to read the optical density at 600 nm (OD600) for a more objective measure of growth inhibition. Alternatively, use a resazurin-based viability indicator.

Problem: Failure to replicate in vivo efficacy from in vitro synergy.

Possible Cause Troubleshooting Step
Suboptimal dosing in the animal model Review the pharmacokinetic and pharmacodynamic properties of both drugs in the chosen animal model. Adjust dosing regimens to mimic human therapeutic exposures.
Poor tissue penetration of one or both agents Tigecycline has a high volume of distribution and may not achieve sufficient concentrations in all tissues. Consider the site of infection in your animal model and whether both drugs can penetrate that site effectively.
Host factors influencing drug activity The host immune response can significantly impact antibiotic efficacy. Consider using an immunocompromised animal model if you want to isolate the direct antimicrobial effect of the drug combination.
Emergence of resistance in vivo Isolate bacteria from the site of infection post-treatment and perform susceptibility testing to determine if resistance to one or both agents has developed during the experiment.

Quantitative Data Summary

Table 1: Synergistic Activity of Tigecycline Combinations against Resistant Isolates

Bacterial Species Combination Agent Synergy Rate (%) FIC Index Range Reference
Acinetobacter spp. (harboring tet(X))ApramycinNot specified, but synergisticFICI of 0.088 reported
Carbapenem-Resistant EnterobacteriaceaeColistin47%≤0.5
Klebsiella pneumoniaeAmikacin53.3%Not specified
Klebsiella pneumoniaeGentamicin46.7%Not specified
Acinetobacter baumanniiSulbactamSynergistic activity reportedNot specified

Fractional Inhibitory Concentration Index (FICI) ≤ 0.5 is generally considered synergistic.

Experimental Protocols

Checkerboard Synergy Assay

This method is used to assess the in vitro interaction between two antimicrobial agents.

  • Preparation: Prepare stock solutions of tigecycline and the test compound at 100 times the desired final concentration.

  • Plate Setup: In a 96-well microtiter plate, perform serial twofold dilutions of tigecycline along the x-axis and the combination agent along the y-axis in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index (FICI) is the sum of the FICs for both drugs.

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.

  • Preparation: Prepare flasks containing CAMHB with tigecycline alone, the combination agent alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., 0.5x MIC). Include a growth control flask without any antibiotic.

  • Inoculation: Inoculate each flask with a starting bacterial density of approximately 5 x 10^5 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Plating: Perform serial dilutions of the aliquots and plate them on Mueller-Hinton agar.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Analysis: Plot the log10 CFU/mL versus time.

    • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.

Visualizations

Tigecycline_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_ribosome Ribosome (30S) Tigecycline_out Tigecycline (extracellular) Tigecycline_in Tigecycline (intracellular) Tigecycline_out->Tigecycline_in Entry EffluxPump Efflux Pump (e.g., AcrAB-TolC) EffluxPump->Tigecycline_out Expulsion (Resistance) Tigecycline_in->EffluxPump Binding Ribosome Protein Synthesis Tigecycline_in->Ribosome Binding TetX Tet(X) Enzyme Tigecycline_in->TetX Binding Ribosome->Ribosome Inactive_Tigecycline Inactive Tigecycline TetX->Inactive_Tigecycline Modification (Resistance)

Caption: Major mechanisms of tigecycline resistance in bacteria.

Combination_Therapy_Workflow start Start: Tigecycline-Resistant Strain Identified checkerboard In Vitro Synergy Testing (Checkerboard Assay) start->checkerboard checkerboard->start Antagonistic Combinations (Re-evaluate) time_kill Dynamic Interaction Analysis (Time-Kill Assay) checkerboard->time_kill Synergistic/Additive Combinations animal_model In Vivo Efficacy Evaluation (e.g., Mouse Thigh Model) time_kill->animal_model animal_model->start Poor Efficacy (Re-evaluate) pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling animal_model->pk_pd clinical_eval Potential for Clinical Evaluation pk_pd->clinical_eval

Caption: Experimental workflow for evaluating tigecycline combination therapy.

Adjuvant_Signaling_Pathway cluster_bacterium Resistant Bacterium Tigecycline Tigecycline EffluxPump Efflux Pump Tigecycline->EffluxPump Substrate for Intracellular_TGC Increased Intracellular Tigecycline Tigecycline->Intracellular_TGC Adjuvant Adjuvant (e.g., ML-7) Adjuvant->EffluxPump Inhibits PMF Proton Motive Force (PMF) Adjuvant->PMF Disrupts Adjuvant->Intracellular_TGC EffluxPump->Tigecycline Expels PMF->EffluxPump Powers Ribosome Ribosome Intracellular_TGC->Ribosome Inhibits Protein Synthesis

Technical Support Center: Overcoming Tigecycline Mesylate Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with tigecycline mesylate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

1. Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for tigecycline?

Inconsistent MIC results are a frequent challenge and can be attributed to several factors:

  • Age of Culture Medium: The age of the Mueller-Hinton Broth (MHB) is a critical factor. Aged MHB can have higher levels of dissolved oxygen, which can lead to the oxidation of tigecycline and reduce its activity, resulting in apparently higher MIC values.[1] It is recommended to use freshly prepared MHB (less than 12 hours old) for tigecycline susceptibility testing.[1]

  • Oxygen Exposure: Tigecycline is susceptible to oxidation.[2] The presence of dissolved oxygen in the culture medium can lead to the formation of oxidized by-products with reduced antibacterial activity.[1] Supplementing the medium with an oxygen-reducing agent like Oxyrase can help standardize the test method.[1]

  • Testing Method Discrepancies: Significant variations in MIC values have been observed between different testing methodologies, such as broth microdilution (BMD), Etest, and automated systems like Vitek-2.[3] Etest, in particular, has been reported to yield higher MICs for certain bacteria compared to BMD.[3] It is crucial to be consistent with the testing method used and to be aware of the potential for method-dependent variations.

2. My tigecycline solution has changed color. Is it still usable?

A freshly reconstituted tigecycline solution should be yellow to orange.[4][5] A change in color, particularly to green or black, indicates degradation, and the solution should be discarded.[6][7] This color change is often a visual indicator of oxidation.

3. What is the best way to prepare and store tigecycline stock solutions to maintain stability?

Proper preparation and storage are crucial for minimizing experimental variability.

  • Reconstitution: Reconstitute lyophilized tigecycline powder with 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP, to a concentration of 10 mg/mL.[4] Gently swirl the vial until the drug is dissolved; do not shake.[4]

  • Storage of Reconstituted Solution:

    • At room temperature, the reconstituted solution is stable for up to 24 hours (up to 6 hours in the vial and the remainder in an IV bag).[4][6]

    • For longer storage, the reconstituted solution can be stored under refrigeration at 2°C to 8°C (36°F to 46°F) for up to 48 hours after immediate transfer to an IV bag.[4][5][6][7]

  • Light Protection: Tigecycline is light-sensitive.[8] It is advisable to protect solutions from light during storage and experiments to prevent photodegradation.

4. I am observing lower than expected potency of tigecycline in my in vitro experiments. What could be the cause?

Reduced potency can stem from several factors related to tigecycline's stability:

  • Degradation in Solution: Tigecycline is inherently unstable in solution due to its susceptibility to oxidation and epimerization.[2] The rate of degradation is influenced by pH, temperature, and exposure to oxygen and light.

  • pH of the Medium: The pH of the experimental medium can affect tigecycline's stability. While the marketed formulation is adjusted for pH, the buffering capacity of your experimental medium could alter the local pH and impact stability.[2]

  • Interaction with Medium Components: Some components in complex cell culture media could potentially interact with and degrade tigecycline over the course of a long-term experiment.

To mitigate these issues, consider preparing fresh dilutions of tigecycline for each experiment and minimizing the incubation time when possible. For longer-term experiments, using a stabilizing formulation may be beneficial.

5. Are there any known interactions of tigecycline with other experimental compounds?

While comprehensive data on interactions with all possible experimental compounds is not available, some general points to consider are:

  • Antagonism and Synergism: In vitro studies have generally not shown antagonism between tigecycline and other commonly used antibiotics.[4] However, specific combinations may exhibit synergistic or indifferent effects depending on the bacterial strain.

  • P-glycoprotein (P-gp): Tigecycline is a substrate of P-gp in vitro, so co-administration with P-gp inhibitors or inducers could potentially affect its intracellular concentration.[9]

  • CYP450 Enzymes: Tigecycline does not inhibit metabolism mediated by the major CYP450 isoforms, so it is not expected to alter the metabolism of drugs metabolized by these enzymes.[9]

Data Summary Tables

Table 1: Tigecycline Solution Stability after Reconstitution

Storage ConditionDiluentStability Duration
Room Temperature (20-25°C)0.9% NaCl or 5% DextroseUp to 24 hours (6 hours in vial, remaining in IV bag)[4][6]
Refrigerated (2-8°C)0.9% NaCl or 5% DextroseUp to 48 hours (after immediate transfer to IV bag)[4][5][6][7]

Table 2: Factors Influencing Tigecycline Experimental Variability

FactorImpact on TigecyclineMitigation Strategy
Oxygen Oxidation leading to degradation and reduced activity.[1][2]Use freshly prepared media, supplement with oxygen-reducing agents (e.g., Oxyrase), or conduct experiments under anaerobic conditions.[1]
Light Photodegradation.[8]Protect solutions from light using amber vials or by wrapping containers in foil.
pH Susceptible to epimerization at lower pH and oxidation at pH > 7.Maintain pH control of experimental solutions.
Age of Medium Increased dissolved oxygen in aged media leads to oxidation.[1]Use freshly prepared culture medium (<12 hours old).[1]
Testing Method Discrepancies in MIC values between different methods (e.g., BMD vs. Etest).[3]Use a consistent and validated testing method. Be aware of method-specific biases.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Tigecycline

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify tigecycline and its degradation products.

1. Materials:

  • Tigecycline reference standard
  • HPLC grade acetonitrile
  • HPLC grade water
  • Acetic acid
  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)[10]
  • HPLC system with UV detector

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.1% aqueous acetic acid (pH adjusted to 3.5) in a ratio of 20:80 (v/v).[10]
  • Flow Rate: 0.4 mL/min.[10]
  • Detection Wavelength: 250 nm.[10]
  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of tigecycline (e.g., 1 mg/mL) in the mobile phase.
  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 50-150 µg/mL).[10]

4. Sample Preparation:

  • Dilute the experimental samples containing tigecycline with the mobile phase to a concentration within the calibration range.
  • Filter the samples through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.
  • The retention time for tigecycline is expected to be around 5.02 minutes under these conditions.[10]
  • Quantify the amount of tigecycline in the samples by comparing the peak area to the calibration curve.
  • Degradation products will appear as separate peaks with different retention times.

Protocol 2: In Vitro Cell Proliferation and Cell Cycle Analysis

This protocol outlines a general procedure for assessing the effect of tigecycline on cancer cell proliferation and cell cycle distribution.

1. Cell Culture:

  • Culture pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., AsPC-1, HPAC) in appropriate media supplemented with fetal bovine serum and antibiotics.[11]
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Proliferation Assay (MTT Assay):

  • Seed cells in a 96-well plate at a suitable density.
  • After cell attachment, treat the cells with various concentrations of tigecycline for the desired time points (e.g., 24, 48, 72 hours).[11]
  • Add MTT solution to each well and incubate.
  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength using a microplate reader.

3. Cell Cycle Analysis (Flow Cytometry):

  • Treat cells with tigecycline at the desired concentrations and for the specified duration.
  • Harvest the cells by trypsinization and wash with PBS.
  • Fix the cells in cold 70% ethanol.
  • Treat the cells with RNase A and stain with propidium iodide (PI).
  • Analyze the cell cycle distribution using a flow cytometer. Tigecycline has been shown to induce G0/G1 phase arrest in PDAC cells.[11]

Visualizations

Signaling Pathways and Workflows

Tigecycline_Mitochondrial_Translation_Inhibition Tigecycline Tigecycline Mitochondrial_Ribosome Mitochondrial Ribosome (30S subunit) Tigecycline->Mitochondrial_Ribosome Binds and Inhibits Mitochondrial_Translation Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Mitochondrial_Translation ETC_Proteins Electron Transport Chain (ETC) Proteins Mitochondrial_Translation->ETC_Proteins Synthesizes Mitochondrial_Function Mitochondrial Dysfunction Mitochondrial_Translation->Mitochondrial_Function ETC_Proteins->Mitochondrial_Function Cell_Death Cancer Cell Death Mitochondrial_Function->Cell_Death Leads to

Tigecycline_Cell_Cycle_Arrest Tigecycline Tigecycline CDK2 CDK2 Tigecycline->CDK2 Downregulates CDK4 CDK4 Tigecycline->CDK4 Downregulates CCNE2 Cyclin E2 Tigecycline->CCNE2 Downregulates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes CDK4->G1_S_Transition Promotes CCNE2->G1_S_Transition Promotes Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Solution Check Tigecycline Solution: - Color (Yellow-Orange?) - Freshly Prepared? Start->Check_Solution Prepare_Fresh Prepare Fresh Solution Protect from Light Check_Solution->Prepare_Fresh No Check_Medium Check Experimental Medium: - Freshly Prepared (<12h)? - pH within optimal range? Check_Solution->Check_Medium Yes Prepare_Fresh->Check_Medium Use_Fresh_Medium Use Freshly Prepared Medium Check_Medium->Use_Fresh_Medium No Review_Protocol Review Experimental Protocol: - Consistent Methodology? - Appropriate Controls? Check_Medium->Review_Protocol Yes Consider_Stabilizers Consider Stabilizing Agents (e.g., Ascorbic Acid, Pyruvate) Use_Fresh_Medium->Consider_Stabilizers Use_Fresh_Medium->Review_Protocol Standardize_Protocol Standardize Protocol and Validate Review_Protocol->Standardize_Protocol No Analyze_Purity Analyze Tigecycline Purity and Concentration (HPLC) Review_Protocol->Analyze_Purity Yes Standardize_Protocol->Analyze_Purity End Consistent Results Analyze_Purity->End

References

Technical Support Center: Tigecycline Mesylate Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of tigecycline mesylate observed in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of tigecycline observed in mammalian cell-based assays?

A1: While tigecycline is an antibiotic that targets the bacterial 30S ribosomal subunit, it has well-documented off-target effects in eukaryotic cells, primarily related to mitochondrial toxicity.[1][2][3] The structural similarities between mitochondrial and bacterial ribosomes can lead to cross-reactivity.[1][2][3] Key off-target effects include inhibition of mitochondrial protein translation, which disrupts the oxidative phosphorylation (OXPHOS) system, leading to reduced ATP production, increased reactive oxygen species (ROS), and subsequent impacts on cell viability, proliferation, and cell cycle progression.[4][5][6]

Q2: How does tigecycline affect cell proliferation and viability assays?

A2: Tigecycline can significantly inhibit cell proliferation and reduce cell viability in a dose- and time-dependent manner across various cell types, particularly cancer cells.[7][8] This anti-proliferative effect is often a result of mitochondrial dysfunction and cell cycle arrest.[4][9] It is crucial to distinguish this direct cytotoxic or cytostatic effect from the intended experimental outcome. For example, in assays like MTT, which rely on mitochondrial reductase activity, tigecycline's inhibition of mitochondrial function can lead to an underestimation of cell viability that may not correlate directly with cell number.[7]

Q3: What is the mechanism of tigecycline-induced mitochondrial toxicity?

A3: Tigecycline induces mitochondrial toxicity primarily by inhibiting mitochondrial translation.[4][5] It binds to the mitochondrial ribosome, impairing the synthesis of essential protein subunits of the electron transport chain complexes (Complexes I, III, and IV).[1][2][3] This leads to impaired mitochondrial respiration, a decrease in mitochondrial membrane potential, reduced ATP synthesis, and an increase in the production of mitochondrial superoxide and other reactive oxygen species (ROS).[5]

Q4: Can this compound affect the cell cycle?

A4: Yes, tigecycline has been shown to induce cell cycle arrest in multiple cell lines.[4] Most commonly, it causes arrest at the G0/G1 phase.[7] This effect is linked to the downregulation of key cell cycle-related proteins such as CDK2, CDK4, and Cyclin E2 (CCNE2).[7] In some cell types, an S-phase arrest has also been observed.

Q5: Which signaling pathways are known to be affected by tigecycline?

A5: Tigecycline can interfere with several key signaling pathways. The PI3K/Akt/mTOR pathway is a significant target, with studies showing that tigecycline can inhibit Akt activation.[4][9] Other affected pathways include Wnt/β-catenin signaling.[4] These effects may be downstream consequences of mitochondrial stress and altered cellular energy status.

Q6: Can tigecycline interfere with reporter gene assays?

A6: Yes, tigecycline has the potential to interfere with reporter gene assays, especially those that use luciferases. Since tigecycline can impact overall cellular health, transcription, and translation via mitochondrial toxicity, it can non-specifically alter the expression of the reporter protein.[10] Any compound that affects cell viability or metabolic activity can confound the results of a reporter assay by influencing the synthesis or stability of the reporter enzyme, independent of the specific promoter activity being studied.[11][12] It is crucial to run appropriate controls to assess the impact of tigecycline on the reporter system itself.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity or low cell viability observed at working concentrations.

  • Question: I am using tigecycline as a control compound, but I'm observing a significant drop in cell viability that confounds my experimental results. Why is this happening?

  • Possible Cause: You are likely observing a direct off-target cytotoxic or cytostatic effect of tigecycline due to its impact on mitochondrial function.[5][13] Many cell lines, especially those highly dependent on oxidative phosphorylation, are sensitive to tigecycline at micromolar concentrations.[2][5]

  • Solution:

    • Determine the IC50: Perform a dose-response curve for tigecycline on your specific cell line to determine the concentration that inhibits proliferation by 50% (IC50). This will help you select a sub-lethal concentration for your experiments if you are not studying its anti-proliferative effects.

    • Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) as the effects can be time-dependent.[7]

    • Alternative Viability Assay: Use a viability assay that is not directly dependent on mitochondrial function, such as trypan blue exclusion or a crystal violet assay, to confirm findings from metabolic assays like MTT or XTT.

Issue 2: Discrepancy between MTT/XTT assay results and direct cell counting.

  • Question: My MTT assay shows a dramatic decrease in signal with tigecycline treatment, but when I count the cells, the reduction is not as pronounced. What explains this difference?

  • Possible Cause: This is a classic indicator of mitochondrial toxicity. MTT and similar tetrazolium-based assays measure the activity of mitochondrial dehydrogenases. Since tigecycline directly inhibits mitochondrial respiration, it will reduce the MTT signal even in cells that are still viable but metabolically impaired.[5][14] The assay is therefore reporting on metabolic activity, not necessarily cell number.

  • Solution:

    • Complementary Assays: Always use a secondary assay to measure cell viability. Direct cell counting (e.g., with a hemocytometer and trypan blue) or cell enumeration using imaging cytometry are excellent orthogonal methods.

    • Apoptosis/Necrosis Assay: Use assays like Annexin V/PI staining followed by flow cytometry to distinguish between apoptotic, necrotic, and viable cells to get a clearer picture of the cellular state.

Issue 3: Unexpected results in a luciferase or other reporter gene assay.

  • Question: My luciferase reporter assay is showing modulation (activation or inhibition) in my tigecycline-treated control group, which should be inactive. Is tigecycline directly affecting the reporter?

  • Possible Cause: The observed effect is likely due to off-target impacts on cellular processes rather than a direct interaction with the reporter protein or promoter. Tigecycline's inhibition of mitochondrial translation and subsequent cellular stress can broadly affect transcription and translation, including that of your luciferase reporter.[4][10] This can lead to a decrease in the reporter signal. Conversely, some compounds can stabilize the luciferase enzyme, leading to an artificial increase in signal.[10]

  • Solution:

    • Constitutive Promoter Control: Transfect a parallel set of cells with a vector where the reporter gene is driven by a strong constitutive promoter (e.g., CMV, SV40). Treat these cells with the same concentration of tigecycline. Any change in reporter activity in this group indicates an off-target effect on the reporter expression machinery itself, not on your specific promoter of interest.

    • Cell Viability Normalization: Concurrently run a cell viability assay using the same cell density and treatment conditions. Normalize the reporter gene activity to the cell viability data to correct for potential cytotoxicity.[12]

    • Use a Different Reporter: If interference is persistent, consider using a different type of reporter system, such as a secreted alkaline phosphatase (SEAP) or a fluorescent protein with a long half-life, although these also have their own limitations.[15]

Quantitative Data Summary

Table 1: Inhibitory Concentration (IC50) of Tigecycline in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration (h)Reference
AsPC-1Pancreatic Ductal Adenocarcinoma~1072[7]
HPACPancreatic Ductal Adenocarcinoma~2072[7]
HCT-116Colorectal Cancer93Not Specified[8]
HepG2Hepatocellular Carcinoma>1048[6]
Huh7Hepatocellular Carcinoma~1048[6]
A549Non-Small Cell Lung CancerNot SpecifiedNot Specified[13]
SK-N-BE(2)NeuroblastomaNot SpecifiedNot Specified[9]

Table 2: Effect of Tigecycline on Cell Cycle Distribution in Pancreatic Cancer Cells (AsPC-1 & HPAC) after 72h Treatment

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M PhaseReference
AsPC-1 Control (DMSO)IncreasedDecreasedNo Significant Change[7]
5 µM TigecyclineIncreasedDecreasedNo Significant Change[7]
10 µM TigecyclineIncreasedDecreasedNo Significant Change[7]
HPAC Control (DMSO)IncreasedDecreasedNo Significant Change[7]
5 µM TigecyclineIncreasedDecreasedNo Significant Change[7]
10 µM TigecyclineIncreasedDecreasedNo Significant Change[7]
(Note: Specific percentages were described as "dramatically increased" in the source material without exact numerical values being readily available in the abstract.)

Key Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess cell viability based on mitochondrial metabolic activity.

  • Methodology:

    • Seed cells (e.g., 2 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[7]

    • Treat cells with various concentrations of this compound (e.g., 1, 2, 5, 10, 20, 40 µmol/L) or DMSO as a control for the desired duration (e.g., 24, 48, 72 hours).[7]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7]

    • Remove the culture medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 490-570 nm) using a microplate reader. The absorbance is proportional to the number of metabolically active cells.

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the distribution of cells in different phases of the cell cycle.

  • Methodology:

    • Plate cells in 6-well plates and treat with tigecycline (e.g., 5 and 10 µmol/L) for a specified time (e.g., 72 hours).[7]

    • Harvest the cells by trypsinization, wash with ice-cold PBS, and fix them in 70% ethanol at -20°C overnight.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

3. Mitochondrial Function Assays

  • Objective: To measure key parameters of mitochondrial health, such as ROS production and membrane potential.

  • Methodology for ROS Measurement:

    • Treat cells with tigecycline for the desired duration (e.g., 24 or 48 hours).[14]

    • For total ROS, incubate cells with a probe like 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA).[14]

    • For mitochondrial superoxide, use a specific probe like MitoSOX™ Red.[14]

    • After incubation, measure the fluorescence using a plate reader or flow cytometer. Normalization to cell number can be done using a nuclear stain like Hoechst 33342.[14]

  • Methodology for Mitochondrial Membrane Potential (ΔΨm):

    • Treat cells as required.

    • Incubate cells with a potentiometric dye such as JC-1 or TMRE.

    • JC-1 forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of cells with low ΔΨm.

    • Measure the ratio of red to green fluorescence using a plate reader or flow cytometer to determine the state of mitochondrial polarization.[5][14]

Visualizations

G cluster_0 Tigecycline Action on Mitochondria Tigecycline Tigecycline MitoRibo Mitochondrial Ribosome Tigecycline->MitoRibo Binds/Inhibits MitoTrans Mitochondrial Translation MitoRibo->MitoTrans Inhibition OXPHOS OXPHOS Subunit Synthesis (Complex I, III, IV) MitoTrans->OXPHOS Inhibition MitoResp Mitochondrial Respiration OXPHOS->MitoResp Inhibition ATP ATP Production MitoResp->ATP Leads to MitoResp->ATP Decrease ROS ROS Production MitoResp->ROS Leads to MitoResp->ROS Increase G cluster_1 Troubleshooting Workflow for Unexpected Viability Results Start Unexpected Result in Viability Assay (e.g., MTT) Check1 Is the assay mitochondria-dependent? Start->Check1 Sol1 Perform orthogonal assay: - Trypan Blue Exclusion - Crystal Violet Staining Check1->Sol1 Yes Check2 Do results still show high toxicity? Check1->Check2 No Sol1->Check2 Sol2 Confirm off-target toxicity. Perform dose-response to find sub-lethal dose. Check2->Sol2 Yes End Results Explained: Mitochondrial Inhibition Check2->End No (Discrepancy Explained) End2 Proceed with Adjusted Concentration Sol2->End2 G cluster_2 Tigecycline's Impact on PI3K/Akt Signaling Tigecycline Tigecycline MitoStress Mitochondrial Stress / Dysfunction Tigecycline->MitoStress Akt Akt (Protein Kinase B) Tigecycline->Akt Indirect Inhibition PI3K PI3K MitoStress->PI3K Inhibition PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression Akt->CellCycle CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

References

Technical Support Center: Stability-Indicating HPLC Method for Tigecycline Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for tigecycline mesylate.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Question 1: Why is my tigecycline peak showing significant tailing?

Answer: Peak tailing for tigecycline is a common issue and can be attributed to several factors:

  • Secondary Silanol Interactions: Tigecycline, with its multiple functional groups, can interact with free silanol groups on the surface of the C18 stationary phase. This can be mitigated by using an end-capped column or by adding a competing base, like triethylamine, to the mobile phase.

  • Metal Chelation: Tigecycline can chelate with metal ions present in the HPLC system or the sample matrix. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can prevent the formation of metal-tigecycline complexes, thereby improving peak shape.[1]

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role. A slightly acidic pH (around 3.5) is often used to ensure the consistent ionization state of tigecycline and minimize silanol interactions.[2][3][4][5][6]

  • Column Overload: Injecting a sample with a concentration that is too high can lead to peak tailing. Try diluting the sample and re-injecting.

Question 2: I am observing poor resolution between tigecycline and its degradation products. How can I improve this?

Answer: Achieving adequate resolution is critical for a stability-indicating method. Consider the following adjustments:

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can be optimized. A lower percentage of the organic modifier will generally increase retention times and may improve the resolution between closely eluting peaks.

  • Gradient Elution: If an isocratic method is not providing sufficient resolution, a gradient elution program can be employed. A shallow gradient can effectively separate complex mixtures of the parent drug and its degradation products. A gradient of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B) has been shown to be effective.[7]

  • Flow Rate: Decreasing the flow rate can enhance separation efficiency, leading to better resolution, although it will increase the run time.

  • Column Selection: Ensure you are using a high-efficiency column with a smaller particle size (e.g., 5 µm or less). The choice of stationary phase (e.g., C18) and its properties (e.g., pore size) can also impact selectivity.

Question 3: My baseline is drifting or noisy. What are the potential causes and solutions?

Answer: An unstable baseline can interfere with accurate quantification. Here are some common causes and their remedies:

  • Inadequate Mobile Phase Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This is especially important for gradient elution.

  • Mobile Phase Outgassing: Dissolved gases in the mobile phase can form bubbles in the detector, leading to baseline noise. Degas the mobile phase using an inline degasser, sonication, or helium sparging.

  • Contamination: A contaminated guard column, column, or detector cell can cause baseline issues. Flush the system with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.

  • Temperature Fluctuations: Maintain a constant column temperature using a column oven to prevent baseline drift.

  • Detector Lamp Issues: An aging or failing detector lamp can result in increased noise.

Question 4: My retention times are shifting between injections. What should I do?

Answer: Retention time variability can affect the reliability of your results. Check the following:

  • Pump Performance: Inconsistent flow from the HPLC pump is a primary cause of shifting retention times. Check for leaks, air bubbles in the pump heads, and worn pump seals.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Small variations in the composition or pH can lead to changes in retention.

  • Column Temperature: As mentioned, temperature fluctuations can affect retention times. Use a column oven for stable temperature control.

  • Column Equilibration: Allow sufficient time for the column to equilibrate between injections, particularly when running a gradient.

Frequently Asked Questions (FAQs)

Question 1: What is a typical stability-indicating HPLC method for this compound?

Answer: A common approach involves a reversed-phase HPLC (RP-HPLC) method using a C18 column. The mobile phase is often a mixture of an acidic buffer (e.g., 0.1% acetic acid or a phosphate buffer at pH 3.5) and an organic solvent like acetonitrile.[2][3][4][5][6] Detection is typically performed using a UV detector at a wavelength of around 250 nm.[2][3][4][5][6]

Question 2: How are forced degradation studies for this compound conducted?

Answer: Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method. Tigecycline is subjected to various stress conditions as per ICH guidelines, including:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl).[8]

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH).[8]

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).[9]

  • Thermal Degradation: Heating the drug substance or product (e.g., at 40°C).[9]

  • Photolytic Degradation: Exposing the drug to UV light.[9] The developed HPLC method must be able to separate the tigecycline peak from all the degradation product peaks.[5][6]

Question 3: What are the key validation parameters for a stability-indicating HPLC method according to ICH guidelines?

Answer: The method should be validated for several parameters to ensure its reliability, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2][4][10]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2]

Question 4: How should I prepare my samples and standards for tigecycline analysis?

Answer: Tigecycline is susceptible to degradation in solution. Therefore, it is crucial to prepare fresh solutions and protect them from light. A common diluent is the mobile phase itself or a mixture of acetonitrile and water. For parenteral dosage forms, the lyophilized powder is reconstituted, and then further diluted to the desired concentration within the linear range of the method.[9][10]

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and validation parameters for a stability-indicating HPLC method for this compound, compiled from various studies.

Table 1: Example Chromatographic Conditions for this compound Analysis

ParameterCondition 1Condition 2Condition 3
Column Sunsil C18 (150 x 4.6 mm, 5 µm)[2][3][4]Kromasil ODS C-18 (150 x 4.6 mm, 5 µm)[10]C18 (250 x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile:Water (pH 3.5 with Acetic Acid) (70:30 v/v)[2][3][4]Buffer:Acetonitrile (83:17 v/v)[10]Acetonitrile:0.1% Acetic Acid (pH 3.5) (20:80 v/v)[6]
Flow Rate 0.8 mL/min[2][3][4]1.2 mL/min[10]0.4 mL/min[6]
Detection Wavelength 250 nm[2][3][4]247 nm[10]250 nm[5][6]
Injection Volume 20 µL20 µL20 µL
Temperature AmbientAmbientAmbient
Retention Time Not Specified7.6 min[10]5.02 min[5][6]

Table 2: Summary of Method Validation Parameters

ParameterResult 1Result 2Result 3
Linearity Range 5-40 µg/mL[2][4]40-60 µg/mL[10]50-150 µg/mL[5][6]
Correlation Coefficient (r²) > 0.999[2][4]0.9999[10]0.999[5][6]
Accuracy (% Recovery) Not Specified100.92%[10]Not Specified
Precision (% RSD) < 2%[2][4]Intra-day: 0.54%, Inter-day: 0.28%[10]Not Specified
LOD Not Specified1.8 µg/mL[10]5 µg/mL
LOQ Not Specified5.42 µg/mL[10]14 µg/mL

Experimental Protocols

1. Preparation of Standard Stock Solution

A standard stock solution can be prepared by accurately weighing about 50 mg of tigecycline working standard into a 100 mL volumetric flask.[10] Dissolve and dilute to volume with the mobile phase or a suitable diluent.[10] From this stock solution, further dilutions can be made to prepare working standard solutions at the desired concentrations for linearity and assay.[10]

2. Preparation of Sample Solution (from Parenteral Dosage Form)

For a vial containing 50 mg of tigecycline, reconstitute the contents with a suitable diluent.[10] Transfer an appropriate aliquot of this solution into a volumetric flask and dilute to obtain a final concentration within the validated linear range of the method.[10]

3. Forced Degradation Study Protocol

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl and keep for a specified duration. Neutralize the solution with 0.1 N NaOH and dilute to the final concentration with the mobile phase.

  • Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH and keep for a specified duration. Neutralize the solution with 0.1 N HCl and dilute to the final concentration with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂ and keep for a specified duration.[9] Dilute to the final concentration with the mobile phase.

  • Thermal Degradation: Keep the solid drug powder in a hot air oven at a specified temperature (e.g., 40°C) for a defined period.[9] Then, prepare a solution of the stressed sample at the target concentration.

  • Photolytic Degradation: Expose the drug substance to UV light for a specified duration.[9] Subsequently, prepare a solution of the stressed sample at the target concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting prep_standard Prepare Standard Solution hplc_analysis HPLC Analysis prep_standard->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification generate_report Generate Report quantification->generate_report troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_baseline Baseline Issues start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution baseline Baseline Noise / Drift? start->baseline tailing Tailing peak_shape->tailing Yes peak_shape->resolution No fronting Fronting adjust_mobile_phase Adjust Mobile Phase (Organic % / pH) resolution->adjust_mobile_phase Yes resolution->baseline No change_column Change Column / Flow Rate adjust_mobile_phase->change_column degas_mobile_phase Degas Mobile Phase baseline->degas_mobile_phase Yes check_detector Check Detector Lamp degas_mobile_phase->check_detector equilibrate_column Equilibrate Column check_detector->equilibrate_column

References

Tigecycline Mesylate Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the adverse effects of tigecycline mesylate observed in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant local reactions at the injection site in our rat study. What could be the cause and how can we mitigate this?

A1: Local irritation is a known adverse effect. A histaminic response has been observed in both rats and dogs following intravenous administration of tigecycline.[1] This can manifest as swelling, redness, and pain at the injection site.

Troubleshooting Steps:

  • Vehicle and Formulation: Ensure the vehicle used is 0.9% saline solution, as this was used in toxicology studies.[1] The pH of the reconstituted solution should be between 4.5 and 5.5.

  • Administration Rate: Administer the intravenous infusion slowly over 30 to 60 minutes. Bolus injections may exacerbate local reactions.

  • Catheter Care: If using an indwelling catheter, ensure proper placement and flushing to minimize irritation.

  • Monitor Histamine Levels: If the issue persists, consider measuring histamine levels in plasma to confirm a histamine-mediated response.[1]

Q2: Our study shows a decrease in red blood cell counts in dogs treated with tigecycline. Is this an expected finding?

A2: Yes, hematological effects are a significant finding in animal studies with tigecycline. Decreases in red blood cells (RBCs), white blood cells (WBCs), and platelets have been reported in both rats and dogs.[1][2] These changes are often associated with bone marrow hypocellularity.[2]

Troubleshooting and Monitoring:

  • Baseline Hematology: Establish thorough baseline hematological parameters for each animal before initiating the study.

  • Regular Monitoring: Conduct complete blood counts (CBCs) at regular intervals throughout the study to track changes in all blood cell lineages.

  • Bone Marrow Analysis: If significant and persistent cytopenias are observed, consider incorporating bone marrow aspirates or biopsies at necropsy to assess cellularity and morphology.

  • Reversibility: Note that in some studies, these hematologic alterations were shown to be reversible after a recovery period.[3]

Q3: We are conducting a developmental toxicity study in rabbits and have observed an increase in skeletal anomalies. What is the significance of this?

A3: An increased incidence of skeletal anomalies, specifically delays in bone ossification, has been observed in both rats and rabbits administered tigecycline.[3][4] This is a known developmental toxicity finding. It's important to differentiate between malformations and developmental delays.

Experimental Considerations:

  • Maternal Toxicity: It is crucial to monitor for signs of maternal toxicity, as some developmental effects may be secondary to the dam's health status.

  • Fetal Weight: Concurrently measure fetal weights, as reductions in fetal weight are also associated with tigecycline administration in animal studies.[2][4]

  • Dose-Response Relationship: Carefully evaluate the dose at which these effects occur and establish a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity.

  • Skeletal Staining: Employ standard skeletal staining techniques (e.g., Alizarin Red S and Alcian Blue) to thoroughly assess the degree of ossification in fetal skeletons.

Data Presentation: Quantitative Toxicology Data

The following tables summarize key quantitative data from animal toxicology studies of this compound.

Table 1: Acute Toxicity of Tigecycline

SpeciesSexRoute of AdministrationLD50 (mg/kg)Reference
MouseMaleIntravenous124[4]
MouseFemaleIntravenous98[4]
RatBothIntravenous106[4]

Table 2: Hematological Effects of Tigecycline in 2-Week Studies

SpeciesFindingExposure Level (relative to human daily dose based on AUC)Associated Pathological FindingReference
RatDecreased erythrocytes, reticulocytes, leukocytes, platelets8 timesBone marrow hypocellularity[4]
DogDecreased erythrocytes, reticulocytes, leukocytes, platelets10 timesBone marrow hypocellularity[4]

Table 3: Developmental Toxicity of Tigecycline

SpeciesFindingExposure Level (relative to human daily dose based on AUC)Reference
RatReductions in fetal weights, delays in bone ossification5 times[4]
RabbitReductions in fetal weights, delays in bone ossification1 time[4]

Experimental Protocols

General Toxicology Studies (Rat and Dog)

  • Test Article: this compound

  • Vehicle: 0.9% saline solution

  • Route of Administration: Intravenous bolus injection

  • Duration: Single-dose (for LD50) and repeat-dose (2-week and 13-week) studies have been conducted.[3]

  • Parameters Monitored:

    • Clinical signs of toxicity

    • Body weight and food consumption

    • Hematology (complete blood count)

    • Clinical chemistry

    • Urinalysis

    • Gross pathology at necropsy

    • Histopathology of major organs and tissues

Developmental Toxicity Studies (Rat and Rabbit)

  • Test Article: ¹⁴C-labeled tigecycline was used in some studies to assess placental transfer.[4]

  • Administration: Dosing occurred during the period of organogenesis.

  • Maternal Evaluation:

    • Clinical signs

    • Body weight

    • Food consumption

    • Uterine contents (number of corpora lutea, implantations, resorptions, live and dead fetuses)

  • Fetal Evaluation:

    • Fetal weight

    • External, visceral, and skeletal examinations for malformations and variations (including delays in ossification).

Visualizations

experimental_workflow_general_toxicology cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment/Analysis Phase acclimatization Animal Acclimatization baseline_data Baseline Data Collection (Weight, Hematology, etc.) acclimatization->baseline_data randomization Randomization into Dose Groups baseline_data->randomization dosing Tigecycline Administration (IV Bolus) randomization->dosing monitoring Daily Clinical Observations dosing->monitoring measurements Regular Measurements (Weight, Food Intake) dosing->measurements blood_collection Terminal Blood Collection (Hematology, Clinical Chemistry) monitoring->blood_collection measurements->blood_collection necropsy Gross Necropsy blood_collection->necropsy histopathology Histopathological Examination necropsy->histopathology

Caption: Workflow for a general toxicology study of tigecycline in animal models.

bone_discoloration_mechanism cluster_process Mechanism of Bone and Tooth Discoloration tigecycline Tigecycline in Circulation bone_matrix Developing Bone and Teeth (High Calcium Turnover) tigecycline->bone_matrix Distribution chelation Chelation with Calcium Ions (Tigecycline-Calcium Complex) bone_matrix->chelation Interaction deposition Deposition into Bone Matrix and Dentin chelation->deposition Incorporation discoloration Yellow Discoloration deposition->discoloration Result

Caption: Mechanism of tigecycline-induced bone and tooth discoloration.

References

Validation & Comparative

A Comparative Guide to Tigecycline Mesylate and Traditional Tetracycline Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Tigecycline, the first approved antibiotic in the glycylcycline class, represents a significant advancement over earlier tetracycline derivatives.[1][2] Structurally, it is a 9-t-butylglycylamido derivative of minocycline, a modification that enhances its antibacterial spectrum and enables it to overcome common tetracycline resistance mechanisms.[2][3][4] This guide provides an objective comparison between tigecycline and other tetracycline antibiotics—namely tetracycline, doxycycline, and minocycline—supported by experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action: Enhanced Ribosomal Binding

Tetracycline antibiotics as a class function by inhibiting bacterial protein synthesis. They reversibly bind to the 30S ribosomal subunit, which blocks the entry of aminoacyl-tRNA molecules into the A-site of the ribosome.[5][6] This action prevents the incorporation of amino acids into elongating peptide chains, ultimately halting bacterial growth.[3][5]

Tigecycline shares this fundamental mechanism but with a crucial difference. Its distinctive glycylamido moiety at the 9-position allows for a much stronger interaction with the ribosomal target.[3][6] This results in a binding affinity that is up to five times greater than that of older tetracyclines, enhancing its potency and stability at the target site.[3][4]

cluster_ribosome Bacterial 70S Ribosome cluster_tRNA Translation cluster_antibiotics Antibiotics 50S 50S 30S 30S A_Site A-Site P_Site P-Site E_Site E-Site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Binds normally Tetracycline Tetracycline Doxycycline Minocycline Tetracycline->A_Site Blocks Binding Tigecycline Tigecycline Tigecycline->A_Site Blocks Binding (5x stronger affinity)

Caption: Mechanism of tetracyclines on the bacterial 30S ribosome.

Overcoming Resistance Mechanisms

The clinical utility of older tetracyclines has been diminished by widespread bacterial resistance. The two predominant mechanisms are:

  • Efflux Pumps: These membrane proteins, encoded by genes like tet(A)-tet(E) and tet(K), actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[2][7]

  • Ribosomal Protection: Proteins encoded by genes such as tet(M) and tet(O) bind to the ribosome, causing conformational changes that dislodge the antibiotic, thereby allowing protein synthesis to resume.[2][6][7]

Tigecycline was specifically engineered to circumvent these defenses.[5] The bulky side chain at its C-9 position creates steric hindrance, making tigecycline a poor substrate for most common efflux pumps.[6][8] This same structural feature allows it to bind securely to the ribosome even in the presence of ribosomal protection proteins.[2][9]

While highly effective, tigecycline is not immune to resistance. Mechanisms that reduce its susceptibility include the overexpression of chromosomally encoded, multidrug-resistant RND-type efflux pumps (e.g., AcrAB-TolC in Enterobacteriaceae) and enzymatic inactivation by tet(X) genes.[4][9][10]

cluster_cell Bacterial Cell Ribosome 30S Ribosome EffluxPump Efflux Pump (e.g., Tet(A)) Out Outside Cell EffluxPump->Out RPP Ribosomal Protection Protein (e.g., Tet(M)) RPP->Ribosome Blocks Tetracycline Tetracycline Tetracycline Tetracycline->EffluxPump Exported Tigecycline Tigecycline Tigecycline->Ribosome Binds effectively Tigecycline->EffluxPump Poor Substrate

Caption: Tigecycline evades common tetracycline resistance mechanisms.

Performance Data: Antibacterial Spectrum and Potency

Tigecycline exhibits a significantly broader spectrum of activity compared to its predecessors.[1][3] It is notably potent against a wide range of multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[3] However, like other tetracyclines, it lacks reliable activity against Pseudomonas aeruginosa and Proteus mirabilis.[1]

The following table summarizes the in vitro activity of tigecycline compared to other tetracyclines, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive
Staphylococcus aureus (MRSA)Tigecycline0.120.5
Doxycycline--
Minocycline--
Tetracycline--
Enterococcus faecalis (VSE)Tigecycline0.120.5
Doxycycline--
Minocycline--
Tetracycline--
Streptococcus pneumoniae (Pen-R)Tigecycline0.0150.03
Doxycycline--
Minocycline--
Tetracycline->2.0[11]
Gram-Negative
Escherichia coliTigecycline0.250.5
Doxycycline2>8[12]
Minocycline--
Tetracycline>8>8
Klebsiella pneumoniaeTigecycline0.51
Doxycycline--
Minocycline--
Tetracycline>8>8
Acinetobacter baumanniiTigecycline0.51
Doxycycline-128[13]
Minocycline18[14]
Tetracycline--

Data compiled from multiple sources.[13][14][15][16][17][18][19][20] A dash (-) indicates that comprehensive, directly comparable data for that specific drug-pathogen combination was not available across the cited studies.

Comparative Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profiles of tigecycline and older tetracyclines differ substantially, influencing their clinical applications. Tigecycline is administered exclusively via intravenous infusion due to poor gut absorption.[3][21] A key feature of tigecycline is its large volume of distribution, indicating extensive and rapid movement from the plasma into tissues.[1][22] While this leads to high concentrations in tissues like the lungs and colon, the resulting low serum concentrations make it a suboptimal choice for treating bacteremia.[1]

ParameterTigecyclineDoxycyclineMinocyclineTetracycline
Administration IV only[21]Oral, IVOral, IVOral, IV
Bioavailability 100% (IV)[1]~100% (Oral)[23]~100% (Oral)60-80% (Oral)[23]
Protein Binding 71-89%[1]80-95%70-75%55-65%
Volume of Distribution 7-9 L/kg (Large)[1]0.75 L/kg0.7 L/kg0.7 L/kg
Elimination Half-life 37-67 hours[22]14-22 hours11-22 hours6-11 hours
Primary Excretion Biliary/Fecal (59%)[3]Renal, FecalRenal, FecalRenal
Post-Antibiotic Effect (PAE) Prolonged (1.8-4 h)[3]ShorterShorterShorter

Data compiled from multiple sources.[1][3][21][22][23][24]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The quantitative data presented in this guide is primarily derived from MIC testing. The broth microdilution method is a standardized protocol for determining the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Antimicrobial Solutions: A stock solution of the antibiotic is prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Transfer colonies to a suitable broth (e.g., tryptic soy broth) and incubate until the turbidity matches that of a 0.5 McFarland standard.[25] This standardizes the bacterial suspension to approximately 1-2 x 10⁸ CFU/mL.[25]

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Dispense the standardized bacterial inoculum into 96-well microtiter plates, each well containing a specific concentration of the antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[26] For certain bacteriostatic agents like tetracyclines, pinpoint growth at the bottom of the well may be disregarded.[26]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Colonies 1. Isolate 3-5 bacterial colonies Broth 2. Suspend in broth, incubate to 0.5 McFarland Colonies->Broth Dilute 3. Dilute to final ~5x10^5 CFU/mL Broth->Dilute Plate 5. Inoculate microtiter plate wells with bacteria and diluted antibiotic Dilute->Plate Antibiotic 4. Prepare serial 2-fold antibiotic dilutions Antibiotic->Plate Incubate 6. Incubate at 35°C for 16-20 hours Plate->Incubate Read 7. Visually inspect for turbidity (growth) Incubate->Read MIC 8. Determine MIC: Lowest concentration with no visible growth Read->MIC

Caption: Experimental workflow for broth microdilution MIC testing.

Conclusion

Tigecycline mesylate stands apart from traditional tetracyclines due to its structural modifications that confer distinct advantages. Its enhanced binding to the bacterial ribosome and its ability to evade common resistance mechanisms result in a broader spectrum of activity, particularly against challenging MDR pathogens. However, its unique pharmacokinetic profile, characterized by low serum levels and extensive tissue distribution, defines its clinical utility and limitations. While older tetracyclines like doxycycline and minocycline remain valuable due to their oral bioavailability and established uses, tigecycline serves as a critical last-line agent for specific, complicated infections where resistance to other antibiotics is a primary concern.

References

Tigecycline Mesylate vs. Minocycline: A Comparative Guide to In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of tigecycline mesylate and minocycline against a range of clinically relevant bacteria. The information presented is collated from multiple peer-reviewed studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Tigecycline, a glycylcycline antimicrobial, is a derivative of minocycline.[1][2] While both antibiotics function by inhibiting protein synthesis through binding to the 30S ribosomal subunit, tigecycline was developed to overcome common tetracycline resistance mechanisms.[1][3] In vitro studies consistently demonstrate that tigecycline often exhibits greater potency against a broad spectrum of pathogens, including those resistant to older tetracyclines. However, the relative efficacy can vary depending on the bacterial species.

Comparative In Vitro Activity: A Data-Driven Overview

The following tables summarize the minimum inhibitory concentrations (MICs) of tigecycline and minocycline required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates. Lower MIC values indicate greater in vitro activity.

Table 1: In Vitro Activity against Acinetobacter baumannii
AntibioticNumber of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Tigecycline170-8[4]
Minocycline170-8[4]
Tigecycline15012[5][6]
Minocycline150816[5][6]
Tigecycline4922[7]

Note: In one study, while the overall MIC₉₀ was similar for both drugs against multidrug-resistant A. baumannii, tigecycline was significantly more potent against 27 isolates, whereas minocycline was more potent against 13 isolates, highlighting strain-dependent variations.[4]

Table 2: In Vitro Activity against Gram-Positive Cocci
OrganismAntibioticMIC Range (μg/mL)MIC₉₀ (μg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)Tigecycline0.015 - 0.50.25[8]
Enterococcus spp.Tigecycline0.015 - 0.50.12[8]
Tetracycline-Resistant S. aureusTigecycline-0.5[1]
Tetracycline-Resistant S. aureusMinocycline->64[1]
Tetracycline-Resistant S. pneumoniaeTigecycline-0.5[1]
Tetracycline-Resistant S. pneumoniaeMinocycline-64[1]
Table 3: In Vitro Activity against Enterobacteriaceae
OrganismAntibioticSusceptibility (%)Reference
Carbapenem-Resistant E. coliTigecycline98.13%[9]
Carbapenem-Resistant E. coliMinocycline26.16%[9]
Carbapenem-Resistant Klebsiella spp.Tigecycline34%[9]
Carbapenem-Resistant Klebsiella spp.Minocycline8%[9]
Table 4: In Vitro Activity against Nontuberculous Mycobacteria (NTM)
Organism GroupAntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)SusceptibilityReference
Rapidly Growing Mycobacteria (RGM)Tigecycline≤0.120.25Highly Susceptible[10][11]
Slowly Growing Mycobacteria (NTM)Tigecycline16 to >3216 to >32Resistant[10]
M. marinum and M. kansasiiMinocycline--More Active than Tigecycline[10][11]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized in vitro susceptibility testing methods. The most common of these is the broth microdilution method , which is considered a reference method.[12][13]

Broth Microdilution Method for MIC Determination
  • Bacterial Isolate Preparation: Pure cultures of the test bacteria are grown on appropriate agar plates. Several colonies are then used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland turbidity standard.[14] This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[15]

  • Antibiotic Dilution Series: Serial twofold dilutions of this compound and minocycline are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.[4][6]

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Incubation: The inoculated plates are incubated at a controlled temperature (typically 35°C) for 16-20 hours.[13]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.[13]

  • Quality Control: Standard quality control strains, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, are tested concurrently to ensure the accuracy and reproducibility of the results.[10][16]

Agar Dilution Method

In some studies, the agar dilution method is used. This involves preparing a series of agar plates, each containing a different concentration of the antibiotic. A standardized inoculum of the test organism is then spotted onto the surface of each plate. Following incubation, the MIC is determined as the lowest antibiotic concentration that prevents the growth of the bacteria.[16]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis isolate Bacterial Isolate (Pure Culture) suspension Standardized Inoculum (0.5 McFarland) isolate->suspension Inoculum Preparation inoculation Inoculation of Microtiter Plate suspension->inoculation antibiotic Tigecycline/Minocycline Stock Solution dilution Serial Dilutions in Microtiter Plate antibiotic->dilution Preparation of Concentration Gradient dilution->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation reading Visual Reading of Growth Inhibition incubation->reading mic MIC Determination reading->mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion

The in vitro evidence suggests that this compound generally exhibits enhanced activity compared to minocycline, particularly against bacteria that have acquired resistance to older tetracyclines.[1][3] This is evident in its lower MIC values against multidrug-resistant strains of A. baumannii, S. aureus, and various Enterobacteriaceae.[1][4][9] However, against certain species, such as some slowly growing nontuberculous mycobacteria, minocycline may retain greater in vitro potency.[10] These findings underscore the importance of considering the specific pathogen and its potential resistance profile when evaluating the utility of these antibiotics in a research or clinical context. The standardized methodologies outlined provide a robust framework for generating comparable in vitro susceptibility data to guide further investigation and development.

References

A Head-to-Head Battle in Animal Models: Tigecycline Mesylate vs. Eravacycline

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Comparison of In Vivo Efficacy, Pharmacokinetics, and Safety for Researchers and Drug Development Professionals

In the ongoing struggle against multidrug-resistant bacterial infections, the tetracycline class of antibiotics continues to play a crucial role. Tigecycline, a glycylcycline, has been a valuable tool in the clinician's armamentarium. More recently, eravacycline, a novel fluorocycline, has emerged as a potent new contender. For researchers and drug development professionals, understanding the comparative in vivo performance of these two agents is critical for informing preclinical studies and guiding future development. This guide provides a comprehensive comparison of tigecycline mesylate and eravacycline based on available in vivo experimental data, with a focus on efficacy in relevant infection models, pharmacokinetic profiles, and preclinical safety.

Mechanism of Action: A Shared Target

Both tigecycline and eravacycline exert their antibacterial effects by inhibiting protein synthesis. They bind to the 30S ribosomal subunit of bacteria, which prevents the docking of aminoacyl-tRNA to the A site of the ribosome. This action effectively halts the elongation of peptide chains, leading to a bacteriostatic effect.

cluster_0 Bacterial Ribosome 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit mRNA mRNA mRNA->30S_Subunit binds to A_Site Protein_Elongation Protein Elongation A_Site->Protein_Elongation Prevents P_Site Tetracyclines Tigecycline / Eravacycline Tetracyclines->A_Site Binds to 30S subunit at the A Site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Blocked entry Inhibition Inhibition of Protein Synthesis Protein_Elongation->Inhibition

Mechanism of Action of Tigecycline and Eravacycline.

A common mechanism of resistance to older tetracyclines involves ribosomal protection proteins, such as TetM. These proteins can dislodge the antibiotic from its binding site on the ribosome, allowing protein synthesis to resume.

Tetracycline_Bound Tetracycline Bound to 30S Ribosomal Subunit TetM_Protein TetM Ribosomal Protection Protein Tetracycline_Bound->TetM_Protein binds to ribosome Dislodged_Tetracycline Tetracycline Dislodged TetM_Protein->Dislodged_Tetracycline causes conformational change Resumed_Translation Protein Synthesis Resumes Dislodged_Tetracycline->Resumed_Translation

Mechanism of Tetracycline Resistance via Ribosomal Protection.

In Vivo Efficacy: A Comparative Look in Murine Infection Models

Direct comparative in vivo studies are essential for evaluating the relative potency of antimicrobial agents. Data from murine models of systemic and localized infections provide valuable insights into the potential clinical utility of tigecycline and eravacycline.

Systemic Infection Model: Acinetobacter baumannii

A study by Tsai et al. (2022) investigated the efficacy of tigecycline and eravacycline monotherapy in a murine survival model of infection with tigecycline-resistant Acinetobacter baumannii. While the primary focus of the published study was on combination therapies, the monotherapy arms provide a basis for comparison.

Experimental Protocol: Murine Systemic Infection Model

This protocol describes a general workflow for a murine systemic infection and survival study.

Start Start Bacterial_Culture Culture Acinetobacter baumannii Start->Bacterial_Culture Inoculum_Prep Prepare Inoculum (e.g., 1x10^7 CFU/mouse) Bacterial_Culture->Inoculum_Prep Infection Induce Systemic Infection (Intraperitoneal Injection) Inoculum_Prep->Infection Randomization Randomize Mice into Treatment Groups Infection->Randomization Treatment Administer Treatment (e.g., Tigecycline, Eravacycline, Control) subcutaneously at specified doses and times Randomization->Treatment Monitoring Monitor Survival and Clinical Signs Daily Treatment->Monitoring Endpoint Record Time to Moribund State or Survival at Study End Monitoring->Endpoint End End Endpoint->End

Workflow for a Murine Systemic Infection Survival Study.
Treatment GroupDosing RegimenSurvival Rate (%)Reference
Control (Saline) N/A0[1]
Tigecycline 2 mg/kg, q12h20[1]
Eravacycline 2 mg/kg, q12h20[1]

Note: The study by Tsai et al. (2022) found no additional survival benefit of combination therapies (with imipenem) over monotherapy for the tested tigecycline-resistant strain.[1]

Murine Thigh Infection Model: Methicillin-Resistant Staphylococcus aureus (MRSA)

A study by Monogue et al. (2016) evaluated the in vivo efficacy of eravacycline and comparators, including tigecycline, in an immunocompetent murine thigh infection model against MRSA. This model is useful for assessing the ability of an antibiotic to reduce bacterial burden in a localized deep-tissue infection.

Experimental Protocol: Murine Thigh Infection Model

The following diagram outlines the typical workflow for a murine thigh infection study.

Start Start Bacterial_Culture Culture MRSA Start->Bacterial_Culture Inoculum_Prep Prepare Inoculum (e.g., 10^7 CFU/mL) Bacterial_Culture->Inoculum_Prep Infection Induce Thigh Infection (Intramuscular Injection) Inoculum_Prep->Infection Treatment_Initiation Initiate Treatment at a Defined Time Post-Infection Infection->Treatment_Initiation Dosing Administer Humanized Doses of Eravacycline and Tigecycline Treatment_Initiation->Dosing Sacrifice_Homogenize Sacrifice Mice at Predetermined Time Points (e.g., 24, 48, 72h) Dosing->Sacrifice_Homogenize CFU_Enumeration Homogenize Thighs and Enumerate Bacterial Load (CFU/thigh) Sacrifice_Homogenize->CFU_Enumeration Data_Analysis Analyze Change in log10 CFU/thigh vs. Control CFU_Enumeration->Data_Analysis End End Data_Analysis->End

Workflow for a Murine Thigh Infection Model.
PathogenAntibiotic (Humanized Dosing)Mean Change in log10 CFU/thigh at 72hReference
MRSA (MIC 0.03 µg/mL)Eravacycline (2.5 mg/kg IV q12h)-3.32
Tigecycline Similar to Eravacycline
MRSA (MIC 0.25 µg/mL)Eravacycline (2.5 mg/kg IV q12h)-4.11
Tigecycline Similar to Eravacycline
Enterobacteriaceae (3 isolates)Eravacycline (2.5 mg/kg IV q12h)Variable, with ≥3 log reduction in 1 of 3 isolates
Tigecycline Variable, with ≥3 log reduction in 1 of 3 isolates

In this study, eravacycline performed similarly to comparator antibiotics, including tigecycline, demonstrating a cumulative dose response over the 72-hour study period.

Comparative In Vivo Pharmacokinetics

Pharmacokinetic (PK) properties are a key differentiator between tigecycline and eravacycline. Preclinical studies in rats and mice provide foundational data on the absorption, distribution, metabolism, and excretion of these drugs.

ParameterTigecycline (Rat)Eravacycline (Rat)Tigecycline (Mouse)Eravacycline (Mouse)References
Half-life (t½) ~36 h (plasma)Not explicitly found1.05 - 2.34 h (dose-dependent)3.9 - 17.6 h (dose-dependent)[2]
Volume of Distribution (Vd) 5.5 - 7.1 L/kg (in humans)Not explicitly foundNot explicitly foundNot explicitly found
Clearance (CL) 0.2 L/h/kg (in humans)Not explicitly foundNot explicitly foundNot explicitly found
Primary Route of Elimination Biliary/FecalNot explicitly foundBiliary/FecalNot explicitly found[2]

Preclinical Safety and Toxicology

Preclinical safety studies are crucial for identifying potential target organs for toxicity.

FindingTigecyclineEravacyclineReference
General Toxicity In rats and dogs, findings included decreased white and red blood cells and bone marrow hypocellularity.Fertility studies in male rats showed reversible adverse effects on spermatogenesis at higher doses. No adverse effects on female fertility were observed.[3]
Developmental and Reproductive Toxicity Associated with reductions in fetal weights and delays in bone ossification in rats and rabbits. Categorized as teratogenic effect class D.No evidence of adverse effects on mating or fertility in female rats.[3][4]

It is important to note that preclinical toxicology findings do not always directly translate to human adverse events but are critical for risk assessment.

Summary and Conclusion

Both this compound and eravacycline are potent inhibitors of bacterial protein synthesis with broad-spectrum activity. In vivo studies demonstrate their efficacy in relevant animal models of infection.

  • Efficacy: In the limited direct comparative in vivo studies available, eravacycline and tigecycline show comparable efficacy in terms of survival in a systemic A. baumannii infection model and in reducing bacterial burden in a murine thigh infection model against MRSA.

  • Pharmacokinetics: Eravacycline appears to have a longer half-life in mice compared to tigecycline, although dose-dependency was noted for both. Extensive tissue distribution is a characteristic of tigecycline.

  • Safety: Preclinical studies with tigecycline have revealed hematological and developmental effects. Eravacycline has shown some reproductive toxicity in male rats at higher doses.

For researchers, the choice between tigecycline and eravacycline in preclinical models may depend on the specific pathogen, the infection model being used, and the desired pharmacokinetic profile. The available data suggest that both are valuable tools for studying antibacterial efficacy. Further head-to-head in vivo studies, particularly focusing on a wider range of multidrug-resistant pathogens and detailed pharmacokinetic/pharmacodynamic analyses, will be beneficial in further delineating the specific advantages of each agent.

References

Comparative Efficacy of Tigecycline Mesylate Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

Tigecycline, the first approved glycylcycline antibiotic, presents a therapeutic option for infections caused by multidrug-resistant (MDR) pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] This guide provides a comparative analysis of tigecycline's efficacy against MRSA, supported by in vitro susceptibility data, clinical trial outcomes, and detailed experimental methodologies.

In Vitro Susceptibility

The in vitro activity of tigecycline against MRSA is consistently high across numerous studies, demonstrating potent inhibition at low concentrations.

Table 1: Comparative In Vitro Activity of Tigecycline and Other Antibiotics Against MRSA

Antibiotic MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)
Tigecycline 0.12 - 0.19 0.25 - 0.5 [3][4][5]
Vancomycin 0.5 1 [6]
Linezolid 1 1 [4]

| Doxycycline | 0.25 | 16 |[6] |

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Studies consistently report tigecycline MIC90 values for MRSA at or below 0.5 µg/mL, which is the susceptibility breakpoint defined by the U.S. Food and Drug Administration (FDA) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][7] For instance, one study on 202 MRSA isolates found MIC50 and MIC90 values of 0.19 and 0.38 µg/mL, respectively.[3] Another investigation involving 60 MRSA strains reported a tigecycline MIC90 of 0.38 µg/mL, compared to 1 µg/mL for linezolid.[4]

Clinical Efficacy

Phase 3 clinical trials have evaluated the efficacy of tigecycline for treating serious infections caused by MRSA, primarily complicated skin and skin-structure infections (cSSSI).

Table 2: Clinical Cure Rates of Tigecycline vs. Comparator in MRSA Infections

Infection Type Treatment Population Clinical Cure Rate (%) Reference(s)
Serious Infections Tigecycline Microbiologically Evaluable (ME) 81.4% (70/86) [8][9]
Vancomycin ME 83.9% (26/31) [8][9]
cSSSI Tigecycline Clinically Evaluable 86.5% [10]
Vancomycin-Aztreonam Clinically Evaluable 88.6% [10]
cSSSI Tigecycline ME 89.7% [11][12]

| | Vancomycin-Aztreonam | ME | 94.4% |[11][12] |

In a Phase 3 study comparing tigecycline to vancomycin for serious MRSA infections, clinical cure rates in the microbiologically evaluable population were 81.4% for tigecycline and 83.9% for vancomycin.[8][9] For patients with cSSSI caused by MRSA, cure rates were similar between tigecycline and vancomycin (86.4% vs. 86.9%).[8][9] Another two large Phase 3 trials for cSSSI found that tigecycline monotherapy was as safe and effective as a vancomycin-aztreonam combination.[10][11][12] A meta-analysis of eight randomized controlled trials confirmed that tigecycline monotherapy was associated with similar clinical and microbiological success rates compared to empirical antibiotic regimens for infections including those caused by MRSA.[13]

Pharmacodynamics: Time-Kill and Post-Antibiotic Effect

Time-kill assays reveal the bactericidal or bacteriostatic nature of an antibiotic. Studies show that tigecycline generally exhibits bacteriostatic activity against MRSA.[14][15] In one comparative study, tigecycline at twice its MIC resulted in a 1- to 2-log decrease in viable cell counts after 24 hours against most S. aureus strains, while vancomycin showed a bactericidal effect (≥3-log10 CFU/mL decrease) against 50% of MRSA strains at four times its MIC.[14]

Tigecycline demonstrates a prolonged post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the antibiotic concentration falls below the MIC.[15][16] For staphylococci, the PAE has been observed to be in the range of 1.6 to 5.7 hours.[15][16] This extended activity supports less frequent dosing regimens.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. This is a fundamental measure of antibiotic potency.

Methodology: Etest The Etest (bioMérieux) is a gradient diffusion method commonly used to determine the MIC of tigecycline against MRSA.[17][18]

  • Inoculum Preparation: A suspension of the MRSA isolate is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Plating: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Strip Application: An Etest strip, which contains a predefined gradient of tigecycline, is applied to the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air.

  • Reading: An elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[17]

  • Interpretation: The result is interpreted based on breakpoints established by regulatory bodies like the FDA or EUCAST.[5][7] For Staphylococcus spp., the EUCAST breakpoint for susceptibility is ≤0.5 mg/L.[7]

MIC_Determination_Workflow cluster_prep Inoculum Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis P1 Isolate MRSA Colony P2 Suspend in Saline P1->P2 P3 Adjust to 0.5 McFarland (1.5 x 10^8 CFU/mL) P2->P3 T1 Inoculate Mueller-Hinton Agar Plate P3->T1 T2 Apply Tigecycline Etest Strip T1->T2 T3 Incubate at 37°C for 16-20 hours T2->T3 A1 Read MIC at Ellipse Intersection T3->A1 A2 Compare to Breakpoints (e.g., EUCAST ≤0.5 µg/mL) A1->A2 A3 Report as Susceptible, Intermediate, or Resistant A2->A3

Workflow for MIC determination using the Etest method.
Time-Kill Assay

This dynamic assay measures the change in bacterial density over time in response to an antibiotic.

Methodology:

  • Inoculum Preparation: An overnight culture of MRSA is diluted in fresh cation-adjusted Mueller-Hinton broth to achieve a starting density of approximately 5 x 105 CFU/mL.

  • Antibiotic Exposure: Tigecycline is added to the bacterial suspensions at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control tube with no antibiotic is included.

  • Incubation and Sampling: The tubes are incubated with shaking at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Viable Counts: The samples are serially diluted in sterile saline and plated onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. Bacteriostatic activity is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum after 24 hours, while bactericidal activity is a ≥3-log10 reduction.[14]

Mechanism of Action and Resistance

Tigecycline functions by inhibiting protein synthesis, a mechanism it shares with tetracyclines. However, its structural modification allows it to overcome common tetracycline resistance mechanisms.

Tigecycline binds to the 30S ribosomal subunit with high affinity, physically blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1] This action effectively halts the elongation of peptide chains, thereby inhibiting protein synthesis and bacterial growth.[1]

The primary mechanism of acquired resistance to tigecycline in S. aureus is the overexpression of the MepA efflux pump, part of the MepRAB operon.[19][20] Mutations in the mepR gene, which encodes a repressor protein, can lead to the derepression and subsequent overexpression of the MepA pump.[19][21] This pump actively transports tigecycline out of the bacterial cell, reducing its intracellular concentration and efficacy.

Tigecycline_Mechanism cluster_action Mechanism of Action cluster_resistance Resistance Mechanism Tige Tigecycline Ribosome 30S Ribosomal Subunit Tige->Ribosome Binds to MepA_pump MepA Efflux Pump Tige->MepA_pump Substrate for ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibits Bacterial Growth Inhibition Bacterial Growth Inhibition ProteinSynth->Bacterial Growth Inhibition MepR mepR gene (Repressor) MepA_gene mepA gene (Efflux Pump) MepR->MepA_gene Represses MepA_gene->MepA_pump Expresses Tige_out Tigecycline (Extracellular) MepA_pump->Tige_out Efflux

Tigecycline's mechanism of action and efflux-mediated resistance.

References

cross-validation of tigecycline mesylate research findings

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of tigecycline mesylate's performance against alternative antibiotics, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a glycylcycline antibiotic, represents a significant tool in the armamentarium against a variety of challenging bacterial infections. Its broad spectrum of activity, encompassing both Gram-positive and Gram-negative pathogens, including many with multidrug resistance, has positioned it as a critical therapeutic option. This guide provides a comprehensive cross-validation of research findings on this compound, comparing its efficacy and safety with other commonly used antibiotics in key clinical indications: complicated skin and skin structure infections (cSSSI), complicated intra-abdominal infections (cIAI), and community-acquired pneumonia (CAP).

Performance Comparison: Clinical Trial Data

The following tables summarize the quantitative data from pivotal Phase 3 clinical trials, offering a clear comparison of this compound's performance against comparator antibiotics.

Complicated Skin and Skin Structure Infections (cSSSI)

Table 1: Clinical Cure Rates in cSSSI Trials

Study PopulationTigecyclineVancomycin/AztreonamDifference (95% CI)
Clinically Evaluable (CE)86.5%88.6%-2.1% (-6.8% to 2.7%)
Clinical Modified Intent-to-Treat (c-mITT)79.7%81.9%-2.2% (-7.1% to 2.8%)

Data from pooled analysis of two Phase 3, randomized, double-blind studies.[1][2]

Table 2: Common Adverse Events in cSSSI Trials

Adverse EventTigecyclineVancomycin/Aztreonam
NauseaIncreasedLower Incidence
VomitingIncreasedLower Incidence
RashLower IncidenceIncreased
Elevated Hepatic AminotransferaseLower IncidenceIncreased

Data from pooled analysis of two Phase 3, randomized, double-blind studies.[1]

Complicated Intra-Abdominal Infections (cIAI)

Table 3: Clinical Cure Rates in cIAI Trials

Study PopulationTigecyclineImipenem/CilastatinDifference (95% CI)
Microbiologically Evaluable (ME)86.1%86.2%-0.1% (-4.5% to 4.4%)
Microbiological Modified Intent-to-Treat (m-mITT)80.2%81.5%-1.3% (-5.8% to 3.2%)

Data from a pooled analysis of two Phase 3, double-blind trials.[3]

Table 4: Common Adverse Events in cIAI Trials

Adverse EventTigecyclineImipenem/CilastatinP-value
Nausea24.4%19.0%0.01
Vomiting19.2%14.3%0.008
Diarrhea13.8%13.2%0.719

Data from a pooled analysis of two Phase 3, double-blind trials.[3]

Community-Acquired Pneumonia (CAP)

Table 5: Clinical Cure Rates in CAP Trials

Study PopulationTigecyclineLevofloxacinDifference (95% CI)
Clinically Evaluable (CE)89.7%86.3%3.4% (-2.2% to 9.1%)
Clinical Modified Intent-to-Treat (c-mITT)81.0%79.7%1.3% (-4.5% to 7.1%)

Data from pooled analysis of two Phase 3 studies.[4]

Table 6: Common Drug-Related Adverse Events in CAP Trials

Adverse EventTigecyclineLevofloxacin
Nausea20.8%6.6%
Vomiting13.2%3.3%
Elevated Alanine Aminotransferase2.8%7.3%
Elevated Aspartate Aminotransferase2.6%6.9%

Data from integrated results of two Phase 3 studies.

Mechanism of Action and Resistance

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis. Resistance to tigecycline, though still relatively uncommon, primarily occurs through the overexpression of efflux pumps.

Signaling Pathway: Mechanism of Action

cluster_bacterium Bacterial Cell Tigecycline Tigecycline Ribosome_30S 30S Ribosomal Subunit Tigecycline->Ribosome_30S Binds to A-site Protein_Synthesis Protein Synthesis (Elongation) Ribosome_30S->Protein_Synthesis Blocked Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome_30S Binding Prevented

Tigecycline inhibits protein synthesis by binding to the 30S ribosomal subunit.
Logical Relationship: Mechanisms of Resistance

cluster_mechanisms Primary Mechanisms Tigecycline_Resistance Tigecycline Resistance Efflux_Pump Overexpression of Efflux Pumps (e.g., AcrAB-TolC) Tigecycline_Resistance->Efflux_Pump Increased drug efflux Ribosomal_Protection Ribosomal Protection (e.g., Tet(M)) Tigecycline_Resistance->Ribosomal_Protection Altered ribosomal target site

Primary mechanisms of bacterial resistance to tigecycline.

Experimental Protocols

The following provides a detailed overview of the methodologies employed in the pivotal Phase 3 clinical trials.

Complicated Skin and Skin Structure Infections (cSSSI) Trials (e.g., NCT00081575)
  • Study Design: These were Phase 3, randomized, double-blind, multicenter, active-controlled, non-inferiority trials.[5]

  • Patient Population: Hospitalized adults with a clinical diagnosis of cSSSI requiring intravenous antibiotic therapy for at least 5 days were enrolled.[6] Key inclusion criteria included the presence of a major abscess, an infected ulcer, a burn wound, or a deep soft tissue infection. Exclusion criteria included infections that could be treated by surgery and wound care alone, diabetic foot ulcers or bedsores present for more than a week, and poor circulation likely to lead to amputation.

  • Dosing Regimen:

    • Tigecycline: An initial intravenous dose of 100 mg, followed by 50 mg every 12 hours.[5]

    • Comparator (Vancomycin/Aztreonam): Vancomycin 1 g intravenously every 12 hours and aztreonam 2 g intravenously every 12 hours.[5]

    • Duration of therapy was 5 to 14 days.[7]

  • Microbiological Analysis:

    • Specimens for culture were obtained from the infection site at baseline.

    • Identification and antimicrobial susceptibility testing of isolates were performed by a central laboratory.

    • Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Complicated Intra-Abdominal Infections (cIAI) Trials (e.g., NCT00081744)
  • Study Design: These were Phase 3, randomized, double-blind, multicenter, active-controlled, non-inferiority trials.[8][9]

  • Patient Population: Hospitalized adults with a diagnosis of cIAI requiring surgical intervention were included.[8] Diagnoses included complicated appendicitis, cholecystitis, and intra-abdominal abscess.[8] Patients with an Acute Physiology and Chronic Health Evaluation (APACHE) II score greater than 30 or those with suspected or proven Pseudomonas aeruginosa infection were excluded.[9]

  • Dosing Regimen:

    • Tigecycline: An initial intravenous dose of 100 mg, followed by 50 mg every 12 hours.[8]

    • Comparator (Imipenem/Cilastatin): 500 mg/500 mg intravenously every 6 hours (with dose adjustments for renal impairment).[8]

    • Duration of therapy was 5 to 14 days.[8]

  • Microbiological Analysis:

    • Intra-abdominal specimens for culture were obtained during the surgical procedure.

    • Aerobic and anaerobic cultures were performed.

    • Isolates were identified, and susceptibility testing was conducted at a central laboratory using CLSI-recommended methods.

Community-Acquired Pneumonia (CAP) Trials (e.g., NCT00079885)
  • Study Design: These were Phase 3, randomized, double-blind, multicenter, active-controlled, non-inferiority trials.

  • Patient Population: Hospitalized adults with a clinical and radiological diagnosis of CAP were enrolled.[10] Patients were stratified based on the Pneumonia Severity Index (PSI). Key inclusion criteria were the presence of a new infiltrate on chest radiograph and signs and symptoms of pneumonia. Patients with healthcare-associated pneumonia or those who had received prior antibiotic therapy for more than 24 hours were excluded.

  • Dosing Regimen:

    • Tigecycline: An initial intravenous dose of 100 mg, followed by 50 mg every 12 hours.[11]

    • Comparator (Levofloxacin): 500 mg intravenously every 12 or 24 hours.[12]

    • Total therapy duration was 7 to 14 days. In one of the studies, a switch to oral levofloxacin was permitted for both treatment arms after at least 3 days of intravenous therapy.

  • Microbiological Analysis:

    • Baseline respiratory and blood cultures were obtained.

    • Sputum specimens were assessed for quality before culture.

    • Pathogen identification and susceptibility testing were performed by a central laboratory according to CLSI standards.

Experimental Workflow: A Generalized Phase 3 Clinical Trial

Screening Screening Randomization Randomization Screening->Randomization Tigecycline_Arm Tigecycline Randomization->Tigecycline_Arm Comparator_Arm Comparator Antibiotic Randomization->Comparator_Arm Treatment_Period Treatment Period (5-14 days) End_of_Treatment End of Treatment Assessment Treatment_Period->End_of_Treatment Tigecycline_Arm->Treatment_Period Comparator_Arm->Treatment_Period Test_of_Cure Test of Cure Visit (Follow-up) End_of_Treatment->Test_of_Cure Data_Analysis Efficacy and Safety Data Analysis Test_of_Cure->Data_Analysis

A generalized workflow for the pivotal Phase 3 clinical trials of tigecycline.

References

Tigecycline vs. Other Antibiotics: A Comparative Analysis for Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge in clinical practice, necessitating the strategic use of last-resort antibiotics. Tigecycline, the first-in-class glycylcycline antibiotic, has been a critical tool in the armamentarium against these challenging pathogens. This guide provides a comparative analysis of tigecycline against other key antibiotics used for MDR bacterial infections, supported by experimental data and detailed methodologies.

Executive Summary

Tigecycline exhibits broad-spectrum activity against a variety of MDR pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, and Acinetobacter baumannii.[1][2] Its unique mechanism of action, involving binding to the 30S ribosomal subunit, allows it to overcome common tetracycline resistance mechanisms.[3][4] However, its efficacy is tempered by concerns over increased mortality in certain severe infections, leading to an FDA black box warning.[5][6][7] This guide will delve into the comparative in vitro activity, clinical efficacy, and safety profiles of tigecycline against prominent antibiotics like colistin, vancomycin, and linezolid.

In Vitro Activity: A Head-to-Head Comparison

The in vitro potency of an antibiotic is a primary indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative In Vitro Activity of Tigecycline and Other Antibiotics against MDR Bacteria (MIC in µg/mL)

PathogenTigecycline (MIC90)Colistin (MIC90)Vancomycin (MIC90)Linezolid (MIC90)
Acinetobacter baumannii (MDR/XDR) 2[8]2>128>128
Klebsiella pneumoniae (ESBL-producing) 2[8]>64>128>128
Escherichia coli (ESBL-producing) 0.5[9]>64>128>128
Staphylococcus aureus (MRSA) 0.5[3]>12824
Enterococcus faecium (VRE) 0.25[3]>128>2562

MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple sources.[3][8][9]

Clinical Efficacy: Outcomes in Treating MDR Infections

Clinical trials provide the ultimate assessment of an antibiotic's effectiveness in patients. The following tables summarize the clinical outcomes of tigecycline compared to other antibiotics in treating infections caused by specific MDR pathogens.

Table 2: Tigecycline vs. Colistin for MDR Acinetobacter baumannii Pneumonia

OutcomeTigecycline-based TherapyColistin-based TherapyP-value
Clinical Success Rate 47% (14/30)48% (19/40)0.95[10]
In-hospital Mortality 50% (15/30)45% (18/40)0.68[11]
Nephrotoxicity 0% (0/30)20% (8/40)0.009[10]

Data from a retrospective study of critically ill patients.[10][11]

Table 3: Tigecycline vs. Vancomycin for Serious MRSA Infections

PopulationTigecycline Cure RateVancomycin Cure Rate
Microbiologically Evaluable (ME) 81.4% (70/86)83.9% (26/31)[12]
Microbiologically Modified Intent-to-Treat (m-mITT) 75.0% (75/100)81.8% (27/33)[12]

Data from a Phase 3, multicenter, double-blind, randomized study.[12]

Table 4: Tigecycline vs. Linezolid for Vancomycin-Resistant Enterococci (VRE) Infections

PopulationTigecycline Cure RateLinezolid Cure Rate
Microbiologically Evaluable (ME) 100% (3/3)66.7% (2/3)[13]
Microbiologically Modified Intent-to-Treat (m-mITT) 37.5% (3/8)66.7% (2/3)[13]

Safety Profile and Black Box Warning

A critical aspect of any antibiotic's profile is its safety. Tigecycline is associated with a higher incidence of nausea and vomiting compared to vancomycin (41.0% vs. 17.9%).[13] More significantly, in 2013, the U.S. Food and Drug Administration (FDA) issued a black box warning for tigecycline due to an observed increase in all-cause mortality in a meta-analysis of clinical trials.[5][6] The increased risk was most apparent in patients treated for hospital-acquired pneumonia, particularly ventilator-associated pneumonia.[7] This has led to the recommendation that tigecycline be reserved for situations where alternative treatments are not suitable.[5][6]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

  • Principle: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.

  • Methodology (based on CLSI guidelines): [14][15]

    • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antibiotic at a known concentration.

    • Preparation of Microdilution Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well plate.

    • Serial Dilutions: Create a two-fold serial dilution of the antibiotic across the plate.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension.

    • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

    • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

2. Time-Kill Curve Assay

This assay provides information on the pharmacodynamic properties of an antibiotic, specifically its bactericidal or bacteriostatic activity over time.

  • Principle: A standardized bacterial suspension is exposed to a constant concentration of the antibiotic. At specified time points, aliquots are removed, and the number of viable bacteria is determined by colony counting.

  • Methodology: [2][16]

    • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth.

    • Test Setup: Add the antibiotic at a desired concentration (e.g., 2x or 4x the MIC) to flasks containing a standardized bacterial suspension in CAMHB. A growth control flask without the antibiotic is also included.

    • Incubation: Incubate the flasks at 35°C with shaking.

    • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.

    • Data Analysis: After incubation, count the colonies and calculate the log10 CFU/mL for each time point. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mechanism of Action and Resistance

Tigecycline's Mechanism of Action

Tigecycline exerts its bacteriostatic effect by binding to the bacterial 30S ribosomal subunit.[3] This binding blocks the entry of aminoacyl-tRNA into the A site of the ribosome, thereby preventing the incorporation of amino acids into elongating peptide chains and inhibiting protein synthesis.[17][18] A glycylamido moiety attached to the 9-position of the minocycline backbone enhances tigecycline's binding affinity to the ribosome, allowing it to overcome common tetracycline resistance mechanisms.[3]

Tigecycline_Mechanism Tigecycline Tigecycline Ribosome_30S 30S Ribosomal Subunit Tigecycline->Ribosome_30S Binds to Inhibition Inhibition A_Site A Site Ribosome_30S->A_Site Contains Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Essential for Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Entry Blocked Inhibition->Protein_Synthesis Results in

Caption: Tigecycline inhibits bacterial protein synthesis.

Mechanisms of Resistance to Tigecycline

Despite its design to evade common resistance pathways, resistance to tigecycline has emerged, primarily through the overexpression of efflux pumps.

  • Efflux Pumps: In Gram-negative bacteria like Acinetobacter baumannii and Klebsiella pneumoniae, the upregulation of Resistance-Nodulation-Division (RND) family efflux pumps, such as AdeABC and AcrAB-TolC, is a major mechanism of resistance.[19][20] These pumps actively transport tigecycline out of the bacterial cell, reducing its intracellular concentration.

Efflux_Pump_Resistance cluster_cell Bacterial Cell Tigecycline_in Tigecycline (intracellular) Efflux_Pump Efflux Pump (e.g., AdeABC, AcrAB-TolC) Tigecycline_in->Efflux_Pump Ribosome Ribosome Tigecycline_in->Ribosome Target Tigecycline_out Tigecycline (extracellular) Efflux_Pump->Tigecycline_out Pumps out Resistance Resistance Efflux_Pump->Resistance Leads to Tigecycline_out->Tigecycline_in Enters cell

Caption: Overexpression of efflux pumps leads to tigecycline resistance.

  • Ribosomal Protection: While less common for tigecycline compared to older tetracyclines, resistance can also arise from ribosomal protection proteins like Tet(M).[18] These proteins can dislodge tetracycline-class antibiotics from the ribosome.

Conclusion

Tigecycline remains a valuable therapeutic option for treating infections caused by a wide range of multidrug-resistant bacteria, demonstrating comparable efficacy to other last-resort agents like colistin and vancomycin in specific clinical scenarios.[11][12] Its broad in vitro activity is a significant advantage. However, the emergence of resistance, primarily through efflux pump overexpression, and the serious concern of increased mortality highlighted by the FDA's black box warning, necessitate its judicious use.[5][6] Clinicians must carefully weigh the potential benefits against the risks, considering the specific pathogen, site of infection, and availability of alternative therapeutic options. Continued surveillance of resistance patterns and further research into combination therapies are crucial to preserving the utility of this important antibiotic.

References

Assessing the Clinical Effectiveness of Tigecycline Mesylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tigecycline mesylate, the first-in-class glycylcycline antibiotic, represents a significant tool in the armamentarium against complex bacterial infections. Its broad spectrum of activity, encompassing many multidrug-resistant (MDR) pathogens, has positioned it as a critical therapeutic option. This guide provides an objective comparison of tigecycline's performance against other alternatives, supported by experimental data from key clinical trials, to aid in research and development decisions.

In Vitro Activity: A Broad Spectrum Against Challenging Pathogens

Tigecycline exhibits potent in vitro activity against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria.[1] Notably, it retains activity against pathogens that have developed resistance to other antibiotic classes, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[1] However, it demonstrates limited activity against Pseudomonas aeruginosa and Proteus species.[1]

The following tables summarize the minimum inhibitory concentration (MIC) values for tigecycline and comparator antibiotics against key pathogens isolated from patients in phase 3 clinical trials for complicated skin and skin-structure infections (cSSSI) and complicated intra-abdominal infections (cIAI).

Table 1: In Vitro Activity of Tigecycline and Comparators Against Gram-Positive Isolates from Phase 3 Clinical Trials [2]

Organism (No. of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (methicillin-susceptible)Tigecycline0.120.25
Vancomycin11
Linezolid24
Staphylococcus aureus (methicillin-resistant)Tigecycline0.250.5
Vancomycin12
Linezolid24
Enterococcus faecalis (vancomycin-susceptible)Tigecycline0.060.12
Vancomycin24
Linezolid22
Streptococcus pyogenesTigecycline0.060.12
Vancomycin≤0.50.5
Levofloxacin0.51

Table 2: In Vitro Activity of Tigecycline and Comparators Against Gram-Negative Isolates from Phase 3 Clinical Trials [2][3]

Organism (No. of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliTigecycline0.250.5
Imipenem≤0.250.5
Levofloxacin≤0.12>32
Klebsiella pneumoniaeTigecycline0.51
Imipenem≤0.250.5
Levofloxacin≤0.12>32
Acinetobacter baumanniiTigecycline0.51
Imipenem28
Amikacin416
Bacteroides fragilisTigecycline24
Imipenem≤0.06≤0.06
Piperacillin-Tazobactam132

Clinical Efficacy in Complicated Infections

Tigecycline has been rigorously evaluated in several large-scale, randomized, double-blind, phase 3 clinical trials for the treatment of cSSSI and cIAI. These studies have demonstrated the non-inferiority of tigecycline to standard-of-care comparator regimens.

Complicated Skin and Skin-Structure Infections (cSSSI)

Two pivotal phase 3 trials compared the efficacy and safety of tigecycline with a combination of vancomycin and aztreonam in hospitalized patients with cSSSI.[4]

Table 3: Clinical Cure Rates in Pivotal Phase 3 cSSSI Trials (Pooled Data) [4]

PopulationTigecyclineVancomycin/AztreonamDifference (95% CI)
Clinically Evaluable (CE)86.5% (422/488)88.6% (411/464)-2.1% (-6.8 to 2.7)
Clinical Modified Intent-to-Treat (c-mITT)79.7% (538/675)81.9% (519/634)-2.2% (-7.1 to 2.8)
Complicated Intra-Abdominal Infections (cIAI)

Two phase 3 trials were conducted to assess the efficacy and safety of tigecycline versus imipenem/cilastatin for the treatment of cIAI.[5]

Table 4: Clinical Cure Rates in Pivotal Phase 3 cIAI Trials (Pooled Data) [5]

PopulationTigecyclineImipenem/CilastatinDifference (95% CI)
Microbiologically Evaluable (ME)86.1% (441/512)86.2% (442/513)-0.1% (-4.5 to 4.4)
Microbiological Modified Intent-to-Treat (m-mITT)80.2% (506/631)81.5% (514/631)-1.3% (-5.8 to 3.2)

Experimental Protocols

The pivotal phase 3 clinical trials for cSSSI and cIAI followed rigorous, double-blind, randomized, multicenter designs.

cSSSI Trial Protocol Summary[4][6]
  • Objective: To compare the efficacy and safety of tigecycline with vancomycin plus aztreonam for the treatment of cSSSI.

  • Study Design: Randomized, double-blind, multicenter, active-controlled trial.

  • Patient Population: Hospitalized adults with cSSSI requiring intravenous antibiotic therapy. Key inclusion criteria included deep soft tissue infection, requirement for surgical intervention, or presence of a complicating comorbidity (e.g., diabetes mellitus).

  • Treatment Arms:

    • Tigecycline: 100 mg initial intravenous dose, followed by 50 mg every 12 hours.

    • Comparator: Vancomycin 1 g intravenously every 12 hours plus aztreonam 2 g intravenously every 12 hours.

  • Duration of Therapy: 5 to 14 days.

  • Primary Efficacy Endpoint: Clinical response (cure or failure) at the test-of-cure visit (12-42 days after the last dose) in the clinically evaluable (CE) and clinical modified intent-to-treat (c-mITT) populations.

  • Statistical Analysis: The primary analysis was a non-inferiority comparison of the clinical cure rates between the two treatment groups.

cIAI Trial Protocol Summary[5][7]
  • Objective: To evaluate the safety and efficacy of tigecycline versus imipenem-cilastatin in adults with cIAI.

  • Study Design: Randomized, double-blind, multicenter, active-controlled trial.

  • Patient Population: Hospitalized adults with cIAI requiring surgical intervention. Patients with an APACHE II score >30 were excluded.

  • Treatment Arms:

    • Tigecycline: 100 mg initial intravenous dose, followed by 50 mg every 12 hours.

    • Comparator: Imipenem-cilastatin 500 mg/500 mg intravenously every 6 hours (dose adjusted for renal function).

  • Duration of Therapy: 5 to 14 days.

  • Primary Efficacy Endpoint: Clinical response at the test-of-cure visit in the co-primary microbiologically evaluable (ME) and microbiological modified intent-to-treat (m-mITT) populations.

  • Statistical Analysis: A non-inferiority analysis of the clinical cure rates between the two treatment groups was performed.

Mechanism of Action and Resistance

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis.[6] Its unique molecular structure allows it to overcome common tetracycline resistance mechanisms.

cluster_0 Bacterial Cell Tigecycline Tigecycline Ribosome 30S Ribosomal Subunit Tigecycline->Ribosome Binds to A-site ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Blocks tRNA entry BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to

Figure 1: Tigecycline's Mechanism of Action.

Resistance to tigecycline, although uncommon, can emerge through the overexpression of chromosomally encoded efflux pumps.[6] These pumps actively transport the drug out of the bacterial cell, reducing its intracellular concentration.

cluster_1 Bacterial Cell Membrane cluster_2 Consequence Tigecycline_in Tigecycline (intracellular) EffluxPump Efflux Pump (e.g., AcrAB-TolC) Tigecycline_in->EffluxPump Substrate Tigecycline_out Tigecycline (extracellular) Tigecycline_out->Tigecycline_in Enters cell EffluxPump->Tigecycline_out Expels drug ReducedConc Reduced Intracellular Concentration EffluxPump->ReducedConc ReducedEfficacy Reduced Efficacy ReducedConc->ReducedEfficacy

Figure 2: Efflux Pump-Mediated Resistance to Tigecycline.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of clinically relevant pathogens, including many multidrug-resistant strains. Clinical trials have established its non-inferiority to standard-of-care regimens in the treatment of complicated skin and skin-structure infections and complicated intra-abdominal infections. Understanding its mechanism of action and potential for resistance is crucial for its judicious use and for the development of future antimicrobial agents. The data presented in this guide provide a foundation for informed decision-making in the research and development of novel therapeutics to combat the growing threat of antibiotic resistance.

References

Tigecycline Mesylate vs. Other Antibiotics for Skin Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tigecycline mesylate's performance against other antibiotics in the treatment of complicated skin and skin structure infections (cSSSI). The information is supported by experimental data from clinical trials and meta-analyses to inform research and development in antibiotic therapies.

Executive Summary

Tigecycline, the first clinically available glycylcycline antibiotic, demonstrates broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Clinical trials have established its efficacy in treating cSSSI, showing comparable clinical cure rates to other standard therapies such as vancomycin-aztreonam and ampicillin-sulbactam/amoxicillin-clavulanate.[4][5][6][7] However, tigecycline is associated with a higher incidence of gastrointestinal adverse events, particularly nausea and vomiting.[2][4][8]

Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][9] It binds to the 30S ribosomal subunit, preventing the entry of amino-acyl tRNA molecules into the A site of the ribosome.[3][9] This action blocks the incorporation of amino acids into elongating peptide chains.[9] A key advantage of tigecycline is its ability to overcome the two major mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[2][9][10]

cluster_ribosome Bacterial Ribosome (70S) cluster_translation Protein Translation 50S 50S Subunit 30S 30S Subunit tRNA Aminoacyl-tRNA A_Site A Site tRNA->A_Site Binds Peptide Growing Peptide Chain A_Site->Peptide Adds Amino Acid Tigecycline Tigecycline Tigecycline->30S Binds to Tigecycline->A_Site Blocks Entry

Caption: Mechanism of action of tigecycline.

Comparative Efficacy: Clinical and Microbiological Outcomes

The following tables summarize the quantitative data from key clinical trials comparing tigecycline with other antibiotics for the treatment of cSSSI.

Table 1: Clinical Cure Rates in Intent-to-Treat and Clinically Evaluable Populations
Study / ComparisonPopulationTigecycline Cure Rate (%)Comparator Cure Rate (%)95% Confidence Interval for Difference
Pooled Analysis (2 Phase 3 Trials) [5]c-mITT79.781.9 (Vancomycin/Aztreonam)-
Tigecycline vs. Vancomycin/AztreonamCE**86.588.6 (Vancomycin/Aztreonam)-
Phase 3 Trial [4]c-mITT84.386.9 (Vancomycin/Aztreonam)-9.0 to 3.8
Tigecycline vs. Vancomycin/AztreonamCE 89.794.4 (Vancomycin/Aztreonam)-10.2 to 0.8
Phase 3 Trial [7]MITT***70.168.8 (Ampicillin-sulbactam/Amoxicillin-clavulanate)-6.9 to 9.5
Tigecycline vs. Ampicillin-sulbactam/Amoxicillin-clavulanateCE77.577.6 (Ampicillin-sulbactam/Amoxicillin-clavulanate)-8.7 to 8.6
Phase 3 Trial (MRSA Infections) [11]m-mITT****75.081.8 (Vancomycin)-
Tigecycline vs. Vancomycin (MRSA)ME*****81.483.9 (Vancomycin)-

*c-mITT: clinically modified intent-to-treat; **CE: clinically evaluable; ***MITT: modified intent-to-treat; ****m-mITT: microbiologically modified intent-to-treat; *****ME: microbiologically evaluable

Table 2: Microbiological Eradication Rates in Microbiologically Evaluable Populations
Study / ComparisonTigecycline Eradication Rate (%)Comparator Eradication Rate (%)95% Confidence Interval for Difference
Pooled Analysis (2 Phase 3 Trials) [5]82.186.2 (Vancomycin/Aztreonam)-10.6 to 2.4
Phase 3 Trial [4]84.893.2 (Vancomycin/Aztreonam)-16.0 to -1.0
Phase 3 Trial [7]79.276.8 (Ampicillin-sulbactam/Amoxicillin-clavulanate)-9.6 to 14.4

A meta-analysis of eight randomized controlled trials involving 4,651 patients found that tigecycline monotherapy was associated with similar clinical treatment success rates and microbiological treatment success rates compared to empirical antibiotic regimens for cSSSI.[12]

Safety and Tolerability Profile

While clinically effective, tigecycline is associated with a higher incidence of certain adverse events compared to other antibiotics.

Table 3: Common Adverse Events
Adverse EventTigecycline Incidence (%)Comparator Incidence (%)
Nausea 43.716.7 (Ampicillin-sulbactam/Amoxicillin-clavulanate)[7]
Vomiting 23.95.3 (Ampicillin-sulbactam/Amoxicillin-clavulanate)[7]
Diarrhea --
Rash 0.21.1 (Vancomycin/Aztreonam)[13]
Elevated Hepatic Aminotransferases -Higher in Vancomycin/Aztreonam group[5]

The most frequently reported adverse events with tigecycline are nausea and vomiting.[2][4][8] These events are generally mild to moderate in severity and rarely lead to discontinuation of treatment.[2][7]

Experimental Protocols: A Synthesized Overview

The clinical trials cited in this guide generally followed a similar methodology for evaluating the efficacy and safety of antibiotics in treating cSSSI.

cluster_workflow Typical cSSSI Clinical Trial Workflow Screening Patient Screening and Enrollment Inclusion Inclusion Criteria: - Diagnosis of cSSSI - Need for IV antibiotics - ≥18 years old Screening->Inclusion Exclusion Exclusion Criteria: - Diabetic foot infections - Burn wounds - Prior antibiotic failure Screening->Exclusion Randomization Randomization (Double-blind) Inclusion->Randomization Treatment Treatment Administration (e.g., Tigecycline vs. Comparator) Randomization->Treatment Assessment Ongoing Assessment (Clinical & Laboratory) Treatment->Assessment TOC Test-of-Cure (TOC) Visit (12-92 days post-treatment) Assessment->TOC Endpoints Primary & Secondary Endpoints: - Clinical Cure Rate - Microbiological Eradication - Adverse Events TOC->Endpoints

Caption: Generalized workflow of a cSSSI clinical trial.

1. Study Design: The studies were typically randomized, double-blind, multicenter, phase 3 clinical trials.[4][7][11]

2. Patient Population: Eligible patients were adults (≥18 years) with a clinical diagnosis of cSSSI requiring intravenous antibiotic therapy.[4][7][14] Infections often included deep soft tissue infections, major abscesses, or infected ulcers. Patients with specific conditions like diabetic foot infections or burn wounds were often excluded.[14]

3. Dosing Regimens:

  • Tigecycline: An initial intravenous dose of 100 mg, followed by 50 mg every 12 hours.[2][4]

  • Vancomycin/Aztreonam: Vancomycin 1 g intravenously every 12 hours and aztreonam 2 g intravenously every 12 hours.[4]

  • Ampicillin-Sulbactam/Amoxicillin-Clavulanate: Dosing as per standard clinical practice.[7]

4. Efficacy Assessments: The primary efficacy endpoint was the clinical response at the test-of-cure (TOC) visit, which typically occurred 12 to 92 days after the final dose of the study medication.[4][11] Clinical response was categorized as cure or failure. Microbiological response, determined by the eradication or persistence of baseline pathogens, was a key secondary endpoint.[4][5]

5. Safety Assessments: Safety was evaluated through the monitoring and reporting of all adverse events, physical examinations, and clinical laboratory tests.[4][5]

Conclusion

This compound is a potent, broad-spectrum antibiotic that offers a valuable therapeutic option for complicated skin and skin structure infections, particularly when resistant pathogens are suspected. Its efficacy is comparable to standard-of-care combination therapies. However, its use is associated with a higher rate of gastrointestinal side effects, which should be considered in clinical practice and future drug development. The data presented in this guide can aid researchers and drug development professionals in the ongoing effort to optimize antibiotic therapies for challenging skin infections.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Tigecycline Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of tigecycline mesylate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound is classified as hazardous waste and is notably toxic to aquatic life, necessitating specialized disposal methods.

Core Principles of this compound Disposal

The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company . Due to its potent antimicrobial properties and ecotoxicity, under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.

All waste containing this compound, including pure compound, expired stock, contaminated labware (e.g., vials, syringes, pipette tips), and experimental solutions, must be segregated from general laboratory waste into clearly labeled, dedicated hazardous waste containers.

Step-by-Step Disposal Protocol for Researchers

For laboratory-scale waste, a two-stage approach involving inactivation followed by professional disposal is recommended to enhance safety.

Stage 1: Laboratory-Scale Inactivation (for liquid waste)

While awaiting collection by a licensed disposal service, chemical degradation can be employed to reduce the antimicrobial activity of this compound in aqueous solutions. Given that specific inactivation data for tigecycline is limited, protocols for the degradation of tetracycline-class antibiotics can be adapted with caution. Oxidative degradation is a promising method.

Experimental Protocol: Oxidative Degradation using Fenton's Reagent

This protocol is intended for the pre-treatment of aqueous solutions containing this compound.

Materials:

  • Ferrous sulfate (FeSO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • pH meter or pH strips

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, acid-resistant gloves

  • Fume hood

  • Hazardous waste container

Procedure:

  • Preparation: Working in a fume hood, transfer the aqueous this compound waste to a suitable container (e.g., a borosilicate glass beaker) with a magnetic stirrer.

  • pH Adjustment: Adjust the pH of the solution to approximately 3.0 using sulfuric acid. Acidic conditions are favorable for the Fenton reaction.[1][2]

  • Initiation of Reaction: While stirring, add ferrous sulfate to the solution. A common starting concentration is 5 mg/L.[3]

  • Oxidation: Slowly add 30% hydrogen peroxide to the solution. A typical concentration to start with is 150 mg/L.[3] An excess of hydrogen peroxide can inhibit the degradation process.

  • Reaction Time: Allow the reaction to proceed for at least 60 minutes with continuous stirring.[3]

  • Neutralization and Storage: After the reaction period, neutralize the solution with sodium hydroxide to a pH between 6.0 and 8.0. Transfer the treated solution to a clearly labeled hazardous waste container.

Stage 2: Final Disposal

  • Packaging: Ensure all this compound waste (inactivated solutions, solid waste, and contaminated labware) is securely packaged in containers approved by your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal company.

  • Labeling: Clearly label the waste containers as "Hazardous Waste: this compound" and include any other information required by your institution and local regulations.

  • Collection: Arrange for the collection of the hazardous waste by a certified disposal service.

Quantitative Data for Tetracycline Degradation

The following table summarizes key parameters for the chemical degradation of tetracycline-class antibiotics, which can serve as a starting point for optimizing this compound inactivation.

ParameterOptimal Condition/RangeNotes
Oxidative Degradation
pH for Fenton's Reaction~3.0The degradation rate of tetracyclines decreases as the pH increases.[1][2]
Persulfate Concentration0.4 mMHigher concentrations of persulfate can lead to an increased generation of radicals, enhancing degradation up to a certain point, after which a scavenging effect can occur.[1]
Catalyst Dosage (CuFe₂)0.5 g/LIncreasing the catalyst dosage can enhance the degradation rate.[1]
Hydrolysis
pH for HydrolysisNeutral or BasicAcid-catalyzed hydrolysis rates for tetracyclines are significantly lower than base-catalyzed and neutral pH hydrolysis rates.[4]
Temperature35-40°CThe rate of hydrolysis for tetracyclines increases with temperature.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_0 This compound Waste Generation cluster_1 Waste Segregation & Characterization cluster_2 Pre-treatment (Optional but Recommended for Liquid Waste) cluster_3 Final Disposal start Waste Generated (Pure compound, solutions, contaminated labware) is_liquid Is the waste liquid? start->is_liquid solid_waste Solid Waste (powder, contaminated labware) is_liquid->solid_waste No inactivation Chemical Inactivation (e.g., Oxidative Degradation) is_liquid->inactivation Yes package_solid Package in approved hazardous waste container solid_waste->package_solid package_liquid Package treated liquid in approved hazardous waste container inactivation->package_liquid label_waste Label container clearly: 'Hazardous Waste: this compound' package_solid->label_waste package_liquid->label_waste disposal_service Arrange for collection by licensed hazardous waste disposal service label_waste->disposal_service incineration Incineration disposal_service->incineration

This compound Disposal Workflow

Disclaimer: The provided chemical inactivation protocol is based on literature for related compounds and should be validated on a small scale under controlled laboratory conditions. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Tigecycline Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Tigecycline mesylate. Adherence to these procedural guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound, a potent bacteriostatic agent, is classified as hazardous, causing skin and serious eye irritation, and may provoke an allergic skin reaction or damage fertility and the unborn child.[1][2]

Core Safety and Handling Protocols

Personnel must meticulously follow all safety precautions before handling this compound.[3] This includes a thorough review of the Safety Data Sheet (SDS) and understanding the potential hazards. Engineering controls, such as ensuring adequate ventilation and the availability of eyewash stations and safety showers, are fundamental to a safe handling environment.[3][4]

Exposure Controls and Personal Protection:

Due to the hazardous nature of this compound, a comprehensive Personal Protective Equipment (PPE) regimen is mandatory. The following table summarizes the required PPE for various handling scenarios.

PPE ComponentStandard Handling (e.g., weighing, preparing solutions)Spill Cleanup
Gloves Double gloving with chemotherapy-rated nitrile gloves is recommended.[5] Change gloves immediately if contaminated.Wear two pairs of chemotherapy-rated nitrile gloves.
Gown Disposable, lint-free gown made of polypropylene with a polyethylene coating.[5] Must be impervious and have long sleeves with knit cuffs.Impervious, disposable gown.
Eye/Face Protection Chemical safety goggles or a full-face shield.[6][7]Full-face shield or chemical safety goggles.
Respiratory Protection Generally not required with proper engineering controls (e.g., chemical fume hood). A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of aerosolization or dust formation.[5][8]For significant spills, a NIOSH-approved respirator is required.

An Occupational Exposure Limit (OEL) for Tigecycline has been established at 70 mcg/m³.[9] All handling procedures should be designed to keep exposure below this limit.

Step-by-Step Handling and Disposal Plan

Preparation and Handling:

  • Preparation: Before handling, ensure the work area is clean and decontaminated. All necessary equipment, including PPE, should be readily available.

  • Donning PPE: Follow the systematic procedure for donning PPE as illustrated in the workflow diagram below.

  • Handling: Conduct all manipulations of this compound powder within a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure.[2] Avoid dust formation.[3]

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid to avoid splashing. The reconstituted solution should be a yellow to orange color; if not, it should be discarded.[10][11]

  • Labeling: Clearly label all containers with the contents, concentration, and hazard warnings.

Disposal:

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, and disposable labware, must be disposed of as hazardous or cytotoxic waste.[7]

  • Containerization: Place contaminated waste in a dedicated, clearly labeled, and sealed container.[2]

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after handling. A detergent solution can be used for general cleaning.[7]

  • Final Disposal: Dispose of hazardous waste according to institutional and local regulations.

Visual Workflow for Personal Protective Equipment

The following diagram outlines the correct sequence for donning and doffing Personal Protective Equipment to ensure maximum protection and prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Hand Hygiene Don2 Don Gown Don1->Don2 Don3 Don Eye/Face Protection Don2->Don3 Don4 Don First Pair of Gloves Don3->Don4 Don5 Don Second Pair of Gloves (over gown cuff) Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Hand Hygiene Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Final Hand Hygiene Doff5->Doff6

Caption: Sequential process for donning and doffing Personal Protective Equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.